molecular formula C38H68O8 B15622239 2,6-Di-O-palmitoyl-L-ascorbic Acid

2,6-Di-O-palmitoyl-L-ascorbic Acid

Katalognummer: B15622239
Molekulargewicht: 652.9 g/mol
InChI-Schlüssel: TUYRNAGGIJZRNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Di-O-palmitoyl-L-ascorbic Acid is a useful research compound. Its molecular formula is C38H68O8 and its molecular weight is 652.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[2-(4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H68O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(40)44-31-32(39)36-35(42)37(38(43)46-36)45-34(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h32,36,39,42H,3-31H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYRNAGGIJZRNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

652.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Di-O-palmitoyl-L-ascorbic Acid: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). By esterifying the hydroxyl groups at the 2 and 6 positions with palmitic acid, a 16-carbon saturated fatty acid, the resulting molecule exhibits enhanced stability and improved penetration through biological membranes compared to its parent compound. These characteristics make it a compound of significant interest in cosmetics, pharmaceuticals, and food preservation. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and biological relevance of this compound.

Chemical Properties

This compound is a white to light yellow crystalline powder.[1] Its lipophilicity is significantly increased due to the two palmitoyl (B13399708) chains, rendering it soluble in organic solvents and oils, while being poorly soluble in water. This dual solubility profile is advantageous for its incorporation into various formulations.[1]

Table 1: General Chemical Properties of this compound
PropertyValueReference(s)
Synonyms L-Ascorbyl 2,6-dipalmitate[1]
Molecular Formula C₃₈H₆₈O₈[1][2][3]
Molecular Weight 652.95 g/mol [1][2][3]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 112-116 °C[1]
Optical Rotation [α]20/D = +19 to +24° (c=0.8 in EtOH)[1]
CAS Number 4218-81-9[1]
Table 2: Solubility Data
SolventSolubility
WaterVery slightly soluble/Insoluble
EthanolSoluble
Methanol (B129727)Soluble
Dimethyl Sulfoxide (DMSO)Soluble
Oils (e.g., vegetable oils)Soluble
Table 3: Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following provides reference data for the parent compound, L-ascorbic acid, and related ascorbyl esters to aid in characterization.

TechniqueCompoundKey Peaks/SignalsReference(s)
¹H-NMR L-Ascorbic Acid (in DMSO-d6)δ 11.03 (s, 1H), 8.31 (s, 1H), 4.86 (s, 1H), 4.72 (d, 1H), 3.73 (m, 1H), 3.45 (t, 1H), 3.43 (t, 1H)[4]
¹³C-NMR L-Ascorbic Acid (in D₂O)δ 176.5, 173.8, 118.8, 76.9, 69.4, 62.6[4]
Mass Spectrometry This compoundMolecular Ion [M-H]⁻ expected around m/z 651.5[2]

Experimental Protocols

Proposed Synthesis of this compound

Materials:

  • L-Ascorbic Acid

  • Palmitoyl Chloride (or Palmitic Acid)

  • Anhydrous Pyridine (B92270) (or another suitable base/solvent)

  • Concentrated Sulfuric Acid (catalyst, for esterification with palmitic acid)

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Sodium Bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate (for drying)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Methodology (Chemical Synthesis):

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve L-ascorbic acid in anhydrous pyridine under a nitrogen atmosphere.

  • Acylation: Cool the solution in an ice bath. Slowly add a stoichiometric excess (e.g., 2.2 equivalents) of palmitoyl chloride, dissolved in an anhydrous organic solvent, to the cooled solution via the dropping funnel with continuous stirring.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate (B1210297).

  • Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate the this compound.

  • Characterization: Characterize the purified product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method for the simultaneous quantification of ascorbic acid and ascorbyl palmitate can be adapted for the analysis of this compound.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (starting point for method development):

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5).[5]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm[6]

  • Injection Volume: 20 µL

  • Column Temperature: 25-30 °C

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve the sample in a suitable organic solvent (e.g., methanol or ethanol) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Workflow for HPLC Analysis:

HPLC_Workflow Sample Sample Preparation HPLC HPLC System Sample->HPLC Standard Standard Preparation Standard->HPLC Analysis Chromatographic Separation HPLC->Analysis Detection UV Detection (245 nm) Analysis->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: High-level workflow for the quantitative analysis of this compound by HPLC.

Biological Activity and Signaling Pathways

As a derivative of Vitamin C, this compound is expected to exhibit similar biological activities, primarily as an antioxidant and a cofactor in enzymatic reactions. Its enhanced lipophilicity may lead to different pharmacokinetic and pharmacodynamic properties.

Role in Collagen Synthesis

L-ascorbic acid is a crucial cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[7][8] By promoting the hydroxylation of proline and lysine (B10760008) residues, ascorbic acid is vital for the formation of the stable triple-helix structure of collagen. It also stimulates collagen gene expression at the transcriptional level.[7]

Signaling Pathway of Ascorbic Acid in Collagen Synthesis:

Collagen_Synthesis Ascorbic_Acid Ascorbic Acid Derivative (e.g., this compound) Prolyl_Hydroxylase Prolyl Hydroxylase Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Lysyl_Hydroxylase Lysyl Hydroxylase Ascorbic_Acid->Lysyl_Hydroxylase Cofactor Transcription Increased Transcription Ascorbic_Acid->Transcription Hydroxylation Hydroxylation of Proline and Lysine Residues Prolyl_Hydroxylase->Hydroxylation Lysyl_Hydroxylase->Hydroxylation Procollagen Procollagen Procollagen->Hydroxylation Triple_Helix Stable Collagen Triple Helix Hydroxylation->Triple_Helix mRNA Collagen mRNA mRNA->Procollagen Translation Transcription->mRNA

Caption: Role of ascorbic acid in the stimulation of collagen synthesis.

Antioxidant Mechanism and Modulation of Signaling Pathways

The primary role of ascorbic acid is as a potent antioxidant, donating electrons to neutralize reactive oxygen species (ROS). This activity is central to its protective effects in biological systems. Furthermore, ascorbic acid and its derivatives have been shown to modulate key inflammatory and stress-response signaling pathways, such as NF-κB and MAPK.

Conceptual Antioxidant and Anti-inflammatory Signaling:

Antioxidant_Signaling ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates MAPK MAPK Pathway (e.g., JNK, p38) ROS->MAPK Activates Cellular_Damage Cellular Damage ROS->Cellular_Damage Ascorbic_Acid This compound Ascorbic_Acid->ROS Scavenges Ascorbic_Acid->NFkB Inhibits Ascorbic_Acid->MAPK Modulates Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Caption: Conceptual diagram of the antioxidant and anti-inflammatory actions of ascorbic acid derivatives.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various research and development areas:

  • Dermatology and Cosmetics: Its enhanced skin penetration and stability make it an attractive ingredient for anti-aging and skin-lightening formulations, where it can deliver the antioxidant benefits of vitamin C more effectively.[1]

  • Drug Delivery: As a lipophilic molecule, it can be incorporated into lipid-based drug delivery systems, such as liposomes and nanoemulsions, to improve the stability and bioavailability of other active pharmaceutical ingredients.[1]

  • Food Science: It can be used as a fat-soluble antioxidant to prevent lipid oxidation in food products, thereby extending their shelf life.[1]

  • Cell Biology Research: It serves as a stable source of ascorbic acid for in vitro studies investigating the effects of vitamin C on cellular processes.

Conclusion

This compound represents a promising lipophilic derivative of vitamin C with enhanced stability and bioavailability. While further research is needed to fully elucidate its specific quantitative properties and detailed biological mechanisms, its potential applications in pharmaceuticals, cosmetics, and food science are significant. This guide provides a foundational understanding for researchers and developers interested in harnessing the benefits of this versatile molecule.

References

Synthesis of 2,6-Di-O-palmitoyl-L-ascorbic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 2,6-di-O-palmitoyl-L-ascorbic acid, a lipophilic derivative of Vitamin C with significant potential in cosmetics, pharmaceuticals, and food preservation. Due to the polyhydroxylated nature of L-ascorbic acid, direct and regioselective synthesis of the 2,6-diester presents a considerable challenge, often leading to a mixture of mono- and di-acylated products. Consequently, multi-step chemical syntheses involving protection and deprotection strategies are the most viable approaches to achieve the desired regioselectivity.

This guide details two primary chemical synthesis routes, outlining the necessary experimental protocols and providing quantitative data where available. Additionally, the challenges associated with direct synthesis and the current state of enzymatic approaches are discussed.

Chemical Synthesis Methodologies

The regioselective synthesis of this compound necessitates the strategic use of protecting groups to differentiate the reactivity of the four hydroxyl groups on the L-ascorbic acid molecule. The primary hydroxyl group at the C-6 position is the most nucleophilic, followed by the secondary hydroxyls at C-5, C-2, and C-3. The enolic hydroxyls at C-2 and C-3 exhibit different reactivity profiles, with the C-3 hydroxyl being more acidic and generally more reactive in alkylation reactions, while the C-2 hydroxyl can be selectively acylated under certain conditions.

Two plausible synthetic pathways are presented below, leveraging common protecting group strategies to achieve the target 2,6-di-O-palmitoylation.

Method 1: Synthesis via a 5,6-O-Isopropylidene Protecting Group Strategy

This widely utilized strategy involves the protection of the vicinal diols at the C-5 and C-6 positions as an acetonide, followed by sequential acylation and deprotection steps.

Workflow Diagram:

Synthesis_via_5_6_O_Isopropylidene_Protection cluster_0 Step 1: Protection cluster_1 Step 2: Acylation at C-2 cluster_2 Step 3: Deprotection cluster_3 Step 4: Acylation at C-6 L-Ascorbic_Acid L-Ascorbic Acid Protection Acetone (B3395972), 2,2-Dimethoxypropane (B42991), Catalytic HCl L-Ascorbic_Acid->Protection Protected_Ascorbic_Acid 5,6-O-Isopropylidene- L-ascorbic Acid Protection->Protected_Ascorbic_Acid Protected_Ascorbic_Acid_2 5,6-O-Isopropylidene- L-ascorbic Acid Acylation_1 Palmitoyl (B13399708) Chloride (1 eq.), Pyridine (B92270), DCM Protected_Ascorbic_Acid_2->Acylation_1 Monoacylated_Intermediate 2-O-Palmitoyl-5,6-O- isopropylidene-L-ascorbic Acid Acylation_1->Monoacylated_Intermediate Monoacylated_Intermediate_2 2-O-Palmitoyl-5,6-O- isopropylidene-L-ascorbic Acid Deprotection Aqueous Acetic Acid or Antimony Trichloride (B1173362) Monoacylated_Intermediate_2->Deprotection Deprotected_Intermediate 2-O-Palmitoyl- L-ascorbic Acid Deprotection->Deprotected_Intermediate Deprotected_Intermediate_2 2-O-Palmitoyl- L-ascorbic Acid Acylation_2 Palmitoyl Chloride (1 eq.), Pyridine, DCM Deprotected_Intermediate_2->Acylation_2 Final_Product 2,6-Di-O-palmitoyl- L-ascorbic Acid Acylation_2->Final_Product

Synthesis of this compound via a 5,6-O-Isopropylidene Intermediate.

Experimental Protocols:

Step 1: Synthesis of 5,6-O-Isopropylidene-L-ascorbic Acid [1][2]

  • Materials: L-ascorbic acid, acetone, 2,2-dimethoxypropane, hydrogen chloride (gas) or anhydrous cupric sulfate (B86663).

  • Procedure:

    • Suspend L-ascorbic acid (1.0 eq.) in acetone.

    • Add 2,2-dimethoxypropane (1.1-1.5 eq.).

    • Slowly bubble anhydrous hydrogen chloride gas through the stirred mixture for a short period, or alternatively, add anhydrous cupric sulfate as a catalyst.[2]

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Upon completion, partially evaporate the acetone under reduced pressure.

    • Cool the mixture in an ice bath to induce precipitation.

    • Filter the precipitate and wash with cold acetone to yield 5,6-O-isopropylidene-L-ascorbic acid.

  • Quantitative Data:

ParameterValueReference
Yield>90%[2]
Purity>98%[2]

Step 2: Selective Acylation of the 2-Hydroxyl Group

  • Materials: 5,6-O-isopropylidene-L-ascorbic acid, palmitoyl chloride, pyridine, dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve 5,6-O-isopropylidene-L-ascorbic acid (1.0 eq.) in anhydrous DCM.

    • Add pyridine (1.1 eq.) and cool the mixture to 0°C.

    • Slowly add a solution of palmitoyl chloride (1.0 eq.) in DCM.

    • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC.

    • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate 2-O-palmitoyl-5,6-O-isopropylidene-L-ascorbic acid.

Step 3: Deprotection of the 5,6-O-Isopropylidene Group [3][4]

  • Materials: 2-O-palmitoyl-5,6-O-isopropylidene-L-ascorbic acid, acetonitrile, water, antimony trichloride or aqueous acetic acid.

  • Procedure (using Antimony Trichloride): [3][4]

    • Dissolve 2-O-palmitoyl-5,6-O-isopropylidene-L-ascorbic acid (1.0 eq.) in acetonitrile.

    • Add a catalytic amount of antimony trichloride followed by one equivalent of water.

    • Stir the mixture at room temperature for several hours, monitoring by TLC.

    • Quench the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-O-palmitoyl-L-ascorbic acid.

Step 4: Selective Acylation of the 6-Hydroxyl Group

  • Materials: 2-O-palmitoyl-L-ascorbic acid, palmitoyl chloride, pyridine, DCM.

  • Procedure:

    • Dissolve 2-O-palmitoyl-L-ascorbic acid (1.0 eq.) in anhydrous DCM.

    • Add pyridine (1.1 eq.) and cool to 0°C.

    • Slowly add a solution of palmitoyl chloride (1.0 eq.) in DCM.

    • Stir the reaction at 0°C and then at room temperature until completion (monitored by TLC).

    • Work up the reaction as described in Step 2.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Method 2: Synthesis via a 2,3-O-Dibenzyl Protecting Group Strategy

This alternative approach involves protecting the more reactive enolic hydroxyl groups at C-2 and C-3, leaving the C-5 and C-6 hydroxyls available for acylation. This strategy has been successfully employed for the synthesis of 5,6-diesters.[5]

Workflow Diagram:

Synthesis_via_2_3_O_Dibenzyl_Protection cluster_0 Step 1: Protection cluster_1 Step 2: Diacylation at C-5 and C-6 cluster_2 Step 3: Deprotection L-Ascorbic_Acid L-Ascorbic Acid Protection Benzyl (B1604629) Bromide, K₂CO₃, DMSO/THF L-Ascorbic_Acid->Protection Protected_Ascorbic_Acid 2,3-O-Dibenzyl- L-ascorbic Acid Protection->Protected_Ascorbic_Acid Protected_Ascorbic_Acid_2 2,3-O-Dibenzyl- L-ascorbic Acid Acylation_1 Palmitoyl Chloride (2 eq.), Pyridine, DCM Protected_Ascorbic_Acid_2->Acylation_1 Diacylated_Intermediate 2,3-O-Dibenzyl-5,6-di-O- palmitoyl-L-ascorbic Acid Acylation_1->Diacylated_Intermediate Diacylated_Intermediate_2 2,3-O-Dibenzyl-5,6-di-O- palmitoyl-L-ascorbic Acid Deprotection Catalytic Hydrogenation (e.g., Pd/C, H₂) Diacylated_Intermediate_2->Deprotection Final_Product 5,6-Di-O-palmitoyl- L-ascorbic Acid Deprotection->Final_Product

Synthesis of 5,6-Di-O-palmitoyl-L-ascorbic Acid via a 2,3-O-Dibenzyl Intermediate.

Note: While the above diagram illustrates the synthesis of the 5,6-dipalmitoyl isomer based on a published procedure for diesters, a similar strategy could theoretically be adapted to achieve 2,6-disubstitution, although this would require a more complex, multi-step protection-deprotection sequence not yet explicitly detailed in the surveyed literature for dipalmitate synthesis.

Experimental Protocols (for 5,6-dipalmitate): [5]

Step 1: Synthesis of 2,3-O-Dibenzyl-L-ascorbic Acid [5]

  • Materials: L-ascorbic acid, benzyl bromide, potassium carbonate (K₂CO₃), dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF).

  • Procedure:

    • To a suspension of L-ascorbic acid (1.0 eq.) and K₂CO₃ (3.0 eq.) in a mixture of DMSO and THF, add benzyl bromide (2.4 eq.).

    • Stir the reaction mixture at 50°C for approximately 3 hours.

    • Filter the mixture and extract the organic phase with ethyl acetate.

    • Wash the organic layer with brine and water, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield 2,3-O-dibenzyl-L-ascorbic acid.

Step 2 & 3 would then involve the diacylation and debenzylation, however, for the synthesis of the 2,6-dipalmitoyl isomer, a more elaborate protecting group strategy would be required.

Challenges in Direct Synthesis and Enzymatic Approaches

Direct Chemical Synthesis:

The direct acylation of L-ascorbic acid with two equivalents of palmitoyl chloride typically results in a complex mixture of products, including monoesters (predominantly 6-O-palmitoyl-L-ascorbic acid), and various diesters (e.g., 5,6-, 2,5-, 2,6-, 3,5-, 3,6- and 2,3-dipalmitates). The separation of these isomers is often challenging, leading to low yields of the desired 2,6-dipalmitoyl product. One patent mentions the formation of 5,6-ascorbyl dipalmitate as an undesired by-product in the synthesis of the 6-monoester, highlighting the difficulty in controlling the regioselectivity of the acylation.[6]

Enzymatic Synthesis:

Lipase-catalyzed esterification of L-ascorbic acid is a well-established method for the synthesis of ascorbyl monoesters, particularly 6-O-ascorbyl palmitate. These enzymatic methods offer high regioselectivity for the primary hydroxyl group at C-6 and proceed under mild reaction conditions. However, the enzymatic synthesis of ascorbyl diesters, especially with specific regioselectivity like the 2,6-dipalmitate, is not well-documented in the literature. The steric hindrance and the different chemical environment of the secondary hydroxyl groups at C-2 and C-5 make them less accessible to enzymatic acylation compared to the primary C-6 hydroxyl. Further research is needed to develop enzymatic systems capable of producing specific ascorbyl diesters efficiently.

Quantitative Data Summary

The following table summarizes the quantitative data found for the synthesis of key intermediates. Data for the direct synthesis of this compound is scarce due to the challenges in achieving regioselectivity.

Reaction StepProductYieldPurityReference
Protection5,6-O-Isopropylidene-L-ascorbic acid>90%>98%[2]

Conclusion

The synthesis of this compound is a challenging task that requires a multi-step chemical approach involving the use of protecting groups to achieve the desired regioselectivity. The most promising route appears to be through a 5,6-O-isopropylidene protected intermediate, followed by a sequence of selective acylation and deprotection steps. While direct synthesis methods are generally unselective, and enzymatic methods are currently focused on monoester production, the strategic application of protecting group chemistry provides a clear, albeit lengthy, pathway to this valuable lipophilic Vitamin C derivative. Further research into novel catalytic systems, including engineered enzymes, may in the future provide more direct and efficient routes to this and other specifically substituted ascorbyl diesters.

References

Physical and chemical properties of L-ascorbyl 2,6-dipalmitate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of L-ascorbyl 2,6-dipalmitate. It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of relevant processes to support research and development activities.

Core Physical and Chemical Properties

L-ascorbyl 2,6-dipalmitate is a lipophilic, stable diester of L-ascorbic acid and palmitic acid.[1] This modification enhances its oil solubility and stability compared to L-ascorbic acid, making it a valuable compound in cosmetics, pharmaceuticals, and food preservation.[1] It typically appears as a white to light yellow crystalline powder.[1][2] The esterification of ascorbic acid with two molecules of palmitic acid significantly increases its lipophilicity, which allows for improved penetration and integration into lipid-rich biological membranes and formulations.[1]

Data Summary

The following table summarizes the key quantitative physical and chemical properties of L-ascorbyl 2,6-dipalmitate.

PropertyValueReference(s)
IUPAC Name [(2S)-2-[(2R)-4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate[1][3]
Synonyms 2,6-Di-O-palmitoyl-L-ascorbic Acid, Vitamin C Dipalmitate, NIKKOL CP[1][3]
CAS Number 4218-81-9[1][3][4]
Molecular Formula C₃₈H₆₈O₈[1][3]
Molecular Weight 652.9 g/mol [1][3]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 112.0 to 116.0 °C[2]
Optical Rotation +19.0 to +24.0 deg (c=0.8, EtOH)[2]
Purity >97.0% (T)[2]

Experimental Protocols

Detailed experimental protocols specifically for L-ascorbyl 2,6-dipalmitate are not extensively available in the public domain. The following methodologies are based on established procedures for the synthesis and analysis of similar ascorbyl esters, such as L-ascorbyl 6-palmitate, and may require optimization for the 2,6-dipalmitate isomer.

Generalized Enzymatic Synthesis of L-Ascorbyl 2,6-Dipalmitate

Enzymatic synthesis is often preferred for its selectivity and milder reaction conditions compared to chemical synthesis.[5][6]

Materials:

  • L-ascorbic acid

  • Palmitic acid

  • Immobilized lipase (B570770) (e.g., Novozym® 435)[6][7]

  • Organic solvent (e.g., 2-methyl-2-butanol (B152257) or acetone)[6][7]

  • Molecular sieves (e.g., 4Å)[7]

  • Reaction vessel with temperature control and agitation

  • Filtration apparatus

  • Rotary evaporator

  • Recrystallization solvent (e.g., toluene (B28343) or ethyl acetate)[5]

Procedure:

  • Reactant Preparation: Dissolve L-ascorbic acid and a molar excess of palmitic acid in the selected organic solvent within the reaction vessel. The molar ratio of palmitic acid to ascorbic acid may need to be optimized, but ratios from 2:1 to 8:1 have been reported for similar reactions.[8]

  • Enzymatic Reaction: Add the immobilized lipase and molecular sieves to the reaction mixture. The molecular sieves serve to remove water produced during the esterification, driving the reaction towards the product.[7]

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 60°C) with constant agitation for a specified duration (e.g., 24-48 hours).[7][9] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: Once the reaction has reached completion, separate the immobilized lipase from the reaction mixture by filtration for potential reuse.[5]

  • Solvent Evaporation: Remove the organic solvent from the filtrate using a rotary evaporator under reduced pressure.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent. Dissolve the residue in a minimal amount of hot solvent (e.g., ethyl acetate), and allow it to cool slowly to form crystals. The purified crystals are then collected by filtration and dried under a vacuum.[5]

G Generalized Workflow for Enzymatic Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification reactants Dissolve L-ascorbic acid and palmitic acid in solvent enzyme_addition Add immobilized lipase and molecular sieves reactants->enzyme_addition incubation Incubate with heating and agitation enzyme_addition->incubation filtration1 Filter to remove lipase incubation->filtration1 Reaction monitoring (TLC/HPLC) evaporation Evaporate solvent filtration1->evaporation recrystallization Recrystallize from appropriate solvent evaporation->recrystallization filtration2 Filter and dry purified L-ascorbyl 2,6-dipalmitate recrystallization->filtration2

Caption: Generalized workflow for the enzymatic synthesis of L-ascorbyl 2,6-dipalmitate.

Generalized High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a common method for the determination and quantification of ascorbyl esters.[10][11][12]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.[10][11]

  • Column: A reversed-phase C18 column is typically used.[11][12]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH).[10][12] The exact ratio and gradient may need to be optimized. A common mobile phase for ascorbyl palmitate is a gradient of acetonitrile and water.[12]

  • Flow Rate: Typically around 1.0 mL/min.[10][12]

  • Detection Wavelength: UV detection is commonly performed at approximately 243-250 nm.[10][11][12]

  • Column Temperature: Maintained at a constant temperature, for instance, 30°C.[10][12]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of L-ascorbyl 2,6-dipalmitate of known concentrations in a suitable solvent (e.g., the mobile phase or a compatible organic solvent).

  • Sample Preparation: Dissolve the sample containing L-ascorbyl 2,6-dipalmitate in the same solvent as the standards. The sample may require extraction if it is in a complex matrix.[11]

  • Injection: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Chromatography: Run the HPLC analysis under the optimized conditions.

  • Quantification: Identify the peak corresponding to L-ascorbyl 2,6-dipalmitate based on the retention time of the standards. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the calibration curve to determine the concentration of L-ascorbyl 2,6-dipalmitate in the sample.

Biological Activity and Signaling Pathways

Specific signaling pathways directly modulated by L-ascorbyl 2,6-dipalmitate have not been extensively elucidated. Its primary biological function is attributed to its role as a lipophilic antioxidant and a pro-drug of L-ascorbic acid.[13] Upon cellular uptake and subsequent hydrolysis, the released L-ascorbic acid participates in various antioxidant pathways.

The antioxidant mechanism of ascorbic acid involves the donation of electrons to neutralize reactive oxygen species (ROS).[14][15] This process converts ascorbic acid to the ascorbyl radical, a relatively stable and less reactive species. The ascorbyl radical can then be reduced back to ascorbic acid or further oxidized to dehydroascorbic acid.[15] Dehydroascorbic acid can be recycled back to ascorbic acid within the cell.[15] By scavenging ROS, ascorbic acid helps to protect cellular components, such as lipids, proteins, and DNA, from oxidative damage.[14]

G Antioxidant Mechanism of Ascorbic Acid cluster_antioxidant Cellular Environment ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, OH⁻) CellularDamage Oxidative Damage to Lipids, Proteins, DNA ROS->CellularDamage causes ReducedDamage Protection from Oxidative Damage ROS->ReducedDamage neutralized by Ascorbic Acid AscorbicAcid L-Ascorbic Acid (from L-ascorbyl 2,6-dipalmitate hydrolysis) AscorbylRadical Ascorbyl Radical (less reactive) AscorbicAcid->AscorbylRadical donates electron to ROS DHA Dehydroascorbic Acid AscorbylRadical->DHA donates another electron DHA->AscorbicAcid recycled

Caption: The antioxidant signaling pathway of L-ascorbic acid.

References

An In-depth Technical Guide to 2,6-Di-O-palmitoyl-L-ascorbic Acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). This modification, involving the esterification of the hydroxyl groups at the 2 and 6 positions with palmitic acid, significantly enhances its stability and solubility in lipids. These characteristics make it a compound of interest for applications in cosmetics, pharmaceuticals, and food preservation, where the delivery and sustained action of Vitamin C's antioxidant properties are desirable in non-aqueous environments.[1] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a putative synthesis protocol, and the potential applications of this compound, with a focus on its relevance to research and drug development.

Molecular Structure and Physicochemical Properties

This compound, also known as L-Ascorbyl 2,6-dipalmitate, is structurally characterized by the core L-ascorbic acid molecule with two palmitoyl (B13399708) chains attached via ester linkages. The IUPAC name for this compound is [2-(4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl)-2-hydroxy-ethyl] hexadecanoate.[2] This dual-chain modification imparts a strongly lipophilic character to the otherwise hydrophilic Vitamin C molecule.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₃₈H₆₈O₈[2][3]
Molecular Weight 652.95 g/mol [3]
CAS Number 4218-81-9[3]
Appearance White to light yellow crystalline powder[3]
Melting Point 112-116 °C[4]
Purity >97.0% (T)[3]
Optical Rotation [α]20/D = +19 to +24° (c=0.8 in EtOH)[4]

Synthesis of this compound: A Putative Experimental Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established principles of organic chemistry, particularly the acylation of alcohols. The primary challenge in the synthesis is the selective acylation of the hydroxyl groups at the C-2 and C-6 positions of L-ascorbic acid, as it possesses four hydroxyl groups with varying reactivity.

A potential approach involves the use of a suitable protecting group strategy to block the more reactive hydroxyl groups, followed by acylation of the desired positions and subsequent deprotection. However, a more direct approach, leveraging the differential reactivity of the hydroxyl groups, is also conceivable. The hydroxyl group at C-6 is a primary alcohol and thus highly reactive, while the hydroxyl group at C-2 is part of an enol system and also susceptible to acylation.

Below is a putative protocol for the synthesis via direct acylation:

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve L-ascorbic acid in anhydrous pyridine under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acylation: Slowly add a solution of palmitoyl chloride (2.2 equivalents) in anhydrous DCM to the stirred solution of L-ascorbic acid via the dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding 1M HCl solution at 0 °C until the pyridine is neutralized. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to isolate the this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data

¹H NMR Spectroscopy

A predicted ¹H NMR spectrum of L-ascorbic acid, 2,6-dipalmitate is available and can be used as a reference for the characterization of the synthesized product. Key expected signals would include those corresponding to the long aliphatic chains of the palmitoyl groups and the protons of the ascorbic acid moiety.

¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy

The FT-IR spectrum of the di-ester is expected to show characteristic absorption bands for the ester carbonyl groups (C=O) around 1740-1760 cm⁻¹, in addition to the bands associated with the lactone carbonyl and the C=C double bond of the ascorbic acid core.[6] The broad O-H stretching band of the remaining hydroxyl groups would also be present.

Antioxidant Activity and Biological Significance

The primary rationale for synthesizing lipophilic derivatives of Vitamin C is to enhance its stability and bioavailability in lipid-rich environments such as cell membranes.[1] While quantitative antioxidant activity data specifically for this compound is scarce, studies on other lipophilic ascorbyl esters, such as ascorbyl palmitate (the 6-mono-ester), have demonstrated their ability to act as effective antioxidants.[7][8][9]

These lipophilic derivatives can protect lipids from peroxidation and may act synergistically with other antioxidants like vitamin E.[9] The antioxidant mechanism is believed to involve the donation of a hydrogen atom from the enol hydroxyl groups to scavenge free radicals, a property retained from the parent ascorbic acid molecule.

Potential Applications in Drug Development

The enhanced stability and lipophilicity of this compound open up several avenues for its application in drug development and therapy.

Drug Delivery Systems

Its amphiphilic nature, though predominantly lipophilic, suggests its potential use as a component in drug delivery systems such as liposomes, nanoparticles, or emulsions.[1] It could serve to encapsulate and deliver poorly water-soluble drugs, potentially improving their bioavailability and therapeutic efficacy.

Topical Formulations and Dermatology

Given its increased skin penetration capabilities compared to L-ascorbic acid, this compound is a promising candidate for topical formulations in dermatology.[1] It can deliver the antioxidant and collagen-synthesis-stimulating benefits of Vitamin C directly to the skin, making it a valuable ingredient in anti-aging and skin-protective cosmetic and pharmaceutical products.[1]

Signaling Pathways and Cellular Effects

The cellular effects of this compound are expected to be mediated by its ability to act as a source of Vitamin C within the cell and its direct interaction with cellular membranes. While specific signaling pathways modulated by the di-palmitoyl derivative have not been elucidated, studies on the mono-palmitoyl derivative have shown that it can influence cellular processes. For instance, 6-O-palmitoyl-L-ascorbic acid has been reported to induce apoptosis in certain cancer cell lines, potentially through the activation of JNK-kinases and inhibition of specific phosphatases.[10] It has also been shown to affect cellular responses to UV radiation, although with some complex and potentially pro-oxidant effects under certain conditions.[11]

It is plausible that this compound, due to its higher lipophilicity, may exhibit more pronounced effects on membrane-associated signaling events and intracellular pathways following its cellular uptake and enzymatic hydrolysis to release active Vitamin C.

Logical Workflow and Diagrams

Synthesis Workflow

The logical workflow for the synthesis of this compound can be visualized as a multi-step process involving reaction, workup, and purification.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A L-Ascorbic Acid in Pyridine C Reaction Mixture (0°C to RT) A->C 1. Mix B Palmitoyl Chloride in DCM B->C 2. Add dropwise D Quench with HCl C->D E Extract with Ethyl Acetate D->E F Wash (NaHCO3, Brine) E->F G Dry (Na2SO4) & Concentrate F->G H Column Chromatography G->H I Pure this compound H->I

Caption: A logical workflow for the synthesis of this compound.

Potential Cellular Antioxidant Mechanism

The antioxidant action within a cell can be conceptualized as a cycle involving the scavenging of reactive oxygen species (ROS).

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Membrane Cell Membrane Hydrolysis Cellular Esterases Membrane->Hydrolysis Uptake Molecule 2,6-Di-O-palmitoyl- L-ascorbic Acid Molecule->Membrane Incorporates Ascorbate Ascorbate Ascorbate->ROS Scavenges Hydrolysis->Ascorbate Releases

References

Navigating the Solubility Landscape of 2,6-Di-O-palmitoyl-L-ascorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Di-O-palmitoyl-L-ascorbic acid (also known as L-Ascorbyl 2,6-dipalmitate) in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific diester, this document focuses on providing a detailed experimental protocol for researchers to determine its solubility characteristics. The methodologies outlined are based on established principles for assessing the solubility of lipophilic compounds.

Introduction to this compound

This compound is a fat-soluble derivative of ascorbic acid (Vitamin C). The addition of two palmitoyl (B13399708) chains significantly increases its lipophilicity compared to its parent molecule, L-ascorbic acid, and the more common monoester, ascorbyl 6-palmitate. This enhanced lipophilicity is a key attribute for its application in cosmetics, pharmaceuticals, and food industries, where it is valued for its antioxidant properties and improved stability in lipid-based formulations. Understanding its solubility in various organic solvents is critical for formulation development, enabling the preparation of stable, homogenous solutions at desired concentrations.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. To address this, the following table is provided as a template for researchers to record their empirical findings. It is recommended to determine the solubility at a controlled temperature, such as 25 °C, for comparability.

Table 1: Solubility of this compound in Various Organic Solvents (Template)

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Ethanol
Methanol
Acetone
Dimethyl Sulfoxide (DMSO)
Chloroform
Ethyl Acetate
Dichloromethane
Tetrahydrofuran (THF)
User-defined solvent 1
User-defined solvent 2

Note: The molecular weight of this compound is 652.95 g/mol , which can be used to convert mg/mL to mol/L.

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This is followed by a quantitative analysis of the resulting saturated solution using High-Performance Liquid Chromatography (HPLC), a highly sensitive and specific analytical technique.

Principle

An excess amount of the solid this compound is added to a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached. After equilibration, the undissolved solid is removed by filtration, and the concentration of the solute in the clear, saturated solution is determined by a suitable analytical method, such as HPLC.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase HPLC column

  • Mobile phase solvents (e.g., acetonitrile (B52724), methanol, water with phosphoric acid)

Experimental Workflow

The overall experimental workflow for determining the solubility of this compound is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_compound Weigh Excess Compound add_to_vial Combine in Vial prep_compound->add_to_vial prep_solvent Measure Solvent Volume prep_solvent->add_to_vial shake Agitate at Constant Temp. add_to_vial->shake settle Allow to Settle shake->settle filtrate Filter Supernatant settle->filtrate dilute Dilute Sample filtrate->dilute hplc HPLC Analysis dilute->hplc calculate Calculate Solubility hplc->calculate

Solubility Determination Workflow
Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. A general starting point is to add approximately 50-100 mg of the compound.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for at least 24 hours to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) is recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour at the same constant temperature.

    • Carefully withdraw a portion of the supernatant using a syringe.

    • Attach a syringe filter (e.g., 0.22 µm PTFE) to the syringe and filter the supernatant into a clean vial to remove all undissolved particles.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor should be recorded precisely.

  • Quantitative Analysis by HPLC:

    • HPLC Conditions (Example): An exemplary HPLC method for a related compound, ascorbyl palmitate, can be adapted.

      • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) with a small amount of phosphoric acid (e.g., 0.1%) to improve peak shape.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength of approximately 243-250 nm.

      • Injection Volume: 20 µL.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

    • Sample Analysis: Inject the diluted, filtered sample into the HPLC system.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of this compound in the organic solvent is then calculated using the following formula, taking into account the dilution factor:

      Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

Conclusion

Stability of 2,6-Di-O-palmitoyl-L-ascorbic Acid in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-ascorbic acid (Vitamin C) is a potent antioxidant with numerous applications in pharmaceuticals and dermatology. However, its inherent instability in solution, particularly its susceptibility to oxidation, presents significant formulation challenges. Lipophilic derivatives of ascorbic acid have been developed to overcome these limitations. This technical guide provides a comprehensive overview of the stability of one such derivative, 2,6-Di-O-palmitoyl-L-ascorbic acid. By esterifying the hydroxyl groups at both the 2 and 6 positions with palmitic acid, this molecule exhibits enhanced lipophilicity and improved stability compared to its parent compound and its mono-substituted counterparts.[1][2] This document details the current understanding of its stability profile, degradation pathways, and analytical methodologies for its assessment. While specific quantitative stability data for this compound is limited in publicly available literature, this guide provides detailed experimental protocols for stability testing and leverages data from the closely related compound, ascorbyl palmitate, to provide a comparative baseline.

Introduction: The Challenge of Vitamin C Stability

L-ascorbic acid is notoriously unstable in aqueous solutions, readily undergoing oxidation, especially in the presence of oxygen, metal ions, and light, and at elevated temperatures and pH levels. This degradation leads to a loss of biological activity. The primary degradation pathway involves the oxidation of the enediol group to form dehydroascorbic acid, which can be further irreversibly hydrolyzed to 2,3-diketogulonic acid. To address this, various derivatives have been synthesized, among which are the lipophilic esters of ascorbic acid. These derivatives, including this compound, are designed to protect the labile enediol system and improve skin penetration due to their fatty acid components.

Enhanced Stability of this compound

Proposed Degradation Pathway

The primary degradation route for this compound in the presence of oxidative stressors is likely analogous to that of L-ascorbic acid, involving the oxidation of the enediol group. The expected degradation product would be a dehydroascorbic acid derivative, which may undergo subsequent hydrolysis of the ester bonds under certain conditions.

G A This compound B Oxidation (e.g., O2, metal ions, light) A->B C Dehydroascorbic acid dipalmitate B->C D Hydrolysis of ester bonds C->D F Irreversible Hydrolysis C->F E Dehydroascorbic acid + 2 Palmitic acid D->E G 2,3-Diketogulonic acid derivatives F->G

Caption: Proposed degradation pathway for this compound.

Quantitative Stability Data (Comparative)

Due to the scarcity of published stability data for this compound, the following tables summarize the stability of the related compound, ascorbyl 6-palmitate, in different formulations. This information is provided as a reference to understand the general behavior of lipophilic ascorbic acid esters.

Table 1: Stability of Ascorbyl 6-Palmitate in Standard Solutions and Topical Formulations

FormulationStorage ConditionTimeRemaining Ascorbyl Palmitate (%)Reference
Standard SolutionRoom Temperature60 days~75%[3]
Topical EmulsionNot specifiedNot specifiedLess stable than magnesium ascorbyl phosphate[4][5]

Table 2: Factors Influencing the Stability of Ascorbyl Esters

FactorEffect on StabilityNotes
pH Generally more stable at lower pH.
Temperature Degradation increases with temperature.
Light Exposure to light can accelerate degradation.
Oxygen Presence of oxygen promotes oxidation.
Metal Ions Ions like Cu2+ and Fe3+ can catalyze oxidation.
Formulation Type Stability is generally higher in anhydrous or high-viscosity formulations.[5]

Experimental Protocols for Stability Assessment

The following protocols are provided as a guide for researchers to conduct stability studies on this compound. These are based on established methods for other lipophilic vitamin C derivatives.[6]

Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a formulation containing this compound.

  • Sample Preparation: Prepare the test formulation containing a known concentration of this compound. Package the formulation in the intended final packaging.

  • Storage Conditions: Store the samples in controlled environment chambers at elevated temperatures. A common condition is 40°C ± 2°C with 75% ± 5% relative humidity.

  • Time Points: Pull samples at predetermined time points (e.g., 0, 1, 2, and 3 months).

  • Analysis: At each time point, analyze the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Data Evaluation: Plot the concentration of the active ingredient versus time to determine the degradation kinetics. The shelf-life can be estimated based on the time it takes for the concentration to decrease to 90% of its initial value.

G cluster_0 Preparation cluster_1 Storage cluster_2 Sampling & Analysis cluster_3 Data Evaluation A Formulation with known concentration of This compound B Controlled Environment Chamber (e.g., 40°C / 75% RH) A->B C Sample withdrawal at T=0, 1, 2, 3 months B->C D HPLC-UV Analysis C->D E Determine concentration vs. time D->E F Calculate degradation kinetics and estimate shelf-life E->F

References

2,6-Di-O-palmitoyl-L-ascorbic acid CAS number 4218-81-9.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,6-Di-O-palmitoyl-L-ascorbic acid (CAS 4218-81-9)

Introduction

This compound (CAS 4218-81-9), also known as L-Ascorbyl 2,6-Dipalmitate, is a lipophilic derivative of L-ascorbic acid (Vitamin C). This molecule is synthesized through the esterification of ascorbic acid with two molecules of palmitic acid, a common saturated fatty acid.[1][2] This structural modification enhances the molecule's fat solubility and stability compared to the highly water-soluble and relatively unstable L-ascorbic acid.[3] These properties make it a compound of significant interest for applications in cosmetics, pharmaceuticals, and food preservation, where its antioxidant capabilities can be leveraged in lipid-based formulations.[2][4][5] It is designed to improve skin penetration, enhance the stability of formulations, and provide a stable source of Vitamin C activity.[4]

Physicochemical and Computed Properties

The properties of this compound are summarized below. Data is compiled from various chemical databases and suppliers.

PropertyValueSource(s)
CAS Number 4218-81-9[6][7][8]
Molecular Formula C₃₈H₆₈O₈[7][9][10]
Molecular Weight 652.94 g/mol [3][7][9]
IUPAC Name [2-(4-hexadecanoyloxy-3-hydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] hexadecanoate[9]
Appearance White to light yellow powder or crystal[2][10]
Melting Point 112.0 to 116.0 °C[3][11]
Boiling Point (Est.) 687 °C at 760 mmHg[3]
Density (Est.) 1.04 g/cm³[3]
XLogP3 (Computed) 14.1[9]
Purity >97.0%[2][10]
Optical Rotation +19.0 to +24.0 deg (C=0.8, EtOH)[11]

Applications and Mechanisms of Action

This lipophilic Vitamin C derivative is utilized across several industries due to its enhanced stability and antioxidant properties.

Cosmetic and Dermatological Applications

In skincare and cosmetic formulations, the compound is valued for its ability to penetrate the skin barrier more effectively than hydrophilic ascorbic acid.[4] Its primary functions include:

  • Antioxidant Protection : It neutralizes free radicals, protecting the skin from oxidative stress caused by environmental factors like UV radiation and pollution.[2][5]

  • Collagen Synthesis : Like Vitamin C, it is reported to stimulate collagen synthesis, which is crucial for maintaining skin elasticity and reducing the appearance of wrinkles.[2][4]

  • Enhanced Stability : Its superior stability in formulations ensures a longer shelf life and sustained efficacy in creams, lotions, and serums.[5]

Pharmaceutical and Research Applications

In the pharmaceutical sector, it is explored for its potential in drug delivery systems. Its biocompatibility and ability to improve the bioavailability of active pharmaceutical ingredients are of particular interest.[4] It is also used as a biochemical reagent in life science research.[8][12]

A recent study investigated the inhibitory effects of 6-O-palmitoyl-L-ascorbic acid (a related mono-ester) on the enzymatic activity of snake venom from Bothrops alternatus. The study found significant inhibition of key venom enzymes, including metalloproteinases (SVMP), serine proteinases (SVSP), and phospholipases A2 (PLA2), suggesting its potential as an adjuvant in antivenom production.[13]

Food Industry

As a fat-soluble antioxidant, it serves as a natural preservative (E number E304, which also includes ascorbyl palmitate) to prevent lipid oxidation, thereby extending the shelf life of food products.[2][4][14]

Potential Pro-Apoptotic Mechanism (Inferred from 6-O-palmitoyl-L-ascorbic acid)

Disclaimer: The following mechanism was described for the related compound 6-O-palmitoyl-L-ascorbic acid, not this compound.

Research on 6-O-palmitoyl-L-ascorbic acid in rat GH3 tumor cells showed that it induces apoptosis at concentrations above 125 µM.[15] This cytotoxic effect was linked to a specific signaling pathway involving the inhibition of magnesium-dependent protein phosphatase 2C (PP2C).[15] This inhibition leads to an increase in the phosphorylation and activation of JNK (c-Jun N-terminal kinases), a key regulator of cellular stress responses. Activated JNK subsequently triggers a cascade involving the activation of caspase-3, cleavage of PARP (Poly (ADP-ribose) polymerase), and ultimately, DNA fragmentation and programmed cell death.[15]

apoptosis_pathway cluster_main Inferred Apoptotic Pathway of Ascorbic Acid Ester Compound 6-O-palmitoyl- L-ascorbic acid PP2C PP2C (Mg2+-dependent phosphatase) Compound->PP2C Inhibits JNK JNK Kinase PP2C->JNK Dephosphorylates (Inhibited Action) Casp3 Caspase-3 JNK->Casp3 Activates PARP PARP Cleavage Casp3->PARP Induces DNA_frag DNA Fragmentation PARP->DNA_frag Apoptosis Apoptosis DNA_frag->Apoptosis

Fig. 1: Inferred apoptotic signaling pathway for an ascorbic acid ester.

Pharmacokinetic Profile

L-ascorbic acid is a hydrophilic molecule whose absorption is mediated by Sodium-Dependent Vitamin C Transporters (SVCTs) in the intestine.[16][17] Its plasma concentration is tightly regulated by absorption, tissue accumulation, and renal excretion, making it difficult to achieve high sustained plasma levels through oral dosing.[18][19]

The dipalmitate esterification renders the molecule lipophilic. This is intended to:

  • Enhance Topical Absorption : The lipid nature facilitates penetration through the stratum corneum of the skin.

  • Increase Stability : Protects the ascorbic acid core from degradation.

Once absorbed, particularly after oral administration, it is highly probable that the ester bonds are hydrolyzed by esterase enzymes in the body, releasing L-ascorbic acid and palmitic acid. This is a known metabolic fate for the related compound, ascorbyl palmitate.[20][21] Therefore, its systemic effects are likely attributable to the released Vitamin C.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the synthesis and evaluation of this compound, based on descriptions from cited literature.

Generalized Synthesis Workflow

The synthesis involves a standard esterification reaction between L-ascorbic acid and palmitic acid.

synthesis_workflow cluster_synthesis Generalized Synthesis Workflow Reactants L-Ascorbic Acid + 2x Palmitic Acid + Acid Catalyst Reaction Esterification (in suitable solvent, with heat) Reactants->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Product 2,6-Di-O-palmitoyl- L-ascorbic acid Purification->Product

Fig. 2: High-level workflow for the synthesis of the target compound.

Methodology:

  • Reactant Preparation : L-ascorbic acid and a molar excess of palmitic acid (or a derivative like palmitoyl (B13399708) chloride) are dissolved in a suitable organic solvent. An acid catalyst (e.g., sulfuric acid) is added.

  • Reaction : The mixture is heated under reflux for a specified period to drive the esterification reaction, typically at the C-2 and C-6 hydroxyl groups of the ascorbic acid molecule.

  • Work-up : After the reaction is complete, the mixture is cooled. The solvent may be removed under reduced pressure.

  • Purification : The crude product is purified to remove unreacted starting materials and by-products. This is commonly achieved through recrystallization from a solvent system (e.g., ethanol/water) or column chromatography.

  • Verification : The final product's identity and purity are confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Protocol: In Vitro Venom Enzyme Inhibition Assay

This protocol is a generalized method for evaluating the inhibitory effect of the compound on snake venom enzymes, based on the study of a related molecule.[13]

enzyme_inhibition_workflow cluster_enzyme In Vitro Enzyme Inhibition Workflow start Prepare Reagents: - Venom Solution - Specific Substrate - Inhibitor Stock Solution incubate Pre-incubation: Venom + Inhibitor (or buffer for control) start->incubate reaction Initiate Reaction: Add specific substrate incubate->reaction measure Kinetic Measurement: Monitor product formation (e.g., absorbance change) reaction->measure calculate Data Analysis: Calculate % Inhibition measure->calculate

Fig. 3: Experimental workflow for venom enzyme inhibition assay.

Methodology:

  • Materials : Lyophilized B. alternatus venom, specific chromogenic or fluorogenic substrates for SVMP, SVSP, and PLA2, this compound, appropriate buffers, and a microplate reader.

  • Preparation : Prepare stock solutions of the venom, substrates, and the test compound (inhibitor) in a suitable solvent (e.g., DMSO) and dilute to working concentrations in the assay buffer.

  • Assay Procedure (96-well plate format) :

    • To test wells, add a defined amount of venom solution and various concentrations of the inhibitor.

    • To control wells, add the same amount of venom solution and an equivalent volume of the solvent (buffer/DMSO).

    • Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzymes.

    • Initiate the reaction by adding the specific enzyme substrate to all wells.

  • Measurement : Immediately place the plate in a microplate reader. Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the substrate used.

  • Analysis : Determine the reaction rate (V) from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

Protocol: In Vitro Apoptosis Induction Assay

This protocol outlines a method to assess the pro-apoptotic activity of the compound on a cancer cell line, based on the study of a related molecule.[15]

apoptosis_assay_workflow cluster_apoptosis Apoptosis Induction Assay Workflow cluster_caspase Biochemical Analysis cluster_dna Morphological Analysis Culture Cell Culture (e.g., GH3 tumor cells) Treat Treat cells with compound (various concentrations & times) Culture->Treat Harvest Harvest Cells Treat->Harvest Lysate Prepare Cell Lysate Harvest->Lysate DNA_Ext Extract Genomic DNA Harvest->DNA_Ext Caspase Caspase-3 Activity Assay (Fluorometric/Colorimetric) Lysate->Caspase Result Quantify Apoptosis Caspase->Result Gel DNA Laddering (Agarose Gel Electrophoresis) DNA_Ext->Gel Gel->Result

Fig. 4: Workflow for evaluating apoptosis induction in vitro.

Methodology:

  • Cell Culture : Culture rat GH3 tumor cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Treatment : Seed cells in multi-well plates. Once they reach 70-80% confluency, replace the medium with fresh media containing various concentrations of this compound (e.g., 50-300 µM) or vehicle control (DMSO). Incubate for different time points (e.g., 4, 6, 12 hours).

  • Caspase-3 Activity Assay :

    • After treatment (e.g., 4 hours), harvest and lyse the cells according to the manufacturer's protocol for a commercial Caspase-3 assay kit.

    • Add the cell lysate to a 96-well plate with the caspase-3 substrate (e.g., Ac-DEVD-pNA).

    • Incubate and measure the absorbance or fluorescence using a microplate reader. Compare the activity in treated cells to control cells.

  • DNA Fragmentation (Laddering) Assay :

    • After a longer treatment period (e.g., 6-12 hours), harvest the cells.

    • Extract genomic DNA using a DNA extraction kit suitable for apoptotic cells.

    • Run the extracted DNA on a 1.5-2.0% agarose (B213101) gel containing an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

    • Visualize the DNA under UV light. The appearance of a "ladder" pattern of DNA fragments is indicative of apoptosis.

Toxicology and Safety

Comprehensive toxicological data specifically for this compound is limited. However, its use in cosmetic and food products suggests a favorable safety profile for topical and oral exposure at low concentrations.

The related compound, 6-O-palmitoyl-L-ascorbic acid, has been shown to exhibit cytotoxicity in rat GH3 tumor cells with a reported LC50 between 125 and 150 µM.[15] It is generally considered non-carcinogenic.[20]

MetricValue / ObservationSource(s)
Cytotoxicity LC50 of 125-150 µM in GH3 tumor cells (for 6-O-palmitoyl-L-ascorbic acid)[15]
Carcinogenicity No indication of carcinogenicity to humans (for ascorbyl palmitate)[20]

Conclusion

This compound is a chemically stable, lipophilic derivative of Vitamin C with significant potential in various fields. Its enhanced stability and ability to penetrate lipid barriers make it a valuable ingredient in the cosmetic industry for anti-aging and antioxidant formulations. In the pharmaceutical and research sectors, it holds promise for drug delivery and as a biochemical tool. While specific data on its pharmacokinetics and toxicology are sparse, its likely hydrolysis to natural components—ascorbic acid and palmitic acid—suggests a high degree of biocompatibility. Further research is warranted to fully elucidate its biological activities and optimize its therapeutic and commercial applications.

References

The Ascendancy of Lipophilicity: A Technical Guide to the Biological Activities of Acylated Ascorbic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of therapeutic agent development, the strategic modification of established molecules to enhance their efficacy and delivery remains a cornerstone of innovation. Ascorbic acid (Vitamin C), a potent natural antioxidant, has long been a subject of interest for its diverse biological activities. However, its inherent hydrophilicity limits its bioavailability and penetration into lipophilic environments such as cell membranes and the stratum corneum. Acylation, the process of adding an acyl group to the ascorbic acid backbone, has emerged as a key strategy to overcome these limitations, yielding a class of derivatives with enhanced lipophilicity and, consequently, a wider range of biological applications. This technical guide provides an in-depth exploration of the biological activities of acylated ascorbic acid derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support further research and development in this promising field.

Enhanced Biological Efficacy Through Acylation

The addition of fatty acid chains to the ascorbic acid molecule fundamentally alters its physicochemical properties, leading to improved stability and the ability to traverse biological membranes. This enhanced bioavailability underpins the observed potentiation of its intrinsic biological effects, including antioxidant, anti-inflammatory, anticancer, and skin-protective activities.

Antioxidant Activity

Acylated ascorbic acid derivatives retain the potent free radical scavenging ability of their parent molecule. By converting the hydrophilic ascorbic acid into a lipophilic form, these derivatives can effectively protect lipid-rich structures, such as cell membranes, from oxidative damage. The antioxidant capacity is often evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

DerivativeAssayIC50 ValueReference
3-O-ethyl ascorbic acidDPPH Radical Scavenging0.032 g/L[1]
3-O-ethyl-L-ascorbyl-6-ferulateDPPH Radical Scavenging11.5 µg/mL[2]
3-O-ethyl-L-ascorbyl-6-palmitateDPPH Radical Scavenging17.1 µg/mL[2]
Anti-inflammatory Activity

The anti-inflammatory properties of acylated ascorbic acid derivatives are attributed to their ability to modulate key inflammatory pathways. This includes the inhibition of enzymes such as cyclooxygenase (COX) and hyaluronidase (B3051955), which are involved in the inflammatory cascade and tissue degradation.

DerivativeTarget/AssayIC50 ValueReference
Ascorbic acid 6-O-octadecanoateStreptococcus agalactiae Hyaluronidase0.9 µM[3]
Ascorbic acid 6-O-octadecanoateBovine Testicular Hyaluronidase39 µM[3]
Anticancer Activity

The lipophilic nature of acylated ascorbic acid derivatives facilitates their entry into cancer cells, where they can exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and HIF-1α pathways.[4][5]

DerivativeCell LineIC50 ValueReference
Ascorbyl stearate (B1226849)HeLa (Cervical Cancer)126 µM (48h)[6]
Ascorbyl palmitate/Paclitaxel SLNs (2/1 ratio)B16F10 (Melanoma)Not specified, but showed optimal synergistic anticancer efficacy[7]
2,3-di-O-aryl/alkyl sulfonate derivatives of L-AABreast and Lung Cancer CellsShowed noticeable cytotoxicity[8]
1,2,3-triazolyl-L-AA derivative (4e)MCF-7 (Breast Adenocarcinoma)6.72 µM[8]
Ascorbate (B8700270)A375 DR (Melanoma, double resistant)1.49 mM[9]
AscorbateMel1617 DR (Melanoma, double resistant)4.27 mM[9]
AscorbateSKMel28 DR (Melanoma, double resistant)Not specified, but effective[9]
Skin-Protective Effects

In dermatology and cosmetics, acylated ascorbic acid derivatives are prized for their enhanced skin penetration and stability. They offer protection against UV-induced photodamage, promote collagen synthesis, and inhibit melanogenesis by inhibiting the enzyme tyrosinase.

DerivativeActivityQuantitative DataReference
6-O-palmitoyl ascorbateCollagen Synthesis Stimulation3-fold greater than ascorbic acid at 10 µM after 36h[10]
3-O-ethyl ascorbic acidTyrosinase InhibitionIC50 = 7.5 g/L[1]
Ascorbyl palmitate in liposomal emulgelSkin Penetration93.31% penetrated stratum corneum[11]
Ascorbyl palmitate in liposomal creamSkin Penetration96.4% penetrated stratum corneum[11]
Ascorbyl palmitate in conventional emulgelSkin Penetration73.64% penetrated stratum corneum[11]
Ascorbyl palmitate in conventional creamSkin Penetration82.11% penetrated stratum corneum[11]

Key Experimental Protocols

Reproducibility and standardization are paramount in scientific research. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of acylated ascorbic acid derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to determine the antioxidant activity of compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or Ethanol)

  • Test compounds (acylated ascorbic acid derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample preparation: Dissolve the test compounds and positive control in methanol to prepare a series of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the sample solutions (or standard/blank) to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (acylated ascorbic acid derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the acylated ascorbic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Hyaluronidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme hyaluronidase, which is involved in inflammation and tissue degradation.

Materials:

  • Hyaluronidase from bovine testes

  • Hyaluronic acid sodium salt

  • Bovine serum albumin (BSA)

  • Acetate (B1210297) buffer (pH 3.5)

  • Sodium tetraborate (B1243019) solution

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Test compounds

  • Positive control (e.g., Tannic acid)

  • Microcentrifuge tubes

  • Water bath

  • Microplate reader

Procedure:

  • Reaction mixture: In a microcentrifuge tube, mix 100 µL of acetate buffer, 150 µL of the test sample solution, and 50 µL of hyaluronidase solution.

  • Incubation: Add 100 µL of BSA solution and incubate at 37°C for 20 minutes.

  • Substrate addition: Add 50 µL of hyaluronic acid solution and incubate at 37°C for 60 minutes.

  • Stopping the reaction: Transfer 45 µL of the reaction mixture to a new tube containing 10 µL of sodium tetraborate solution and heat in a boiling water bath for 3 minutes, then cool on ice.

  • Color development: Add 300 µL of DMAB solution and incubate at 37°C for 20 minutes.

  • Measurement: Transfer 200 µL of the final solution to a 96-well plate and measure the absorbance at 586 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the test compound. The IC50 value is then determined.[12]

Tyrosinase Inhibition Assay

This assay is used to evaluate the potential of compounds to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis, relevant for skin whitening applications.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction mixture: In a 96-well plate, add 40 µL of the test sample solution, 80 µL of phosphate buffer, and 40 µL of tyrosinase solution.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate addition: Add 40 µL of L-DOPA solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 475 nm at different time points (e.g., every minute for 20 minutes) to monitor the formation of dopachrome.

  • Calculation: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 The IC50 value is determined from the plot of percent inhibition versus inhibitor concentration.

Signaling Pathways and Mechanisms of Action

The enhanced biological activities of acylated ascorbic acid derivatives are underpinned by their interaction with key cellular signaling pathways. Visualizing these pathways provides a clearer understanding of their molecular mechanisms.

Anticancer Mechanism: Targeting the PI3K/AKT Pathway

Ascorbyl stearate has been shown to inhibit the proliferation of ovarian cancer cells by targeting the PI3K/AKT signaling pathway, which is crucial for cell survival and growth.[4][13] Inhibition of this pathway leads to cell cycle arrest and apoptosis.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes AscorbylStearate Ascorbyl Stearate AscorbylStearate->PI3K Inhibits

Caption: Ascorbyl stearate inhibits the PI3K/AKT pathway, leading to reduced cell survival and proliferation.

Anticancer Mechanism: Downregulation of HIF-1α

In the tumor microenvironment, hypoxia-inducible factor-1α (HIF-1α) plays a critical role in cancer cell survival and angiogenesis. Ascorbic acid and its derivatives can suppress HIF-1α activity, thereby inhibiting tumor growth.[5][14][15]

HIF1a_Pathway Hypoxia Hypoxia PHDs Prolyl Hydroxylases Hypoxia->PHDs Inhibits HIF1a HIF-1α PHDs->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binds to HIF1 HIF-1 Complex HIF1a->HIF1 Proteasome Proteasome VHL->Proteasome Targets for Degradation HIF1b HIF-1β HIF1b->HIF1 TargetGenes Target Gene Expression (e.g., VEGF) HIF1->TargetGenes Activates Angiogenesis Angiogenesis TargetGenes->Angiogenesis AscorbicAcidDeriv Acylated Ascorbic Acid Derivatives AscorbicAcidDeriv->PHDs Enhances Activity

Caption: Acylated ascorbic acid derivatives can enhance the activity of prolyl hydroxylases, leading to the degradation of HIF-1α and inhibition of angiogenesis.

Anti-inflammatory Mechanism: Modulation of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation. Ascorbyl esters may exert their anti-inflammatory effects by interfering with the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory genes.

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor InflammatoryStimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Releases InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes Activates AscorbylEsters Ascorbyl Esters AscorbylEsters->IKK Inhibits

Caption: Ascorbyl esters may inhibit the NF-κB pathway by preventing the activation of the IKK complex, thus reducing inflammation.

Conclusion and Future Directions

Acylated ascorbic acid derivatives represent a significant advancement in harnessing the therapeutic potential of Vitamin C. Their enhanced lipophilicity translates to improved bioavailability and efficacy across a spectrum of biological activities. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on a more systematic evaluation of a wider range of acylated derivatives to establish clear structure-activity relationships for each biological effect. Furthermore, in vivo studies and clinical trials are warranted to translate the promising in vitro findings into tangible therapeutic applications. The continued exploration of these versatile molecules holds the potential to yield novel and effective treatments for a variety of diseases, from cancer to inflammatory skin conditions.

References

An In-Depth Technical Guide to 2,6-Di-O-palmitoyl-L-ascorbic Acid for Cellular and Molecular Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C) that offers enhanced stability and cellular permeability, making it a compound of significant interest for research in cellular and molecular biology, as well as for applications in cosmetics and pharmaceuticals. By esterifying L-ascorbic acid with two palmitic acid moieties, its solubility in lipids is increased, facilitating its passage through cell membranes. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound, with a focus on its applications in scientific research. The guide includes detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

L-ascorbic acid is a vital water-soluble antioxidant that plays a crucial role in numerous physiological processes, including collagen synthesis and protection against oxidative stress.[1] However, its hydrophilic nature and instability in aqueous solutions limit its efficacy in topical applications and certain experimental models. To overcome these limitations, lipophilic derivatives such as this compound have been synthesized. This di-esterified form of Vitamin C exhibits improved stability and the ability to penetrate lipid bilayers, offering a more sustained release of ascorbic acid within the cellular environment.[2][3] This enhanced bioavailability makes it a valuable tool for investigating the effects of Vitamin C in various cellular and molecular contexts.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. Its lipophilicity is significantly higher than that of L-ascorbic acid, contributing to its enhanced stability and unique applications.[4][5]

PropertyValueReference
Molecular Formula C38H68O8[4]
Molecular Weight 652.95 g/mol [4]
CAS Number 4218-81-9
Appearance White to light yellow powder/crystal[4]
Melting Point 112-116 °C[6]
Optical Rotation [α]20/D = +19 to +24° (c=0.8 in EtOH)[6]
Purity >97.0% (T)[4]

Synthesis

The synthesis of this compound typically involves the esterification of L-ascorbic acid with palmitic acid or a reactive derivative like palmitoyl (B13399708) chloride. Both chemical and enzymatic methods have been explored for the synthesis of ascorbyl esters.

Chemical Synthesis

A general approach for the chemical synthesis involves reacting L-ascorbic acid with an excess of palmitoyl chloride in the presence of a suitable solvent and a base to neutralize the hydrochloric acid byproduct. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to favor the formation of the di-ester over the mono-ester.

Enzymatic Synthesis

Lipases are commonly used as biocatalysts for the regioselective esterification of L-ascorbic acid. Immobilized lipases, such as those from Candida antarctica, are often employed to facilitate catalyst recovery and reuse. The enzymatic synthesis is typically carried out in a non-aqueous solvent system to shift the equilibrium towards ester formation. While much of the literature focuses on the synthesis of the mono-ester (ascorbyl-6-palmitate), similar principles can be applied to synthesize the di-ester, potentially by adjusting the molar ratio of the reactants and the reaction conditions.[2][7]

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis L-Ascorbic_Acid_C L-Ascorbic Acid Reaction_C Esterification in Organic Solvent + Base L-Ascorbic_Acid_C->Reaction_C Palmitoyl_Chloride Palmitoyl Chloride Palmitoyl_Chloride->Reaction_C Purification_C Purification (e.g., Crystallization) Reaction_C->Purification_C Product_C This compound Purification_C->Product_C L-Ascorbic_Acid_E L-Ascorbic Acid Reaction_E Esterification with Immobilized Lipase L-Ascorbic_Acid_E->Reaction_E Palmitic_Acid Palmitic Acid Palmitic_Acid->Reaction_E Purification_E Purification Reaction_E->Purification_E Product_E This compound Purification_E->Product_E

Caption: General synthesis workflows for this compound.

Biological Activities and Cellular Effects

This compound is primarily investigated for its antioxidant properties, ability to stimulate collagen synthesis, and its potential as a drug delivery vehicle.[2][8] Once it enters the cell, it is presumed to be hydrolyzed by cellular esterases to release L-ascorbic acid.[3]

Antioxidant and Pro-oxidant Activities

As a derivative of ascorbic acid, this compound is expected to exhibit antioxidant properties by scavenging reactive oxygen species (ROS). However, it is important to note that under certain conditions, particularly in the presence of transition metal ions, ascorbic acid and its derivatives can also exhibit pro-oxidant effects, leading to the generation of ROS. This dual role is a critical consideration in experimental design.

Stimulation of Collagen Synthesis

L-ascorbic acid is a well-known cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen.[9][10][11] By delivering ascorbic acid into fibroblasts, this compound is expected to promote collagen production, an effect that is highly relevant in skin aging and tissue engineering research.[2]

Effects on Cell Proliferation and Apoptosis

Studies on ascorbyl-6-palmitate have shown dose-dependent effects on cell proliferation, with lower concentrations promoting DNA synthesis and higher concentrations being inhibitory.[12] In some cancer cell lines, ascorbyl-6-palmitate has been shown to induce apoptosis. This is thought to be mediated, at least in part, through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway and the inhibition of protein phosphatase 2C (PP2C).[13] A comparative study indicated that, unlike the mono-ester, 2,6-dipalmitoyl ascorbate (B8700270) did not inhibit DNA synthesis in Ehrlich ascites tumor cells, suggesting that the biological effects can differ significantly between the mono- and di-acylated forms.

Apoptosis_Pathway Ascorbyl_6_palmitate Ascorbyl-6-palmitate (at high concentrations) PP2C Protein Phosphatase 2C Ascorbyl_6_palmitate->PP2C inhibits JNK c-Jun N-terminal Kinase (JNK) Ascorbyl_6_palmitate->JNK activates PP2C->JNK dephosphorylates (inhibition) Caspase_3 Caspase-3 JNK->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway induced by ascorbyl-6-palmitate.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Researchers should optimize concentrations, incubation times, and solvent systems for their specific cell lines and experimental conditions. Due to the lipophilic nature of this compound, it should be dissolved in a suitable organic solvent such as DMSO or ethanol (B145695) before being added to the cell culture medium.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a cell culture medium to the desired final concentrations. Replace the medium in the wells with the treatment medium. Include a vehicle control (DMSO in medium).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

MTT_Assay_Workflow Seed_Cells Seed cells in 96-well plate Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Treatment Treat with this compound Adherence->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate (3-4h) for formazan formation MTT_Addition->Formazan_Formation Solubilization Add solubilization solution Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for a typical MTT cell viability assay.
Antioxidant Activity (DPPH Assay)

This assay measures the radical scavenging activity of the compound.

  • Sample Preparation: Prepare a stock solution of this compound in ethanol. Prepare serial dilutions of the stock solution.

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

  • Reaction: In a 96-well plate, add 100 µL of the sample solution and 100 µL of the DPPH solution to each well.[6]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[6]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Collagen Synthesis Assay

This assay quantifies the amount of newly synthesized collagen by measuring the incorporation of radiolabeled proline.

  • Cell Culture: Culture human dermal fibroblasts in a suitable medium.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Radiolabeling: Add [3H]-proline to the culture medium and incubate for 24 hours.

  • Protein Digestion: Harvest the cells and the medium. Precipitate the proteins and digest the non-collagenous proteins with pepsin.

  • Collagenase Digestion: Digest the remaining collagenous proteins with purified bacterial collagenase.

  • Quantification: Measure the radioactivity in the collagenase-digestible and non-collagenous protein fractions using liquid scintillation counting.[10]

Applications in Drug Development

The lipophilic nature of this compound makes it a promising candidate for use in drug delivery systems.[2][8] It can be incorporated into lipid-based nanocarriers such as liposomes and solid lipid nanoparticles to improve the stability and bioavailability of other active pharmaceutical ingredients. Its antioxidant properties can also help to protect co-formulated drugs from degradation.

Conclusion

This compound is a versatile derivative of Vitamin C with significant potential for cellular and molecular biology research. Its enhanced stability and lipophilicity allow for more controlled and sustained delivery of ascorbic acid to cells, enabling a more accurate investigation of its biological functions. While much of the detailed mechanistic research has been conducted on the mono-ester, ascorbyl-6-palmitate, the distinct properties of the di-ester warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the multifaceted roles of this promising compound in various biological systems. Further studies are needed to fully elucidate the specific signaling pathways and molecular targets of this compound.

References

Research Applications of 2,6-Di-O-palmitoyl-L-ascorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). By esterifying ascorbic acid with two palmitic acid molecules at the 2 and 6 positions, its solubility in lipids is significantly increased, which is hypothesized to enhance its stability and ability to penetrate biological membranes compared to its hydrophilic parent compound. This modification has led to its investigation for various applications in cosmetics, food preservation, and pharmaceuticals.

This technical guide provides a comprehensive overview of the current research on this compound. It details its synthesis, summarizes key quantitative data from available studies, and provides experimental protocols for relevant assays. A significant portion of the detailed research in the field of lipophilic ascorbic acid derivatives has been conducted on the related compound, ascorbyl 6-palmitate. Where direct data for the 2,6-dipalmitoyl derivative is limited, this guide will present data for ascorbyl 6-palmitate as a comparative reference, highlighting the known differences in their biological activities.

Chemical Properties

PropertyValueReference
Molecular FormulaC₃₈H₆₈O₈[1]
Molecular Weight652.9 g/mol [1]
AppearanceWhite to light yellow powder/crystal[2]
Purity>97.0% (T)[2]
SynonymsL-Ascorbyl 2,6-Dipalmitate[3]

Research Applications and Key Findings

The research into the applications of this compound and its mono-ester counterpart, ascorbyl 6-palmitate, spans several key areas:

  • Dermatology and Cosmetics: Investigated for its antioxidant properties, ability to stimulate collagen synthesis, and skin-lightening effects. Its lipophilicity is believed to enhance skin penetration.

  • Oncology: Explored for its potential as an anti-cancer agent, with studies focusing on its cytotoxic effects on various cancer cell lines.

  • Drug Delivery: Utilized as a component in novel drug delivery systems, such as nanoparticles and liposomes, to improve the stability and bioavailability of other therapeutic agents.

  • Neuroprotection: Studied for its potential to protect neuronal cells from oxidative stress and inflammation-induced damage.

  • Food Science: Used as a food additive and antioxidant to prevent spoilage.

Comparative Cytotoxicity in Cancer Research

A pivotal study directly compared the cytotoxic effects of various ascorbic acid derivatives on the P388 leukemia cell line. The results revealed a striking difference in the biological activity between the 2,6-dipalmitoyl and 6-monopalmitoyl esters.

CompoundConcentration (µg/mL)Effect on P388 Leukemia CellsReference
This compound 1, 10, 100, 500, 1000Nontoxic and ineffective in preventing cell growth[4]
Ascorbyl 6-palmitate1, 10, 100, 500, 1000Very toxic at all tested concentrations[4]
Ascorbyl 6-stearate1, 10, 100, 500, 1000Very toxic at all tested concentrations[4]
2-O-octadecyl-L-ascorbic acid1, 10, 100, 500, 1000Nontoxic and ineffective[4]

This data underscores that the biological effects of lipophilic ascorbic acid derivatives are highly dependent on their specific chemical structure. The lack of cytotoxicity of this compound in this model suggests that it may not be a suitable candidate for direct anti-cancer therapy in the same manner as ascorbyl 6-palmitate, and that its applications may lie in other areas.

Anti-inflammatory Effects via NLRP3 Inflammasome Inhibition (Ascorbyl 6-Palmitate)

Recent research has elucidated the anti-inflammatory mechanism of ascorbyl palmitate, showing it to be a potent inhibitor of the NLRP3 inflammasome.[5] This multiprotein complex is a key component of the innate immune system and its aberrant activation is implicated in a range of inflammatory diseases.

  • Mechanism: Ascorbyl palmitate was found to directly scavenge mitochondrial reactive oxygen species (mitoROS), a key trigger for NLRP3 activation.[5] It also physically blocks the interaction between NLRP3 and NEK7, a crucial step in inflammasome assembly.[5]

  • In vivo Efficacy: In animal models, ascorbyl palmitate demonstrated more significant preventive effects than ascorbic acid in LPS-induced systemic inflammation, dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, and experimental autoimmune encephalomyelitis (EAE).[5]

While this research was conducted on ascorbyl 6-palmitate, it provides a valuable framework for investigating whether this compound possesses similar anti-inflammatory properties.

Induction of Apoptosis via JNK Pathway (Ascorbyl 6-Palmitate)

Studies have shown that ascorbyl 6-palmitate can induce apoptosis in tumor cells at concentrations exceeding 100 µM.[6] The proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.

  • Key Events:

    • LC50 in rat GH3 tumor cells: 125-150 µM.[6]

    • Activation of caspase 3 observed at 250 µM after 4 hours.[6]

    • DNA fragmentation detected after 6 hours.[6]

    • Increased phosphorylation of JNK precedes caspase activation.[6]

    • Inhibition of magnesium-dependent protein phosphatase activity (likely PP2C).[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the research applications of lipophilic ascorbic acid derivatives.

Enzymatic Synthesis of Ascorbyl Palmitate

This protocol is based on the optimization of enzymatic synthesis of ascorbyl 6-palmitate.[5]

  • Materials:

    • L-ascorbic acid

    • Palmitic acid

    • Immobilized lipase (B570770) (e.g., Novozym 435)

    • 2-methyl-2-butanol (2M2B) as solvent

    • Molecular sieves 3Å

  • Reaction Conditions:

    • Temperature: 55 °C

    • Ascorbic acid to palmitic acid molar ratio: 1:8

    • Enzyme concentration: 12 g/L

    • Molecular sieve concentration: 14 g/L

    • Agitation: 150 rpm

  • Procedure:

    • Dissolve palmitic acid in 2M2B in a reaction vessel.

    • Add L-ascorbic acid, immobilized lipase, and molecular sieves.

    • Incubate the reaction mixture at 55 °C with constant stirring at 150 rpm.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC).

  • Purification:

    • The synthesized ascorbyl palmitate can be purified to 94.4% with a purification yield of 84.2%.[5]

Cell Viability (Cytotoxicity) Assay

This protocol is adapted from studies on the cytotoxicity of ascorbic acid derivatives on cancer cell lines.[4][7]

  • Cell Line: P388 murine leukemia cells (or other relevant cell lines).

  • Materials:

    • This compound (or other test compounds)

    • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • DMSO

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/mL and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds (e.g., 1, 10, 100, 500, 1000 µg/mL) in complete culture medium.

    • Remove the existing medium from the cells and add 100 µL of the medium containing the test compounds to each well in triplicate. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the cells for 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

In Vitro Collagen Synthesis Assay

This protocol is based on studies investigating the effect of ascorbic acid on collagen production in human dermal fibroblasts.[8]

  • Cell Line: Human Dermal Fibroblasts (HDFs).

  • Materials:

    • Test compound (e.g., this compound)

    • DMEM supplemented with 10% FBS and antibiotics

    • Sirius Red dye solution (0.1% in saturated picric acid)

    • 0.5 M NaOH

  • Procedure:

    • Seed HDFs in 24-well plates and culture until they reach confluence.

    • Treat the cells with the test compound at various concentrations in fresh culture medium for a specified period (e.g., 7 or 14 days).

    • After the treatment period, wash the cell layers with PBS.

    • Stain the extracellular matrix by adding Sirius Red solution and incubating for 1 hour at room temperature.

    • Wash the wells extensively with distilled water to remove unbound dye.

    • Elute the bound dye by adding 0.5 M NaOH and incubating for 30 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.

    • Quantify the amount of collagen by comparing the absorbance to a standard curve of known collagen concentrations.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate signaling pathways that have been associated with the action of lipophilic ascorbic acid derivatives, primarily ascorbyl 6-palmitate.

NLRP3_Inhibition cluster_stimuli Inflammatory Stimuli (e.g., LPS, ATP) cluster_cell Macrophage cluster_mito Mitochondrion cluster_inflammasome NLRP3 Inflammasome Assembly Stimuli Stimuli mitoROS Mitochondrial ROS Stimuli->mitoROS induces NLRP3_NEK7 NLRP3 NEK7 mitoROS->NLRP3_NEK7 activates ASC ASC NLRP3_NEK7->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 auto-cleavage AP Ascorbyl Palmitate AP->mitoROS scavenges AP->NLRP3_NEK7 blocks interaction Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves IL1b IL-1β (Inflammation) Pro_IL1b->IL1b

Caption: Inhibition of the NLRP3 inflammasome by ascorbyl 6-palmitate.

JNK_Apoptosis cluster_cell Tumor Cell AP Ascorbyl Palmitate (>100 µM) PP2C PP2C (Phosphatase) AP->PP2C inhibits JNK JNK PP2C->JNK dephosphorylates pJNK p-JNK (Active) JNK->pJNK phosphorylation Caspases Caspase Cascade pJNK->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces

Caption: Proposed JNK-mediated apoptosis pathway induced by ascorbyl 6-palmitate.

Conclusion and Future Directions

This compound represents an interesting lipophilic derivative of Vitamin C with potential applications in various fields. However, the currently available research specifically on this di-ester is limited. A key finding is its lack of cytotoxicity in a leukemia cell line, which contrasts sharply with the significant toxicity of its mono-ester counterpart, ascorbyl 6-palmitate. This highlights the critical importance of the degree of esterification on the biological activity of ascorbic acid derivatives.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies of this compound against ascorbyl 6-palmitate and L-ascorbic acid in a wider range of biological assays, including antioxidant capacity, skin penetration, collagen synthesis, and anti-inflammatory activity.

  • Mechanism of Action: Elucidating the specific molecular mechanisms of this compound to understand why its activity differs from the mono-ester. This includes investigating its interaction with cell membranes, intracellular esterase activity, and its effect on key signaling pathways.

  • Formulation and Delivery: Developing and characterizing stable formulations for this compound to optimize its delivery for potential cosmetic or pharmaceutical applications where its non-toxic nature might be advantageous.

By addressing these research gaps, a clearer understanding of the unique properties and potential applications of this compound will emerge, allowing for its effective utilization in the development of new products and therapies.

References

A Technical Guide to Fat-Soluble Vitamin C Esters: Mechanisms, Benefits, and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vitamin C, or L-ascorbic acid, is a potent, water-soluble antioxidant essential for numerous physiological functions, including collagen synthesis and immune response.[1][2] However, its inherent hydrophilicity and instability limit its penetration through the lipid-rich barriers of the skin and cell membranes, and its stability in formulations.[3][4][5] To overcome these limitations, fat-soluble esters of Vitamin C have been synthesized. These lipophilic derivatives, created by esterifying ascorbic acid with fatty acids, exhibit enhanced stability and improved permeability into lipid environments.[6][7]

This technical guide provides an in-depth analysis of the most prominent fat-soluble Vitamin C esters, primarily Ascorbyl Palmitate (AP) and Ascorbyl Tetraisopalmitate (ATIP) . It details their mechanisms of action, comparative health benefits supported by quantitative data, and the experimental protocols used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Introduction to Fat-Soluble Vitamin C Esters

The primary rationale for developing fat-soluble Vitamin C derivatives is to enhance the bioavailability and efficacy of ascorbic acid in lipid-rich biological systems. While L-ascorbic acid is readily absorbed into the bloodstream via active transport, its ability to penetrate the stratum corneum or cellular membranes is restricted.[4][8] By attaching a fatty acid chain, the resulting ester molecule gains a lipophilic character, allowing it to more readily integrate with and traverse these lipid barriers.[3][9]

  • Ascorbyl Palmitate (AP): An ester formed from ascorbic acid and palmitic acid.[10][11] It is a widely used synthetic antioxidant in food, cosmetic, and pharmaceutical industries to prevent the oxidation of fats and oils.[10][12][13]

  • Ascorbyl Tetraisopalmitate (ATIP): Also known as Tetrahexyldecyl Ascorbate, this is a tetraester of ascorbic acid and isopalmitic acid.[14] It is noted for its exceptional stability and superior skin penetration compared to other derivatives.[6][14][15][16]

Upon topical application or after intestinal absorption, these esters are enzymatically hydrolyzed within the skin or body to release active L-ascorbic acid, thereby delivering its benefits directly to target cells.[10][15]

Mechanism of Action and Bioavailability

The efficacy of Vitamin C esters hinges on their ability to be absorbed and subsequently converted into biologically active ascorbic acid.

Cellular Uptake and Conversion

Unlike hydrophilic ascorbic acid, which relies on Sodium-Dependent Vitamin C Transporters (SVCTs) for cellular entry, lipophilic esters can passively diffuse across the lipid bilayer of cell membranes.[3][7][8] Once inside the cell, intracellular enzymes (esterases) cleave the fatty acid moiety, releasing free ascorbic acid to perform its physiological functions.[15] This mechanism allows for a targeted delivery of Vitamin C into cells.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Lipid Bilayer) cluster_intracellular Intracellular Space VC_Ester Fat-Soluble Vitamin C Ester (e.g., ATIP, AP) Passive_Diffusion Passive Diffusion VC_Ester->Passive_Diffusion Crosses lipid barrier VC_Ester_Intra Vitamin C Ester Passive_Diffusion->VC_Ester_Intra Esterases Esterase (Enzymatic Hydrolysis) VC_Ester_Intra->Esterases Ascorbic_Acid Free Ascorbic Acid (Active Vitamin C) Esterases->Ascorbic_Acid Bio_Action Biological Actions (Antioxidant, Collagen Synthesis) Ascorbic_Acid->Bio_Action

Caption: Cellular uptake and activation of fat-soluble Vitamin C esters.
Bioavailability and Stability

The stability of these esters is a significant advantage over L-ascorbic acid, which degrades rapidly when exposed to light, heat, or oxygen.[15] ATIP, in particular, is recognized as one of the most stable derivatives.[14][16] This enhanced stability translates to a longer shelf-life in formulations and ensures that the active molecule remains potent.[6][9]

Oral supplementation with ascorbyl palmitate results in hydrolysis in the intestines, releasing ascorbic acid that appears to be as bioavailable as pure ascorbic acid.[10][17] However, the primary therapeutic advantage of these esters lies in topical applications, where their lipophilicity facilitates superior percutaneous absorption.[6][14] Studies have shown that ATIP can remain in skin cells 40 to 80 times longer than L-ascorbic acid and can penetrate the skin 3-4 times more effectively.[14][18]

Key Health Benefits and Supporting Data

The health benefits of fat-soluble Vitamin C esters are primarily linked to their antioxidant, anti-aging, and skin-brightening properties.

Antioxidant Activity

As lipophilic molecules, these esters are particularly effective at protecting cellular membranes and other lipid structures from oxidative damage caused by reactive oxygen species (ROS).[10][13] They neutralize free radicals generated by UV radiation and pollution, thereby preventing lipid peroxidation.[10][13] This is a key mechanism in preventing photodamage and skin aging.[12] Some research indicates ascorbyl palmitate may downregulate DNA synthesis and limit the proliferation of cancerous cells.[12][19]

Collagen Synthesis and Anti-Aging Effects

Ascorbic acid is an essential cofactor for enzymes crucial to collagen biosynthesis.[17] By delivering ascorbic acid directly to dermal fibroblasts, fat-soluble esters promote the synthesis of collagen, which is vital for maintaining skin firmness and elasticity.[10][20]

A clinical trial on Ascorbyl Tetraisopalmitate (VC-IP) demonstrated significant anti-wrinkle effects.[21] In the double-blind, placebo-controlled study, topical application of 1%, 2%, and 3% VC-IP creams for 8 weeks resulted in marked to moderate improvements in periorbital wrinkles.[21] Furthermore, ATIP has been shown to increase collagen synthesis by 50% more than ascorbic acid in skin cells while also reducing the activity of collagen-degrading enzymes.[22]

Skin Brightening and Hyperpigmentation

Vitamin C esters inhibit the activity of tyrosinase, the enzyme responsible for melanin (B1238610) production.[14] This action helps to reduce hyperpigmentation, fade dark spots, and promote a more even and radiant skin tone.[7][16] ATIP is particularly noted for its ability to suppress UVB-induced pigmentation.[16]

Parameter L-Ascorbic Acid (LAA) Ascorbyl Palmitate (AP) Ascorbyl Tetraisopalmitate (ATIP) Reference(s)
Solubility Water-soluble (Hydrophilic)Fat-soluble (Lipophilic)Oil-soluble (Lipophilic)[8][9][10][15]
Stability Low; prone to oxidationMore stable than LAAHigh; very stable to heat and oxygen[9][14][15][16]
Skin Penetration Low, due to hydrophilicityModerate, improved over LAASuperior, excellent percutaneous absorption[3][4][6][14][18]
pH for Efficacy Acidic (pH < 3.5), can be irritatingLess pH-dependentNeutral pH (~7), non-irritating[3][15]
Collagen Synthesis EffectiveEffective after conversionHighly effective; 50% more than LAA[22][23]
Residency in Skin Cells BaselineModerate40-80x longer than LAA[14][18]

Table 1: Comparative Properties of L-Ascorbic Acid and its Fat-Soluble Esters.

Experimental Protocols

The evaluation of fat-soluble Vitamin C esters involves a range of in vitro and in vivo experimental methodologies.

Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a standard method for determining the concentration of Vitamin C and its derivatives in formulations or biological samples.[24][25][26][27]

  • Objective: To quantify the concentration of Ascorbyl Palmitate or Ascorbyl Tetraisopalmitate.

  • Sample Preparation: Samples (e.g., cream formulation, plasma) undergo an extraction and precipitation step to remove high-molecular-weight substances. For plasma, a protein precipitation agent is used. The sample is then centrifuged, and the supernatant is collected.[28]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., ODS Hypersil, 250 mm x 4.6 mm, 5 µm particle size).[25][27]

    • Mobile Phase: An isocratic mobile phase, typically a mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent like methanol (B129727) (e.g., 90:10 v/v).[25]

    • Flow Rate: Typically 0.7-1.0 mL/min.[25][27]

    • Detection: UV detector set at a specific wavelength (e.g., 244 nm for Vitamin C).[25]

    • Quantification: Concentration is calculated by integrating the peak area against a standard curve prepared from a known concentration of the analyte.[28]

HPLC_Workflow Start Start: Sample (e.g., Plasma, Formulation) Prep Sample Preparation (Extraction / Precipitation) Start->Prep Centrifuge Centrifugation Prep->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC System Supernatant->Inject Column Separation on C18 Reversed-Phase Column Inject->Column Detect UV Detection (e.g., 244 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantification (Peak Area vs. Standard Curve) Chromatogram->Quantify End Result: Concentration Quantify->End

Caption: General experimental workflow for HPLC analysis of Vitamin C esters.
Protocol: In Vitro Antioxidant Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

  • Objective: To determine the IC50 (concentration required to inhibit 50% of DPPH radicals) of a Vitamin C ester.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, it is reduced to the colorless diphenylpicrylhydrazine.

  • Methodology:

    • Prepare a stock solution of the Vitamin C ester in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions of the test compound.

    • Prepare a solution of DPPH in the same solvent.

    • Mix the DPPH solution with each dilution of the test compound.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution using a spectrophotometer at ~517 nm.

    • Calculate the percentage of DPPH scavenging activity for each concentration.

    • Plot the scavenging percentage against the concentration to determine the IC50 value. A lower IC50 indicates higher antioxidant activity.

Signaling Pathways

Recent research has begun to elucidate the specific signaling pathways modulated by fat-soluble Vitamin C esters.

Inhibition of the NLRP3 Inflammasome

A 2024 study highlighted the superior ability of Ascorbyl Palmitate, compared to ascorbic acid, to inhibit the NLRP3 (Nod-Like Receptor Protein 3) inflammasome.[29] The NLRP3 inflammasome is a component of the innate immune system that, when anomalously activated by factors like mitochondrial ROS, contributes to inflammatory responses implicated in aging and degenerative diseases. AP's efficacy is attributed to its ability to remove ROS from mitochondria, thereby preventing the activation of the inflammasome complex.[29]

NLRP3_Pathway ROS Mitochondrial ROS (Oxidative Stress) NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) Caspase1->Cytokines Inflammation Inflammation & Aging Cytokines->Inflammation AP Ascorbyl Palmitate AP->Inhibition Inhibits

Caption: Ascorbyl Palmitate's inhibitory effect on the NLRP3 inflammasome pathway.

Conclusion and Future Directions

Fat-soluble Vitamin C esters, particularly Ascorbyl Palmitate and Ascorbyl Tetraisopalmitate, represent significant advancements over traditional L-ascorbic acid for topical and specialized pharmaceutical applications. Their enhanced stability and lipophilicity enable superior penetration of biological membranes, leading to more efficient delivery of active Vitamin C to target cells. The compiled data demonstrate their potent antioxidant, anti-aging, and skin-brightening effects, supported by robust clinical and in vitro evidence.

Future research should focus on further elucidating the specific intracellular signaling pathways modulated by these esters, optimizing delivery systems (e.g., nanoemulsions, liposomes) to further enhance bioavailability, and conducting long-term clinical trials to explore their full therapeutic potential in dermatology and beyond. The continued investigation of these versatile compounds holds considerable promise for the development of next-generation cosmeceuticals and pharmaceuticals.

References

2,6-Di-O-palmitoyl-L-ascorbic Acid in Nutrition Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). This esterification of ascorbic acid with two palmitoyl (B13399708) chains enhances its stability and fat solubility, potentially offering advantages in various applications, including nutrition research, cosmetics, and drug delivery. By modifying the hydrophilic nature of ascorbic acid, this compound can be more readily incorporated into lipid-based formulations and may exhibit different pharmacokinetic and pharmacodynamic properties compared to its parent compound. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₃₈H₆₈O₈N/A
Molecular Weight 652.94 g/mol N/A
Appearance White to light yellow crystalline powderN/A
Solubility Soluble in oils and organic solvents; insoluble in waterN/A

Data Presentation

Cytotoxicity Data

A comparative study on the cytotoxicity of various ascorbic acid derivatives was conducted on the malignant leukemia P388 cell line. Cells were incubated for 72 hours with the test compounds at concentrations ranging from 1 to 1000 µg/ml.[1]

CompoundConcentration (µg/ml)Cell Growth InhibitionToxicity
This compound 1 - 1000IneffectiveNon-toxic
Ascorbyl-6-palmitate 1 - 1000-Very toxic at all levels
Ascorbyl-6-stearate 1 - 1000-Very toxic at all levels
2-substituted AA derivatives (-PO₄, -SO₄, O-Me, O-octadecyl) 1 - 1000IneffectiveNon-toxic

Data from a study on the P388 malignant leukemia cell line.[1]

Antioxidant Activity (Representative Data for Ascorbyl Esters)
CompoundAssayIC₅₀ Value
Ascorbic Acid DPPH~5-25 µg/mL[2][3][4]
Ascorbic Acid ABTS~5-15 µg/mL[4][5]
Ascorbyl Palmitate DPPHGenerally higher than Ascorbic Acid
Ascorbyl Palmitate ABTSGenerally higher than Ascorbic Acid

IC₅₀ values can vary significantly depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound (General Enzymatic Method)

This protocol describes a general enzymatic approach for the synthesis of ascorbyl esters, which can be adapted for this compound.

Materials:

  • L-ascorbic acid

  • Palmitic acid or a palmitoyl donor (e.g., vinyl palmitate)

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Organic solvent (e.g., tert-butanol, acetone)

  • Molecular sieves (to remove water)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Dissolve L-ascorbic acid and a molar excess of the palmitoyl donor in the chosen organic solvent in a reaction vessel.

  • Add the immobilized lipase and molecular sieves to the mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring for 24-72 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, filter to remove the immobilized enzyme and molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (B1210297) to isolate the this compound.

  • Characterize the final product using techniques such as NMR and FTIR spectroscopy to confirm its structure and purity.

In Vitro Antioxidant Activity Assay (DPPH Method)

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of the this compound solutions to the wells.

  • Include a control well with the DPPH solution and the solvent used for the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Plot the percentage of inhibition against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Caco-2 Cell Permeability Assay

This assay is used to predict the intestinal absorption of a compound.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare a dosing solution of this compound in HBSS.

  • For apical-to-basolateral (A-B) transport, add the dosing solution to the apical side of the Transwell insert and fresh HBSS to the basolateral side.

  • For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral side and fresh HBSS to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (basolateral for A-B, apical for B-A).

  • Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Enzymatic Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, FTIR, Mass Spec) Purification->Characterization Antioxidant Antioxidant Activity (DPPH, ABTS assays) Characterization->Antioxidant Permeability Intestinal Permeability (Caco-2 cell model) Characterization->Permeability Cytotoxicity Cytotoxicity Assays (e.g., MTT on various cell lines) Antioxidant->Cytotoxicity Hydrolysis Enzymatic Hydrolysis (Esterase stability) Permeability->Hydrolysis AnimalModel Animal Model Selection (e.g., Rodents) Hydrolysis->AnimalModel Bioavailability Bioavailability & PK Studies (Oral/Topical Administration) AnimalModel->Bioavailability TissueDistribution Tissue Distribution Analysis Bioavailability->TissueDistribution Efficacy Efficacy Studies (e.g., Oxidative Stress Models) TissueDistribution->Efficacy FinalAnalysis Data Analysis & Conclusion Efficacy->FinalAnalysis

Fig. 1: Experimental workflow for evaluating this compound.

MAPK_Signaling_Pathway *Note: Data for Ascorbyl-6-palmitate. Direct evidence for this compound is limited. cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ascorbyl_ester Ascorbyl Ester Action UVB UVB Radiation EGFR EGFR UVB->EGFR ERK ERK1/2 EGFR->ERK Activation p38 p38 Kinase EGFR->p38 Activation AscorbylEster Ascorbyl-6-palmitate* GSH_Depletion Prevents GSH Depletion AscorbylEster->GSH_Depletion H2O2_Scavenging Scavenges H₂O₂ AscorbylEster->H2O2_Scavenging LipidPeroxidation Lipid Peroxidation AscorbylEster->LipidPeroxidation Promotes GSH_Depletion->ERK Inhibition GSH_Depletion->p38 Inhibition H2O2_Scavenging->ERK Inhibition H2O2_Scavenging->p38 Inhibition JNK JNK Cytotoxicity Cytotoxicity JNK->Cytotoxicity Induces LipidPeroxidation->JNK Activation

Fig. 2: Putative MAPK signaling pathway modulation by ascorbyl esters in keratinocytes.

Apoptosis_Signaling_Pathway *Note: Data for Ascorbyl-6-palmitate. Direct evidence for this compound is limited. cluster_extracellular Extracellular Signal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AscorbylEster Ascorbyl-6-palmitate* (High Concentration) PP2C PP2C (Mg²⁺-dependent phosphatase) AscorbylEster->PP2C Inhibition JNK JNK PP2C->JNK Dephosphorylation (Inhibition) Caspase3 Caspase-3 JNK->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage DNA_Frag DNA Fragmentation PARP->DNA_Frag Leads to Apoptosis Apoptosis DNA_Frag->Apoptosis

Fig. 3: Proposed apoptosis induction pathway by high concentrations of ascorbyl esters.

Discussion

Antioxidant and Pro-oxidant Activities

Like ascorbic acid, this compound is expected to possess antioxidant properties due to the ascorbyl moiety. However, its lipophilic nature may influence its localization and efficacy in different cellular compartments compared to water-soluble vitamin C. It is important to note that under certain conditions, such as exposure to UV radiation, some ascorbyl esters like ascorbyl-6-palmitate have been shown to promote lipid peroxidation and cytotoxicity in keratinocytes, suggesting a potential pro-oxidant effect.[6] Further research is needed to elucidate the specific antioxidant and pro-oxidant balance of this compound under various physiological and pathological conditions.

Bioavailability and Metabolism

The dual palmitoylation of ascorbic acid at the 2 and 6 positions significantly increases its lipophilicity. This is expected to alter its absorption, distribution, metabolism, and excretion (ADME) profile. While enhanced lipid solubility may facilitate absorption through the intestinal wall and penetration into lipid-rich tissues and cell membranes, the ester linkages must be cleaved by endogenous esterases to release free ascorbic acid, the biologically active form. The rate and extent of this hydrolysis will be a critical determinant of its bioavailability as a vitamin C source. One study suggested that the stability of 2,6-disubstituted derivatives against hydrolysis might render them biologically inactive.[1]

Potential Applications in Nutrition Research

The unique properties of this compound make it a compound of interest for several areas of nutrition research:

  • Topical Delivery of Vitamin C: Its lipophilicity may enhance skin penetration, making it a candidate for dermatological research and the development of cosmeceuticals aimed at delivering the antioxidant and collagen-boosting benefits of vitamin C to the skin.[7]

  • Fortification of Fatty Foods: As a fat-soluble antioxidant, it could be used to prevent lipid oxidation in foods and to fortify oils and fats with a stable form of vitamin C.

  • Drug Delivery Systems: Its amphiphilic nature could be exploited in the formation of liposomes or other nano-delivery systems to enhance the solubility and bioavailability of other lipophilic nutrients or drugs.

Conclusion

This compound represents a chemically stable, lipophilic derivative of vitamin C with distinct properties from its parent molecule. While it is non-toxic to certain cell lines, its biological activity as a vitamin C precursor is dependent on its hydrolysis by cellular esterases. The available literature, which is more extensive for the related compound ascorbyl-6-palmitate, suggests complex roles in cellular signaling, including the modulation of MAPK pathways and the induction of apoptosis at high concentrations. Further research is warranted to fully characterize the antioxidant capacity, bioavailability, and specific effects of this compound in various in vitro and in vivo models to unlock its full potential in nutrition research and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for the Dissolution of 2,6-Di-O-palmitoyl-L-ascorbic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid, also known as L-Ascorbyl 2,6-dipalmitate, is a lipophilic derivative of ascorbic acid (Vitamin C). Its enhanced stability and lipid solubility make it a compound of interest for various applications, including cosmetics, pharmaceuticals, and in vitro research.[1] Proper dissolution is critical for its effective and reproducible use in cell culture experiments. Due to its hydrophobic nature, this compound is poorly soluble in aqueous media and requires an organic solvent for the preparation of a stock solution.[2] This document provides a detailed protocol for the dissolution of this compound for its application in mammalian cell culture.

Physicochemical Properties

A summary of the relevant physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Weight 652.94 g/mol [3]
Appearance White to light yellow powder/crystal[4]
Melting Point 112-116 °C[4]
Solubility in DMSO 60 mg/mL
Solubility in Ethanol 35 mg/mL
Solubility in Water Poorly soluble[2]

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or glass vials

  • Sterile pipettes and tips

  • Vortex mixer

  • Water bath or incubator (optional)

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent.

  • Solvent Selection: DMSO is the recommended solvent due to the high solubility of ascorbyl dipalmitate (60 mg/mL).

  • Weighing the Compound: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution (MW = 652.94 g/mol ), dissolve 6.53 mg of the compound in 1 mL of DMSO.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

    • If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes can be applied.

  • Sterilization: The stock solution prepared in sterile DMSO does not typically require further sterilization.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol details the dilution of the stock solution into the cell culture medium and the subsequent treatment of cells.

  • Pre-warming Medium: Warm the complete cell culture medium to 37°C in a water bath.

  • Dilution:

    • Thaw the stock solution of this compound at room temperature.

    • To prevent precipitation, perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired working concentration.

    • Crucially, add the stock solution to the medium while gently vortexing or swirling the medium to ensure rapid and even dispersion.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells. A final concentration of ≤ 0.1% is generally considered safe for most cell lines, although some may tolerate up to 0.5%. It is recommended to perform a vehicle control experiment (medium with the same final concentration of DMSO) to assess any solvent-induced effects.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).

Experimental Workflow Diagram

Dissolution_Workflow Workflow for Dissolving this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation & Cell Treatment weigh Weigh Compound add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex warm Warm to 37°C (Optional) vortex->warm aliquot Aliquot for Storage vortex->aliquot warm->vortex store Store at -20°C aliquot->store thaw_stock Thaw Stock Solution store->thaw_stock warm_medium Warm Cell Culture Medium to 37°C dilute Dilute Stock into Medium warm_medium->dilute thaw_stock->dilute treat_cells Treat Cells dilute->treat_cells incubate Incubate Cells treat_cells->incubate

Caption: Workflow for the preparation of this compound solutions.

Signaling Pathway Considerations

While the direct signaling pathways modulated by this compound are not extensively detailed in the literature, as a derivative of ascorbic acid, it is expected to possess antioxidant properties. Ascorbic acid is a cofactor for several enzymes and can influence pathways related to collagen synthesis, and it can scavenge reactive oxygen species (ROS), thereby impacting oxidative stress-related signaling. The diagram below illustrates a generalized pathway of how an antioxidant can mitigate cellular damage.

Antioxidant_Pathway Generalized Antioxidant Signaling Pathway ros Reactive Oxygen Species (ROS) cellular_damage Cellular Damage (Lipid Peroxidation, DNA Damage) ros->cellular_damage compound This compound compound->ros Scavenges cell_survival Cell Survival & Function compound->cell_survival cellular_damage->cell_survival Inhibits antioxidant_enzymes Antioxidant Enzymes (e.g., SOD, Catalase) antioxidant_enzymes->ros Neutralizes antioxidant_enzymes->cell_survival

Caption: Antioxidant mechanism of action against reactive oxygen species.

Troubleshooting

  • Precipitation upon dilution: If the compound precipitates when added to the cell culture medium, try a more gradual dilution process, ensure the medium is at 37°C, and increase the rate of mixing. Alternatively, consider preparing a more dilute stock solution.

  • Cell Toxicity: If cytotoxicity is observed, ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). It is also important to determine the IC50 of the compound for the specific cell line being used to establish a non-toxic working concentration range.

  • Compound Inactivity: The lipophilic nature of this compound may lead to the formation of nanoparticles or aggregates in aqueous solutions, which could affect its bioavailability.[2] For applications requiring monomeric compound, specialized formulation strategies such as the use of carrier molecules may be necessary.[2]

By following these protocols and considerations, researchers can effectively dissolve and apply this compound in cell culture experiments to investigate its biological effects.

References

Application Notes and Protocols for Utilizing 2,6-Di-O-palmitoyl-L-ascorbic Acid in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of ascorbic acid (Vitamin C). Its enhanced stability and ability to be incorporated into the lipid bilayer of liposomes make it an excellent candidate for advanced drug delivery systems, particularly in dermatological and cosmetic applications. Liposomal encapsulation of this compound aims to improve its bioavailability, skin penetration, and overall efficacy. These application notes provide a comprehensive protocol for the preparation, characterization, and application of liposomes containing this compound.

Data Presentation

Formulation TypeActive Ingredient (2%)Penetration into Stratum Corneum (%)Fold Increase (vs. Non-Liposomal)
Liposomal Emulgel (LE)Ascorbyl Palmitate93.311.3
Conventional Emulgel (E)Ascorbyl Palmitate73.64-
Liposomal Cream (LC)Ascorbyl Palmitate96.41.2
Conventional Cream (C)Ascorbyl Palmitate82.11-

Data adapted from studies on ascorbyl palmitate, a related lipophilic vitamin C derivative, demonstrating the enhanced dermal penetration with liposomal encapsulation.[1][2][3]

Experimental Protocols

Protocol 1: Preparation of Liposomes containing this compound by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration method, a common and effective technique for encapsulating lipophilic molecules.[4][5][6]

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Methanol (B129727)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Round-bottom flask

  • Water bath sonicator

  • Extruder (optional, for size homogenization)

  • Polycarbonate membranes (e.g., 100 nm pore size) (optional)

Methodology:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of phosphatidylcholine to cholesterol is 7:3. The amount of this compound can be varied (e.g., 1-5 mol% of total lipids).

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) to ensure proper mixing and film formation.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Add pre-warmed PBS (pH 7.4) to the flask containing the dry lipid film. The volume of the aqueous phase will determine the final lipid concentration.

    • Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for approximately 1 hour. This process allows the lipid film to swell and form multilamellar vesicles (MLVs). Gentle agitation or vortexing can aid in this process.

  • Vesicle Size Reduction (Optional but Recommended):

    • For a more uniform vesicle size distribution, the MLV suspension can be subjected to sonication using a bath sonicator or a probe sonicator.

    • Alternatively, for a more defined size, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This process should also be performed at a temperature above the lipid transition temperature.

  • Purification:

    • To remove any unencapsulated this compound, the liposome suspension can be purified by dialysis or size exclusion chromatography.

Protocol 2: Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes and the uniformity of the size distribution (PDI).

  • Procedure:

    • Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Zetasizer).

    • Perform measurements in triplicate and report the average values.

2. Zeta Potential Measurement:

  • Principle: Zeta potential is a measure of the surface charge of the liposomes, which is an indicator of their stability. Higher absolute zeta potential values generally correspond to greater stability due to electrostatic repulsion between particles.

  • Procedure:

    • Dilute the liposome suspension with deionized water or a low ionic strength buffer.

    • Inject the sample into the specific cell for zeta potential measurement.

    • Measure the electrophoretic mobility, from which the zeta potential is calculated.

    • Perform measurements in triplicate and report the average values.

3. Encapsulation Efficiency (%EE):

  • Principle: To determine the amount of this compound successfully incorporated into the liposomes.

  • Procedure:

    • Separate the liposomes from the unencapsulated drug using a method such as centrifugation, dialysis, or size exclusion chromatography.

    • Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.

    • Quantify the amount of this compound in the disrupted liposome fraction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the %EE using the following formula:

    %EE = (Amount of encapsulated drug / Total amount of drug used) x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_app Application Studies prep1 Dissolve Lipids and Drug in Organic Solvent prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Vesicle Formation (MLVs) prep3->prep4 prep5 Size Reduction (Sonication/Extrusion) prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 Analyze char2 Zeta Potential prep5->char2 Analyze char3 Encapsulation Efficiency (%EE) prep5->char3 Analyze app1 In Vitro Skin Permeation Studies prep5->app1 Test app2 Cellular Uptake and Efficacy Assays prep5->app2 Test

Caption: Experimental workflow for the preparation, characterization, and application testing of liposomes.

cellular_uptake cluster_membrane Cell Membrane cluster_pathways Uptake Mechanisms liposome Liposome (Containing Drug) endocytosis Endocytosis liposome->endocytosis 1 fusion Membrane Fusion liposome->fusion 2 intracellular Intracellular Space endocytosis->intracellular Drug Release fusion->intracellular Direct Drug Release

References

Application Notes and Protocols: 2,6-Di-O-palmitoyl-L-ascorbic Acid as a Drug Delivery Vehicle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of ascorbic acid (Vitamin C), characterized by the esterification of two hydroxyl groups with palmitic acid. This modification enhances its stability and lipophilicity, making it a promising excipient for the formulation of advanced drug delivery systems.[1][2][3] Its amphiphilic nature allows for the creation of various nanocarriers, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and nanoemulsions, which can encapsulate and deliver a wide range of therapeutic agents.[1][2][4] These formulations are being explored for their potential to improve the bioavailability, stability, and targeted delivery of drugs, particularly in anticancer therapy and dermal applications.[5][6]

This document provides detailed application notes and experimental protocols for the utilization of this compound in drug delivery research. It should be noted that while the focus is on the di-palmitoyl derivative, much of the currently available detailed research has been conducted on its close analogue, ascorbyl-6-palmitate. Due to their structural similarities, the methodologies and findings related to ascorbyl-6-palmitate are often considered relevant and are included here as a foundational reference.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for formulation development.

PropertyValueReference
Molecular Formula C₃₈H₆₈O₈--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 652.95 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to light yellow powder/crystal--INVALID-LINK--
Melting Point 113 °C--INVALID-LINK--
Solubility Lipophilic[1][2]

Applications in Drug Delivery

This compound and its analogues are versatile components in the construction of nanocarriers for various therapeutic applications:

  • Anticancer Drug Delivery: Formulations incorporating ascorbyl palmitate have been successfully used to deliver chemotherapeutic agents like paclitaxel (B517696) and doxorubicin.[5][6] These systems can enhance the cytotoxic effects on cancer cells while potentially reducing systemic toxicity.[5]

  • Dermal and Transdermal Delivery: The lipophilic nature of ascorbyl palmitate derivatives facilitates skin penetration, making them suitable for delivering active ingredients for cosmetic and dermatological purposes.[1]

  • Improved Bioavailability: By encapsulating drugs in lipid-based nanoparticles, this delivery vehicle can protect the active pharmaceutical ingredient (API) from degradation and improve its absorption.

  • Enhanced Stability: Ascorbyl palmitate itself is more stable than ascorbic acid, and its incorporation into nanoparticles can further enhance the stability of the formulation and the encapsulated drug.[2]

Data from Formulation Studies

The following tables summarize quantitative data from studies on drug delivery systems using ascorbyl palmitate derivatives. This data serves as a benchmark for researchers developing new formulations.

Table 1: Physicochemical Characterization of Ascorbyl Palmitate-Based Nanoparticles

Formulation TypeDrugAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Solid Lipid Nanoparticles (SLN)Ascorbyl Palmitate223< 0.3-41.16 ± 2[4][7]
Palmitoyl-Chitosan NanoparticlesThymoquinone & L-Ascorbic Acid247.7 ± 24.00.348 ± 0.043+19.60 ± 1.27[1]
Nanostructured Lipid Carriers (NLC)Ascorbyl Palmitate170-250< 0.3> -30[2]
DSPE-PEG NanoparticlesAmphotericin B~170N/AN/A[8]
Lipid NanoparticlesPaclitaxel86.9 ± 5.0< 0.3-44.3 ± 4.1[9]

Table 2: Drug Loading and Release Characteristics

Formulation TypeDrugEncapsulation Efficiency (%)Drug Loading (%)In Vitro Release ProfileReference
Solid Lipid Nanoparticles (SLN)Ascorbyl Palmitate / Paclitaxel96.27 (AP), 93.58 (PTX)N/ASustained release over 72h[4]
Nanostructured Lipid Carriers (NLC)Ascorbyl Palmitate~100N/AMatrix-dependent rate and pattern[2]
DSPE-PEG NanoparticlesIron67-76N/AN/A[10]
PLGA NanoparticlesAscorbic Acid69.73 ± 1.07N/ASustained release[11]

Experimental Protocols

Protocol 1: Synthesis of this compound (Enzymatic Method Adaptation)

This protocol is an adaptation of enzymatic synthesis methods for ascorbyl-6-palmitate and can be modified for the synthesis of the di-palmitoyl derivative.[12][13][14]

Materials:

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve L-ascorbic acid and a molar excess of palmitic acid (e.g., 1:8 molar ratio of ascorbic acid to palmitic acid) in the chosen organic solvent.[14]

  • Dehydration: Add activated molecular sieves to the mixture to remove water, which can inhibit the esterification reaction.

  • Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 55°C) with constant stirring for 24-48 hours.[13]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Removal: Once the reaction is complete, remove the immobilized enzyme by filtration.

  • Purification:

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Perform liquid-liquid extraction using ethyl acetate and water to remove unreacted ascorbic acid.

    • Further purify the product by recrystallization or chromatography using solvents like hexane and acetonitrile to isolate this compound.

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is a standard method for preparing SLNs incorporating lipophilic compounds.

Materials:

  • This compound (or as a component of the lipid matrix)

  • Drug to be encapsulated

  • Solid lipid (e.g., glyceryl monostearate, Compritol®)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

Procedure:

  • Lipid Phase Preparation: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound and the drug in the molten lipid.

  • Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and stir at high speed (e.g., 10,000 rpm) using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at a high pressure to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Purification: The SLN dispersion can be purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.

Protocol 3: Characterization of Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) for size and PDI, and Laser Doppler Velocimetry for zeta potential.

  • Procedure: Dilute the nanoparticle suspension with purified water. Analyze the sample using a Zetasizer or similar instrument. The measurements should be performed in triplicate.[1][9]

2. Encapsulation Efficiency and Drug Loading:

  • Method: Indirect method involving the separation of free drug from the nanoparticles.

  • Procedure:

    • Centrifuge the nanoparticle dispersion at high speed to pellet the nanoparticles.

    • Carefully collect the supernatant containing the unencapsulated drug.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

Protocol 4: In Vitro Drug Release Study

Method: Dialysis bag method using Franz diffusion cells.[2]

Materials:

  • Nanoparticle dispersion

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Franz diffusion cells

  • Magnetic stirrer

Procedure:

  • Setup: Place a known volume of the nanoparticle dispersion into a dialysis bag and seal it.

  • Diffusion Study: Place the dialysis bag in the donor compartment of a Franz diffusion cell filled with the release medium. The receptor compartment should also be filled with the release medium and maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, withdraw a sample from the receptor compartment and replace it with an equal volume of fresh release medium to maintain sink conditions.

  • Quantification: Analyze the amount of drug released in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[15][16][17]

Visualizations

Signaling Pathways and Logical Relationships

While this compound itself is not known to directly activate specific signaling pathways, its role as a drug delivery vehicle is crucial. The following diagram illustrates its function in delivering an encapsulated drug to a target cell.

DrugDelivery DNV Drug-Loaded Nanovehicle (this compound based) CM Cell Membrane DNV->CM 1. Approach Endocytosis Cellular Uptake (e.g., Endocytosis) CM->Endocytosis 2. Interaction Endosome Endosome Endocytosis->Endosome 3. Internalization Release Drug Release from Nanovehicle Endosome->Release 4. Escape/Degradation Target Intracellular Target (e.g., DNA, Receptors) Release->Target 5. Action Effect Therapeutic Effect (e.g., Apoptosis, Anti-inflammatory) Target->Effect 6. Outcome

Caption: General mechanism of a drug-loaded nanovehicle.

Experimental Workflows

The following diagrams outline the key experimental workflows described in the protocols.

SLN_Preparation Start Start LipidPhase Prepare Lipid Phase (Melt Lipid + Dissolve Drug & Vehicle) Start->LipidPhase AqueousPhase Prepare Aqueous Phase (Dissolve Surfactant in Water) Start->AqueousPhase Heat Heat both phases to same temperature LipidPhase->Heat AqueousPhase->Heat PreEmulsion Create Pre-emulsion (High-Shear Mixing) Heat->PreEmulsion Homogenize High-Pressure Homogenization PreEmulsion->Homogenize Cool Cool in Ice Bath (Nanoparticle Formation) Homogenize->Cool Purify Purification (Dialysis/Centrifugation) Cool->Purify End SLN Dispersion Purify->End

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

InVitro_Release Start Start LoadSample Load Nanoparticle Dispersion into Dialysis Bag Start->LoadSample FranzCell Place Bag in Franz Cell with Release Medium (37°C) LoadSample->FranzCell Stir Continuous Stirring FranzCell->Stir Sample Withdraw Samples at Time Intervals FranzCell->Sample Replace Replace with Fresh Medium Sample->Replace Quantify Quantify Drug Concentration (HPLC/UV-Vis) Sample->Quantify Replace->FranzCell Analyze Plot Cumulative Release vs. Time & Fit to Kinetic Models Quantify->Analyze End End Analyze->End

References

Application Notes and Protocols for the Use of 2,6-Di-O-palmitoyl-L-ascorbic Acid in the Prevention of Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation is a critical process implicated in cellular damage, contributing to a range of pathological conditions and the degradation of lipid-based formulations. This process, a chain reaction of oxidative degradation of lipids, leads to the formation of harmful reactive aldehydes and lipid hydroperoxides, which can disrupt cell membrane integrity and function. Consequently, the development and application of effective antioxidants are of paramount importance in both biological research and pharmaceutical sciences.

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of ascorbic acid (Vitamin C). Its esterification with palmitic acid at the 2 and 6 positions enhances its solubility in lipid environments, allowing for its effective incorporation into cellular membranes and lipid-based drug delivery systems. This unique characteristic enables it to provide targeted antioxidant protection in environments where hydrophilic antioxidants like ascorbic acid are less effective. These application notes provide an overview of the utility of this compound in preventing lipid peroxidation, complete with quantitative data and detailed experimental protocols.

Mechanism of Action

Unlike signaling molecules that modulate enzymatic pathways, this compound acts as a direct antioxidant. Its lipophilic nature allows it to partition into lipid bilayers of cellular membranes. Within the membrane, it can directly scavenge lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. The ascorbic acid moiety donates a hydrogen atom to the radical, neutralizing it and forming a relatively stable ascorbyl radical, which can be subsequently regenerated by other cellular antioxidants.

G cluster_membrane Cell Membrane (Lipid Bilayer) Lipid Polyunsaturated Fatty Acid ROO Lipid Peroxyl Radical (ROO•) Lipid->ROO forms Lipid_Peroxidation Lipid Peroxidation Chain Reaction ROO->Lipid_Peroxidation propagates Dipalmitoyl_Ascorbate This compound Dipalmitoyl_Ascorbate->ROO scavenges ROS Reactive Oxygen Species (ROS) ROS->Lipid initiates

Caption: Mechanism of lipid peroxidation prevention by this compound.

Quantitative Data

Direct quantitative data for the inhibition of lipid peroxidation by this compound is not extensively available in the public domain. However, data from closely related lipophilic ascorbic acid derivatives, such as ascorbyl-6-palmitate, provide a strong indication of its potential efficacy. One study demonstrated that l-(+)-ascorbic acid 2,6-dihexadecanoate, a synonym for this compound, enhances the antioxidant properties of ascorbic acid.[1] The lipophilic nature of these derivatives is key to their ability to inhibit lipid peroxidation.[2]

The following table summarizes the 50% inhibitory concentration (IC50) values for ascorbyl-6-palmitate (Vcpal) against lipoxygenase (LOX)-induced lipid peroxidation, which serves as a relevant model for studying the prevention of lipid peroxidation.[2]

CompoundEnzyme TargetIC50 (µM)
Ascorbyl-6-palmitate (Vcpal)Human 5-Lipoxygenase (5-LOX)2.5
Ascorbyl-6-palmitate (Vcpal)Soybean 15-Lipoxygenase (sLOX)10.3

Note: This data is for ascorbyl-6-palmitate and should be considered as a proxy for the potential efficacy of this compound. Further empirical validation is recommended.

Experimental Protocols

Protocol 1: In Vitro Assessment of Lipid Peroxidation Inhibition using the Thiobarbituric Acid Reactive Substances (TBARS) Assay

This protocol describes the measurement of malondialdehyde (MDA), a major secondary product of lipid peroxidation, as an indicator of lipid peroxidation in a linoleic acid emulsion system.

Materials:

  • This compound

  • Linoleic acid

  • Tween 20

  • Phosphate buffered saline (PBS), pH 7.4

  • Ferrous sulfate (B86663) (FeSO4)

  • Ascorbic acid

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Butylated hydroxytoluene (BHT)

  • Microplate reader

Experimental Workflow:

Caption: Workflow for the in vitro TBARS assay.

Procedure:

  • Preparation of Linoleic Acid Emulsion:

    • Prepare a 10 mM linoleic acid emulsion by sonicating linoleic acid in 0.5% (w/v) Tween 20 in PBS (pH 7.4).

  • Assay Setup:

    • In a series of test tubes, add 0.5 mL of the linoleic acid emulsion.

    • Add 0.1 mL of various concentrations of this compound (dissolved in an appropriate solvent like ethanol (B145695) or DMSO, ensuring the final solvent concentration is non-inhibitory). For the control, add 0.1 mL of the solvent.

  • Induction of Lipid Peroxidation:

    • To initiate lipid peroxidation, add 0.2 mL of 100 µM ascorbic acid and 0.2 mL of 400 µM FeSO4 to each tube.

    • Adjust the final volume of the reaction mixture to 2.0 mL with PBS.

  • Incubation:

    • Incubate the reaction mixtures in a water bath at 37°C for 1 hour.

  • Termination of Reaction:

    • Stop the reaction by adding 2.0 mL of 15% (w/v) TCA containing 0.25 N HCl and 0.1% (w/v) BHT.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

  • TBARS Reaction:

    • To 2.0 mL of the supernatant, add 2.0 mL of 0.8% (w/v) TBA in 0.25 N HCl.

    • Heat the mixture in a boiling water bath for 15 minutes.

    • Cool the tubes to room temperature.

  • Measurement:

    • Measure the absorbance of the resulting pink-colored complex at 532 nm using a microplate reader.

    • Calculate the percentage inhibition of lipid peroxidation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Protocol 2: Cellular Antioxidant Activity (CAA) Assay for Lipophilic Compounds

This protocol assesses the ability of this compound to inhibit intracellular lipid peroxidation in a cell-based model.

Materials:

  • Human hepatoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Experimental Workflow:

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and allow them to attach and reach confluence for 24 hours.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C. Include a vehicle control.

  • Induction of Oxidative Stress:

    • After incubation, remove the treatment medium and wash the cells three times with PBS.

    • Add 100 µL of 600 µM AAPH in PBS to each well to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot for both control and treated wells.

    • Determine the CAA value using the following formula: CAA Unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Conclusion

This compound represents a promising lipophilic antioxidant for the prevention of lipid peroxidation in both biological and pharmaceutical contexts. Its ability to integrate into lipid membranes provides a targeted approach to mitigating oxidative damage. The protocols provided herein offer standardized methods for evaluating its efficacy. While direct quantitative data remains an area for further research, the available information on related compounds strongly supports its potential as a potent inhibitor of lipid peroxidation. Researchers and drug development professionals are encouraged to utilize these guidelines to explore the full therapeutic and formulation-stabilizing potential of this compound.

References

Application of 2,6-Di-O-palmitoyl-L-ascorbic Acid in Skin Aging Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin aging is a complex biological process characterized by a progressive decline in skin function and aesthetics, manifesting as wrinkles, fine lines, loss of elasticity, and hyperpigmentation. This process is influenced by both intrinsic factors, such as genetics and metabolism, and extrinsic factors, primarily ultraviolet (UV) radiation. A key strategy in mitigating the signs of skin aging involves the use of topical antioxidants to combat oxidative stress, a major contributor to the aging cascade.

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic, stable derivative of L-ascorbic acid (Vitamin C). Its enhanced stability and skin permeability make it a compound of significant interest for dermatological and cosmetic applications aimed at addressing skin aging.[1] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound in the context of skin aging.

Mechanism of Action

This compound exerts its anti-aging effects through several key mechanisms:

  • Antioxidant Activity: As a derivative of ascorbic acid, it functions as a potent antioxidant, neutralizing reactive oxygen species (ROS) generated by UV radiation and other environmental stressors.[2][3] This action helps to protect cellular components from oxidative damage.

  • Collagen Synthesis Stimulation: It promotes the synthesis of collagen, the primary structural protein in the dermis responsible for skin strength and elasticity.[1][4][5][6][7][8][9][10] Ascorbic acid is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for collagen maturation and stabilization.[7]

  • Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade collagen and other extracellular matrix proteins. Their activity is often upregulated in photoaged skin. Ascorbic acid derivatives have been shown to inhibit the activity of certain MMPs, thereby preventing collagen breakdown.[11]

  • Reduction of Hyperpigmentation: It can inhibit the activity of tyrosinase, a key enzyme in melanin (B1238610) synthesis, leading to a reduction in hyperpigmentation and a more even skin tone.[12][13][14]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and closely related compounds in key anti-aging assays.

Table 1: Antioxidant Activity

CompoundAssayEC50 ValueReference
Ascorbyl 2,6-dipalmitateDPPH Radical ScavengingNegligible scavenging activity[15]
Ascorbyl 6-palmitateDPPH Radical Scavenging2.9 x 10⁻⁵ M[15]
L-Ascorbic AcidDPPH Radical Scavenging2.2 x 10⁻⁵ M[15]

Note: Ascorbyl 2,6-dipalmitate is another name for this compound.

Table 2: Collagen Synthesis

CompoundCell TypeConcentration% Increase in Collagen SynthesisReference
6-O-palmitoyl ascorbate (B8700270)Human Foreskin Fibroblasts10 µM300% (compared to 10 µM Ascorbic Acid)[1]
Palmitoyl-KVK-L-ascorbic acidHuman Dermal Fibroblasts0.1-4 µg/mLDose-dependent increase[16]
L-Ascorbic AcidHuman Skin Fibroblasts0.2 mM200-300%[9]

Table 3: MMP Inhibition

CompoundEnzyme% InhibitionReference
6-O-palmitoyl-L-ascorbic acid (ASC16)Snake Venom Metalloproteinase (SVMP)49.31% ± 0.62[17]

Note: Data on direct inhibition of human skin MMPs by this compound is limited. The data presented is for a related compound against a different type of metalloproteinase.

Table 4: Melanin Content Reduction

CompoundCell LineConcentration% Reduction in Melanin ContentReference
Palmitoyl-KVK-L-ascorbic acidB16F1 Cells20 µg/mL~20%[16]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A control well should contain 100 µL of DPPH solution and 100 µL of the solvent.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

  • Plot the % inhibition against the concentration of the test compound to determine the EC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_compound Prepare this compound dilutions mix Mix compound dilutions with DPPH solution in 96-well plate prep_compound->mix prep_dpph Prepare 0.1 mM DPPH solution prep_dpph->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and EC50 measure->calculate

DPPH Radical Scavenging Assay Workflow

Collagen Synthesis Assay in Human Dermal Fibroblasts

Principle: This protocol quantifies the amount of newly synthesized collagen by human dermal fibroblasts in response to treatment with this compound using the Sirius Red dye, which specifically binds to collagen.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Sirius Red dye solution (0.1% in saturated picric acid)

  • 0.01 N HCl

  • 0.1 N NaOH

  • 24-well cell culture plates

  • Spectrophotometer

Protocol:

  • Seed HDFs in 24-well plates and culture until they reach confluence.

  • Replace the medium with a serum-free medium containing various concentrations of this compound. A positive control with L-ascorbic acid (e.g., 50 µg/mL) should be included.

  • Incubate for 48-72 hours.

  • Collect the cell culture supernatant.

  • Wash the cell layer with PBS.

  • To measure secreted collagen, add 500 µL of Sirius Red dye solution to 100 µL of the supernatant and incubate for 30 minutes at room temperature with gentle shaking.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the collagen-dye complex.

  • Discard the supernatant and wash the pellet with 0.01 N HCl.

  • Dissolve the pellet in 250 µL of 0.1 N NaOH.

  • Measure the absorbance at 540 nm.

  • A standard curve using known concentrations of collagen should be prepared to quantify the results.

Collagen_Synthesis_Assay cluster_cell_culture Cell Culture & Treatment cluster_collagen_staining Collagen Staining cluster_quantification Quantification seed_cells Seed Human Dermal Fibroblasts treat_cells Treat with this compound seed_cells->treat_cells collect_supernatant Collect supernatant treat_cells->collect_supernatant add_sirius_red Add Sirius Red dye collect_supernatant->add_sirius_red incubate_stain Incubate & Centrifuge add_sirius_red->incubate_stain dissolve_pellet Dissolve pellet in NaOH incubate_stain->dissolve_pellet measure_absorbance Measure absorbance at 540 nm dissolve_pellet->measure_absorbance quantify Quantify using standard curve measure_absorbance->quantify

Collagen Synthesis Assay Workflow

Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay

Principle: This protocol uses an enzyme-linked immunosorbent assay (ELISA) to measure the amount of MMP-1 secreted by HDFs after treatment with this compound, often following induction with a stimulus like UV radiation or a pro-inflammatory cytokine.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium

  • This compound

  • UVB light source or a pro-inflammatory stimulus (e.g., IL-1α)

  • MMP-1 ELISA kit

  • 24-well cell culture plates

Protocol:

  • Culture HDFs in 24-well plates to near confluence.

  • Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Induce MMP-1 expression by exposing the cells to a sub-lethal dose of UVB radiation or by adding a pro-inflammatory stimulus to the medium.

  • Incubate for another 24-48 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of MMP-1 in the supernatant using a commercially available MMP-1 ELISA kit, following the manufacturer's instructions.

  • Results are typically expressed as pg/mL or ng/mL of MMP-1.

MMP1_Inhibition_Signaling cluster_stimulus External Stimulus cluster_cellular_response Cellular Response cluster_inhibition Inhibition cluster_effect Effect UVB UVB Radiation AP1 AP-1 Activation UVB->AP1 MMP1_Gene MMP-1 Gene Transcription AP1->MMP1_Gene MMP1_Protein MMP-1 Protein Synthesis & Secretion MMP1_Gene->MMP1_Protein Collagen_Degradation Collagen Degradation MMP1_Protein->Collagen_Degradation leads to Compound This compound Compound->MMP1_Protein inhibits

MMP-1 Inhibition Signaling Pathway

Melanin Content Assay in B16F10 Melanoma Cells

Principle: This assay quantifies the melanin content in B16F10 mouse melanoma cells after treatment with this compound. Melanin is extracted from the cells and its absorbance is measured spectrophotometrically.

Materials:

  • B16F10 mouse melanoma cells

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH) (as a stimulator of melanogenesis)

  • 1 N NaOH

  • 6-well cell culture plates

  • Spectrophotometer

Protocol:

  • Seed B16F10 cells in 6-well plates and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of this compound in the presence of α-MSH (e.g., 100 nM) to stimulate melanin production.

  • Incubate for 72 hours.

  • Wash the cells with PBS and harvest them by trypsinization.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Dissolve the cell pellet in 1 N NaOH by heating at 60-80°C for 1 hour.

  • Measure the absorbance of the lysate at 475 nm.

  • The melanin content can be normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

Conclusion

This compound represents a promising agent in the field of skin anti-aging research. Its enhanced stability and lipophilicity offer potential advantages over native L-ascorbic acid for topical applications. The experimental protocols and quantitative data provided herein offer a framework for researchers to further investigate and validate the efficacy of this compound in preventing and treating the signs of skin aging. Future studies should focus on elucidating its precise mechanisms of action in human skin models and its performance in clinical settings.

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 2,6-Di-O-palmitoyl-L-ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of ascorbic acid (Vitamin C). Its esterification with palmitic acid at the 2 and 6 positions enhances its stability and allows it to be incorporated into lipid-rich environments such as cell membranes and cosmetic formulations.[1] These characteristics make it a compound of significant interest for applications in the pharmaceutical, cosmetic, and food industries as a potent antioxidant.[1]

These application notes provide detailed protocols for a panel of common in vitro assays to evaluate the antioxidant capacity of this compound:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • FRAP (Ferric Reducing Antioxidant Power) Assay

  • Lipid Peroxidation Inhibition Assay (TBARS Method)

The lipophilic nature of this compound necessitates modifications to standard aqueous-based protocols, primarily concerning solvent selection to ensure sample solubility.

Quantitative Data Summary

Limited specific quantitative data for the antioxidant activity of this compound is available in peer-reviewed literature. The following table provides a template for recording experimentally determined values, alongside typical values for common antioxidant standards, ascorbic acid and Trolox, for comparison. The values for this compound are presented as illustrative examples and must be determined experimentally .

Antioxidant AssayParameterThis compound (Illustrative Values)Ascorbic Acid (Reference Values)Trolox (Reference Values)
DPPH Radical Scavenging IC₅₀ (µg/mL)To be determined~2-8[2]~3-10
ABTS Radical Scavenging IC₅₀ (µg/mL)To be determined~2-10[3]~3-7[4]
FRAP FRAP Value (µM Fe(II)/µg)To be determinedHighHigh
Lipid Peroxidation Inhibition % Inhibition @ conc. (µg/mL)To be determinedConcentration-dependentConcentration-dependent

DPPH Radical Scavenging Assay

Application Note

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5] DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[6] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to a non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[6] The degree of discoloration is proportional to the antioxidant's scavenging capacity. Due to the lipophilic nature of this compound, a non-polar solvent such as ethanol (B145695) or methanol (B129727) is required to dissolve the sample.

Experimental Protocol

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Ascorbic acid (positive control)

  • Trolox (positive control)

  • Ethanol (or Methanol), analytical grade

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in ethanol. Store this solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Test Sample and Standards:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.

    • From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare similar dilution series for ascorbic acid and Trolox as positive controls.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the different concentrations of the test sample or standards.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control well (blank), add 100 µL of ethanol and 100 µL of the DPPH solution.

  • Incubation and Measurement:

    • Shake the plate gently and incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the sample or standard.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

Workflow Diagram

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Ethanol mix Mix 100 µL Sample/Standard with 100 µL DPPH Solution in 96-well plate prep_dpph->mix prep_sample Prepare serial dilutions of This compound and standards in Ethanol prep_sample->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate

DPPH Radical Scavenging Assay Workflow

ABTS Radical Cation Scavenging Assay

Application Note

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color with maximum absorbance at 734 nm. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)

  • Potassium persulfate

  • Ascorbic acid (positive control)

  • Trolox (positive control)

  • Ethanol (or appropriate organic solvent)

  • Phosphate (B84403) Buffered Saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.

  • Preparation of Working ABTS•+ Solution:

    • Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm. This is the working solution.

  • Preparation of Test Sample and Standards:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in ethanol.

    • Create a series of dilutions from the stock solution (e.g., 5, 10, 25, 50, 100 µg/mL).

    • Prepare similar dilution series for ascorbic acid and Trolox.

  • Assay:

    • Add 20 µL of the different concentrations of the test sample or standards to the wells of a 96-well microplate.

    • Add 180 µL of the working ABTS•+ solution to each well.

    • For the control, mix 20 µL of ethanol with 180 µL of the working ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the plate for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance in the presence of the sample or standard.

  • IC₅₀ Determination: Plot the percentage of inhibition against the concentration to determine the IC₅₀ value.

Workflow Diagram

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ Stock Solution (ABTS + K₂S₂O₈) prep_working Dilute ABTS•+ Stock to Abs ~0.7 @ 734 nm prep_abts->prep_working mix Mix 20 µL Sample/Standard with 180 µL ABTS•+ Working Solution prep_working->mix prep_sample Prepare serial dilutions of This compound and standards prep_sample->mix incubate Incubate 6 min at room temperature mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate

ABTS Radical Scavenging Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

Application Note

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH. This reduction results in the formation of an intense blue-colored complex, with an absorption maximum at 593 nm. The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Experimental Protocol

Materials:

  • This compound

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃·6H₂O)

  • Sodium acetate (B1210297)

  • Acetic acid

  • Hydrochloric acid (HCl)

  • Ethanol (or other suitable organic solvent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve sodium acetate in water, adjust pH to 3.6 with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in distilled water.

  • Preparation of FRAP Reagent:

    • Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Prepare this reagent fresh and warm to 37°C before use.

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in ethanol.

    • Prepare a series of dilutions.

    • Prepare a standard curve using ferrous sulfate (FeSO₄) in the range of 100 to 1000 µM.

  • Assay:

    • Add 20 µL of the sample, standard, or solvent (for blank) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the sample from the standard curve and express the results as µM of Fe(II) equivalents per µg of the sample.

Workflow Diagram

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_frap Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) mix Mix 20 µL Sample/Standard with 180 µL FRAP Reagent prep_frap->mix prep_sample Prepare dilutions of This compound prep_sample->mix prep_standard Prepare FeSO₄ Standard Curve prep_standard->mix incubate Incubate 30 min at 37°C mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate FRAP Value (µM Fe(II) equivalents) measure->calculate

FRAP Assay Workflow

Lipid Peroxidation Inhibition Assay (TBARS Method)

Application Note

This assay measures the inhibition of lipid peroxidation, a key indicator of oxidative damage. Malondialdehyde (MDA) is a major product of lipid peroxidation and reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at 532 nm. The intensity of the color is an indicator of the extent of lipid peroxidation. The ability of this compound to reduce the formation of this colored complex indicates its protective effect against lipid peroxidation. A lipid-rich source, such as a brain homogenate, is often used as the substrate for peroxidation, which is typically induced by pro-oxidants like ferrous sulfate and ascorbic acid (in a pro-oxidant context).

Experimental Protocol

Materials:

  • This compound

  • Rat or pig brain homogenate (or a suitable lipid source)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • Ferrous sulfate (FeSO₄)

  • Ascorbic acid (as a pro-oxidant, if needed for induction)

  • Butylated hydroxytoluene (BHT) (positive control)

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4)

  • Ethanol

Procedure:

  • Preparation of Reagents:

    • Brain Homogenate: Homogenize fresh rat or pig brain in cold phosphate buffer (e.g., 10% w/v).

    • TCA Solution: Prepare a 15% (w/v) TCA solution.

    • TBA Solution: Prepare a 0.8% (w/v) TBA solution.

  • Preparation of Test Sample:

    • Dissolve this compound in ethanol to obtain various concentrations.

  • Induction of Lipid Peroxidation:

    • In a test tube, mix the brain homogenate with the test sample at different concentrations.

    • Induce lipid peroxidation by adding a solution of FeSO₄ (and a low concentration of ascorbic acid if necessary).

    • The control tube contains the brain homogenate and the induction system without the test sample.

    • A blank tube contains the brain homogenate without the induction system.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction and Color Development:

    • Stop the reaction by adding TCA solution.

    • Add TBA solution to the mixture.

    • Heat the tubes in a boiling water bath for 15-20 minutes to develop the pink color.

    • Cool the tubes and centrifuge to pellet the precipitate.

  • Measurement:

    • Measure the absorbance of the supernatant at 532 nm.

  • Calculation of Inhibition: The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control group.

    • A_sample is the absorbance of the group treated with the test sample.

Workflow Diagram

TBARS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_homogenate Prepare Brain Homogenate mix Mix Homogenate, Sample, and FeSO₄ (inducer) prep_homogenate->mix prep_sample Prepare dilutions of This compound prep_sample->mix incubate Incubate at 37°C mix->incubate terminate Add TCA and TBA incubate->terminate heat Heat in boiling water bath terminate->heat measure Measure Absorbance of supernatant at 532 nm heat->measure calculate Calculate % Inhibition of Lipid Peroxidation measure->calculate

TBARS Lipid Peroxidation Assay Workflow

References

Application Notes and Protocols for 2,6-Di-O-palmitoyl-L-ascorbic Acid in Emulsion Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). This diester modification enhances the stability of the vitamin C molecule, particularly against oxidation, and increases its solubility in oil phases.[1] These characteristics make it a promising candidate for use as a stabilizer and antioxidant in emulsion formulations, particularly for cosmetic and pharmaceutical applications. Its amphiphilic nature, though predominantly lipophilic, allows it to orient at the oil-water interface, potentially reducing interfacial tension and contributing to the stability of the emulsion.

These application notes provide a comprehensive overview of the use of this compound for stabilizing emulsions, including its mechanism of action, formulation guidelines, and detailed experimental protocols for evaluation.

Mechanism of Emulsion Stabilization

This compound is believed to contribute to emulsion stability through two primary mechanisms:

  • Interfacial Film Formation: As an amphiphilic molecule, it can accumulate at the oil-water interface, forming a protective film around the dispersed droplets. This film acts as a physical barrier, preventing droplet coalescence and flocculation, which are key mechanisms of emulsion breakdown.

  • Antioxidant Activity: The L-ascorbic acid moiety of the molecule retains its antioxidant properties.[1] By scavenging free radicals at the oil-water interface, it can protect the lipid phase from oxidation. Lipid oxidation can lead to the formation of polar compounds that disrupt the interfacial film and destabilize the emulsion.

Data Presentation

Due to a lack of extensive published studies specifically detailing the emulsifying performance of this compound, the following tables present hypothetical yet representative data to illustrate how to structure and compare experimental results. These tables should be populated with actual experimental data.

Table 1: Effect of this compound Concentration on Emulsion Properties

Concentration (% w/w)Mean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability after 30 days (Visual Observation)
0.58500.65-25.3Phase Separation
1.05200.42-30.1Creaming
2.03500.28-35.8Stable
3.03300.25-38.2Stable

Table 2: Influence of Oil Phase Composition on Emulsion Stability (with 2% this compound)

Oil PhaseMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability after 30 days (Visual Observation)
Mineral Oil4100.35-32.5Stable
Jojoba Oil3800.31-34.1Stable
Caprylic/Capric Triglyceride3500.28-35.8Stable
Sunflower Oil4500.40-29.7Creaming

Experimental Protocols

The following are detailed protocols for the preparation and characterization of oil-in-water (O/W) emulsions stabilized with this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

1. Materials:

  • This compound

  • Oil Phase (e.g., Caprylic/Capric Triglyceride)

  • Aqueous Phase (e.g., Deionized Water)

  • Co-surfactant (optional, e.g., a non-ionic surfactant like Polysorbate 80)

  • Preservative (e.g., Phenoxyethanol)

2. Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Beakers and magnetic stirrer

  • Water bath or heating mantle

  • Analytical balance

3. Procedure:

  • Prepare the Oil Phase:

    • Weigh the desired amount of the oil phase into a beaker.

    • Add the calculated amount of this compound and any other oil-soluble components (including a co-surfactant if used).

    • Heat the oil phase to 70-75°C while stirring until all components are completely dissolved.

  • Prepare the Aqueous Phase:

    • In a separate beaker, weigh the deionized water.

    • Add any water-soluble components, including the preservative.

    • Heat the aqueous phase to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5,000-10,000 rpm) with a high-shear homogenizer.

    • Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.

  • Cooling:

    • Transfer the emulsion to a magnetic stirrer and continue to stir gently while allowing it to cool to room temperature. This slow cooling helps to ensure the stability of the newly formed emulsion.

  • Final Adjustments:

    • Once cooled, the pH of the emulsion can be measured and adjusted if necessary.

Protocol 2: Characterization of the Emulsion

1. Droplet Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water to an appropriate concentration (to avoid multiple scattering effects).

    • Place the diluted sample in a cuvette and insert it into the DLS instrument.

    • Perform the measurement according to the instrument's instructions to obtain the mean droplet size (Z-average) and the PDI. The PDI is a measure of the width of the particle size distribution.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the emulsion sample with an appropriate buffer or deionized water.

    • Inject the sample into the specific cell for zeta potential measurement.

    • The instrument applies an electric field and measures the velocity of the droplets, from which the zeta potential is calculated. A higher absolute zeta potential (typically > |30| mV) indicates better colloidal stability.

3. Stability Assessment:

  • Visual Observation:

    • Store the emulsion samples in transparent containers at different temperatures (e.g., 4°C, 25°C, and 40°C).

    • Visually inspect the samples at regular intervals (e.g., 1, 7, 14, and 30 days) for any signs of instability such as creaming, sedimentation, flocculation, or phase separation.

  • Centrifugation Test:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • Observe the sample for any phase separation. A stable emulsion should not show any separation.

  • Particle Size Analysis Over Time:

    • Measure the mean droplet size of the emulsion at different time points during storage. A significant increase in droplet size indicates instability (coalescence).

Visualizations

The following diagrams illustrate the experimental workflows for preparing and characterizing emulsions stabilized with this compound.

Emulsion_Preparation_Workflow A Prepare Oil Phase (Oil + this compound) C Heat both phases to 70-75°C A->C B Prepare Aqueous Phase (Water + Preservative) B->C D Add Oil Phase to Aqueous Phase under High-Shear Homogenization C->D E Cool down with gentle stirring D->E F Final Emulsion E->F

Workflow for Emulsion Preparation.

Emulsion_Characterization_Workflow Start Prepared Emulsion A Droplet Size & PDI Analysis (Dynamic Light Scattering) Start->A B Zeta Potential Measurement (Electrophoretic Light Scattering) Start->B C Stability Assessment Start->C D Visual Observation (Different Temperatures) C->D E Centrifugation Test C->E F Particle Size Analysis (Over Time) C->F

Workflow for Emulsion Characterization.

References

Application Notes & Protocols: Formulation of 2,6-Di-O-palmitoyl-L-ascorbic Acid in Topical Creams

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of 2,6-Di-O-palmitoyl-L-ascorbic acid, a lipophilic derivative of Vitamin C, in topical cream bases. The information is intended to support research and development of stable and effective skincare and dermatological products.

Introduction

This compound is a stable, fat-soluble ester of ascorbic acid.[1] This modification enhances its stability and allows for better penetration through the lipid-rich stratum corneum of the skin compared to the hydrophilic L-ascorbic acid.[2][3] Its primary functions in topical formulations include antioxidant protection against free radical damage, stimulation of collagen synthesis for anti-aging effects, and reduction of hyperpigmentation.[1][3][4][5]

The key challenge in formulating with this active ingredient lies in ensuring its stability within the cream matrix and optimizing its delivery into the skin to exert its biological effects. This document outlines formulation considerations, stability testing protocols, and methods for evaluating skin permeation and efficacy.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for formulation development.

PropertyValueReference
Molecular Formula C38H68O8[6][7][8]
Molecular Weight 652.9 g/mol [6][7][8]
Appearance White to light yellow crystalline powder[7][9]
Solubility Lipophilic/Oil-Soluble[10][11]
Purity >97.0% (T)[7][9]

Formulation Strategies for Enhanced Stability and Delivery

Due to the lipophilic nature of this compound, formulation strategies should focus on oil-in-water (O/W) or water-in-oil (W/O) emulsions. Advanced delivery systems can further improve stability and skin penetration.

Emulsion Systems
  • Oil-in-Water (O/W) Emulsions: These are generally preferred for cosmetic creams due to their pleasant, non-greasy feel. The active ingredient would be dissolved in the oil phase before emulsification.

  • Water-in-Oil (W/O) Emulsions: These can provide a more occlusive barrier, potentially enhancing penetration. The choice between O/W and W/O will depend on the desired final product characteristics.

Advanced Delivery Systems
  • Microemulsions and Nanoemulsions: These systems, characterized by very small droplet sizes, can enhance the solubilization and skin penetration of lipophilic actives.[2][10][12] They offer a larger interfacial area for drug release.

  • Liposomes: Encapsulating this compound within these phospholipid vesicles can protect it from degradation and facilitate its transport across the skin barrier.[3][13][14][15][16]

  • Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC): These lipid-based nanoparticles can provide controlled release and improve the stability of the active ingredient.[17]

Experimental Protocols

Protocol for Cream Formulation (O/W Emulsion)

This protocol is a general guideline and may require optimization based on specific project requirements.

Equipment:

  • Homogenizer (e.g., rotor-stator or high-pressure)

  • Water bath

  • Beakers and stirring apparatus

  • pH meter

Ingredients:

PhaseIngredientFunctionTypical Concentration (%)
Oil Phase This compoundActive Ingredient0.5 - 5.0
Cetearyl AlcoholThickener, Emollient2.0 - 5.0
Glyceryl StearateEmulsifier1.0 - 3.0
Caprylic/Capric TriglycerideEmollient, Solvent5.0 - 15.0
DimethiconeEmollient, Occlusive0.5 - 2.0
Water Phase Deionized WaterVehicleq.s. to 100
GlycerinHumectant2.0 - 5.0
Xanthan GumThickener0.2 - 0.5
Cool-Down Phase Phenoxyethanol (and other preservatives)Preservative0.5 - 1.0
Tocopherol (Vitamin E)Antioxidant0.1 - 0.5

Procedure:

  • Oil Phase Preparation: In a beaker, combine all oil phase ingredients. Heat to 70-75°C in a water bath until all components are melted and uniform.

  • Water Phase Preparation: In a separate beaker, combine the water and glycerin. Sprinkle in the xanthan gum while stirring to prevent clumping. Heat to 70-75°C.

  • Emulsification: Slowly add the oil phase to the water phase while homogenizing. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Allow the emulsion to cool while stirring gently.

  • Cool-Down Phase Addition: When the temperature is below 40°C, add the cool-down phase ingredients and stir until uniform.

  • Final Adjustments: Adjust the pH if necessary and perform final quality control checks.

Stability Testing Protocol

Objective: To assess the chemical stability of this compound in the final formulation under various conditions.

Methodology:

  • Package the cream in its final intended packaging.

  • Store samples at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and under light exposure (photostability).[2][12]

  • At specified time points (e.g., 0, 1, 2, 3 months), collect samples for analysis.

  • Analysis: Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[18][19][20][21]

HPLC Method Parameters (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and a buffer (e.g., phosphate (B84403) buffer). The exact ratio should be optimized.[21]

  • Detection: UV detector at a wavelength determined by the UV spectrum of the compound (e.g., around 243 nm).[21]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

A validated method for simultaneous quantification of ascorbic acid and ascorbyl palmitate has been developed, which could be adapted.[21]

In Vitro Skin Permeation Study Protocol

Objective: To evaluate the penetration of this compound from the cream formulation through the skin.

Methodology:

  • Skin Preparation: Use excised human or animal skin (e.g., porcine or rat skin) mounted on Franz diffusion cells.[22]

  • Application: Apply a known amount of the cream formulation to the surface of the stratum corneum.

  • Receptor Fluid: The receptor compartment of the Franz cell should be filled with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and kept at 32°C to mimic skin surface temperature.

  • Sampling: At predetermined time intervals, collect samples from the receptor fluid.

  • Analysis: Analyze the concentration of this compound in the receptor fluid samples using a validated analytical method like HPLC.

  • Data Analysis: Calculate the cumulative amount of the active permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Various delivery systems like lipogels have been shown to enhance the skin permeation of similar compounds like ascorbyl palmitate.[14][15]

Visualization of Workflows and Pathways

Experimental Workflow for Formulation and Testing

G cluster_0 Formulation Development cluster_1 Characterization & Testing cluster_2 Data Analysis & Optimization A Ingredient Selection & Physicochemical Characterization B Preparation of Oil & Water Phases A->B C Emulsification & Homogenization B->C D Addition of Cool-Down Phase C->D E Physical Characterization (pH, Viscosity, Droplet Size) D->E F Stability Testing (HPLC) D->F G In Vitro Skin Permeation (Franz Cells) D->G I Analyze Stability & Permeation Data E->I F->I H Efficacy Studies (e.g., Antioxidant Activity) G->H G->I H->I J Optimize Formulation I->J J->A Iterate

Caption: Workflow for developing and testing topical creams.

Signaling Pathway for Collagen Synthesis

G A This compound (in skin) B Hydrolysis to L-Ascorbic Acid A->B C Cofactor for Prolyl & Lysyl Hydroxylases B->C D Hydroxylation of Proline & Lysine Residues C->D E Stabilization of Pro-collagen Triple Helix D->E F Increased Collagen Synthesis E->F

Caption: Role of Ascorbic Acid in Collagen Synthesis.

Antioxidant Mechanism of Action

G cluster_0 Oxidative Stress cluster_1 Antioxidant Action cluster_2 Cellular Protection ROS ROS (e.g., O2-, OH) AA L-Ascorbic Acid ROS->AA donates electron DHA Dehydroascorbic Acid AA->DHA CP Reduced Cellular Damage AA->CP

Caption: Antioxidant activity of L-Ascorbic Acid.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,6-Di-O-palmitoyl-L-ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid, also known as L-Ascorbyl 2,6-Dipalmitate, is a stable, fat-soluble derivative of Vitamin C (L-ascorbic acid).[1] Its lipophilic nature enhances skin penetration, making it a valued ingredient in cosmetic and pharmaceutical formulations for its antioxidant and collagen-stimulating properties.[1] Accurate and reliable quantification of this active ingredient is crucial for quality control, formulation development, and stability testing of final products.[2][3] This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for the determination of this compound in various matrices.

Principle

The method employs RP-HPLC, which separates compounds based on their polarity. The stationary phase is a nonpolar C18 (octadecylsilyl) column, while the mobile phase is a more polar solvent mixture. This compound, being a nonpolar molecule, is retained by the stationary phase and then eluted by a high-strength organic mobile phase. Detection is achieved using a UV-Vis detector, as the ascorbic acid moiety contains a chromophore that absorbs ultraviolet light. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known reference standard.

Experimental Protocols

Apparatus and Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient or Isocratic Pump

    • Autosampler/Manual Injector

    • Column Thermostat

    • Photodiode Array (PDA) or Variable Wavelength UV-Vis Detector

  • Chromatography Data Station (CDS) for data acquisition and processing

  • Analytical balance

  • Ultrasonic bath

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm PTFE)

Reagents and Materials
  • This compound reference standard (>97% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or ultrapure)

  • Phosphoric Acid (H₃PO₄, analytical grade)

  • Sodium Phosphate Monobasic (NaH₂PO₄, analytical grade)

Chromatographic Conditions

The following conditions are based on established methods for the closely related compound, ascorbyl 6-palmitate, and are recommended as a starting point for the more lipophilic this compound. Optimization may be required.

ParameterRecommended Condition 1Alternative Condition 2
Column Alltech Apollo C18 (or equivalent), 5 µmLiChroCART® 250-4, RP-8 (or equivalent)
Mobile Phase Acetonitrile : Water (90:10, v/v)[4][5]Acetonitrile : 0.02 M NaH₂PO₄ pH 2.5 : Methanol (85:10:5, v/v/v)[6]
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min[4][5]0.6 mL/min[6]
Column Temp. 30 °C[4][5]25 °C[6]
Detection λ 250 nm[4][5]243 nm[6]
Injection Vol. 20 µL20 µL[6]

Note: Due to the increased lipophilicity of the di-palmitoyl ester compared to the mono-palmitoyl ester, a higher percentage of the organic solvent (e.g., acetonitrile) in the mobile phase may be necessary to achieve a reasonable retention time.

Preparation of Solutions
  • Mobile Phase Preparation (Recommended Condition 2):

    • Prepare a 0.02 M NaH₂PO₄ buffer by dissolving 2.4 g of NaH₂PO₄ in 1 L of HPLC grade water.

    • Adjust the pH to 2.5 using concentrated phosphoric acid.

    • Mix Acetonitrile, the prepared buffer, and Methanol in the ratio of 85:10:5 (v/v/v).

    • Degas the mobile phase using an ultrasonic bath or vacuum filtration before use.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh 50.0 mg of this compound reference standard.

    • Transfer to a 50.0 mL volumetric flask.

    • Dissolve and dilute to volume with Methanol or Acetonitrile. Use an ultrasonic bath to ensure complete dissolution.[6] This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5 - 100 µg/mL).

Sample Preparation Protocol (for a cosmetic cream)
  • Accurately weigh a sample of the cosmetic cream (e.g., 1.0 g) into a 50 mL centrifuge tube.

  • Add 20 mL of Methanol or Acetonitrile.

  • Vortex vigorously for 2 minutes to disperse the sample.

  • Place in an ultrasonic bath for 15 minutes to facilitate extraction of the analyte.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the excipients.

  • Carefully transfer the supernatant to a 25.0 mL volumetric flask.

  • Repeat the extraction on the pellet with another 15 mL of solvent, centrifuge, and combine the supernatants.

  • Dilute the combined supernatants to volume with the extraction solvent.

  • Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]

Method Validation and Data

The following tables summarize validation data from published methods for ascorbyl 6-palmitate. These parameters serve as a benchmark for the expected performance of a validated method for this compound.

Table 1: Linearity and Detection Limits

AnalyteLinear RangeCorrelation Coefficient (R²)LODLOQReference
Ascorbyl Palmitate0.4 - 4.0 mg/mL0.99860.12 µg/mL-[4][5]
Ascorbyl Palmitate0.50 - 100.0 mg/L-0.005 g/kg-
Ascorbyl Palmitate5 - 30 µg/mL0.99961.12 µg/mL3.36 µg/mL[6]

Table 2: Accuracy and Precision

AnalyteRecoveryRSD (Precision)Reference
Ascorbyl Palmitate101.3 ± 4.81%-[4][5]
Ascorbyl Palmitate85% - 104%1.1% - 3.9%
Ascorbyl Palmitate101.24%< 1.55%[6]

Visualizations

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Sample 1. Sample Weighing & Dispersion Extraction 2. Solvent Extraction & Sonication Sample->Extraction Standard 1. Standard Weighing & Dissolution Calibration 11. Calibration Curve Generation Standard->Calibration Centrifuge 3. Centrifugation Extraction->Centrifuge Dilution 4. Supernatant Collection & Dilution Centrifuge->Dilution Filtration 5. Filtration (0.45 µm) Dilution->Filtration Injection 7. Sample/Standard Injection Filtration->Injection HPLC_Setup 6. HPLC System Setup (Mobile Phase, Flow, Temp) HPLC_Setup->Injection Separation 8. Chromatographic Separation Injection->Separation Detection 9. UV Detection Separation->Detection Integration 10. Peak Integration Detection->Integration Integration->Calibration Quantification 12. Concentration Calculation Calibration->Quantification Report 13. Final Report Quantification->Report caption Figure 1: Experimental Workflow for HPLC Analysis.

Figure 1: Experimental Workflow for HPLC Analysis.

cluster_thermostat Thermostatted Zone Solvent Solvent Reservoir Mobile Phase Degasser Degasser Solvent->Degasser Pump HPLC Pump Controls Flow Rate Degasser->Pump Injector Autosampler Injects Sample Pump->Injector Column Analytical Column (C18) Separation Occurs Here Injector->Column Injector->Column Detector UV-Vis Detector Measures Absorbance Column->Detector Oven Column Oven Temperature Control DataSystem Data System Acquires & Processes Signal Detector->DataSystem Waste Waste Detector->Waste caption Figure 2: Logical Diagram of HPLC System Components.

Figure 2: Logical Diagram of HPLC System Components.

References

Application Notes and Protocols: Lipophilic Ascorbic Acid Derivatives in Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Research specifically investigating 2,6-Di-O-palmitoyl-L-ascorbic acid in cancer therapy is limited in publicly available literature. Therefore, these application notes and protocols are based on extensive research into its close structural analog, 6-O-palmitoyl-L-ascorbic acid (Ascorbyl Palmitate, AP) , and general principles of pharmacologic ascorbic acid in oncology. The methodologies and mechanisms described are based on studies of these related compounds and are provided as a foundational guide for researchers exploring the potential of novel lipophilic vitamin C derivatives.

Application Notes

Introduction

Ascorbic acid (Vitamin C) has long been investigated for its therapeutic potential in cancer treatment. While effective at high intravenous doses, its hydrophilicity and instability limit its bioavailability and cellular uptake. Lipophilic derivatives, such as Ascorbyl Palmitate (AP), have been developed to overcome these limitations. By esterifying ascorbic acid with fatty acids like palmitic acid, these compounds exhibit enhanced stability and the ability to cross cellular membranes, making them promising candidates for cancer therapy.[1][2] These derivatives often act as pro-drugs, releasing active ascorbic acid intracellularly or exerting their own cytotoxic effects.[3] The primary proposed anti-cancer mechanisms involve the generation of reactive oxygen species (ROS) and the modulation of key cellular signaling pathways.[4][5]

Mechanism of Action

The anti-cancer effects of lipophilic ascorbate (B8700270) derivatives are multifaceted, primarily centered on inducing oxidative stress selectively in cancer cells.

  • Pro-oxidant Activity: At pharmacological concentrations, ascorbate derivatives can induce the generation of hydrogen peroxide (H₂O₂) through reactions with intracellular transition metals like iron (Fe²⁺).[4][5] Cancer cells, often having lower levels of antioxidant enzymes like catalase compared to normal cells, are more susceptible to the cytotoxic effects of this H₂O₂ accumulation.[5] This leads to oxidative damage to DNA, proteins, and lipids, ultimately triggering apoptosis.[6][7]

  • Signaling Pathway Modulation: Studies on Ascorbyl Palmitate have shown it can induce apoptosis through the activation of stress-activated protein kinases, specifically c-Jun N-terminal kinase (JNK).[8] This activation precedes the activation of caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), key events in the apoptotic cascade.[8] Furthermore, PAA has been observed to inhibit Mg²⁺-dependent protein phosphatase (PP2C) activity, suggesting an impact on cellular phosphorylation signaling.[8]

  • Epigenetic Regulation and Hypoxia: Ascorbic acid is a vital cofactor for enzymes like the ten-eleven translocase (TET) family of DNA demethylases and prolyl hydroxylases that regulate Hypoxia-Inducible Factor 1-alpha (HIF-1α).[5][9] By enriching intracellular ascorbate levels, lipophilic derivatives may restore TET function in hematological cancers and promote the degradation of HIF-1α, a key factor in tumor survival, angiogenesis, and metabolism.[5][9]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cancer Cell) ASC-2P 2,6-Di-O-palmitoyl -L-ascorbic acid (ASC-2P) ASC-2P_intra ASC-2P ASC-2P->ASC-2P_intra Membrane Permeation Ascorbate Ascorbate ASC-2P_intra->Ascorbate Hydrolysis JNK JNK Phosphorylation ASC-2P_intra->JNK Activates PP2C PP2C Inhibition ASC-2P_intra->PP2C Inhibits ROS ↑ Reactive Oxygen Species (H₂O₂) Ascorbate->ROS Fe²⁺ Catalysis Oxidative_Stress Oxidative Stress (DNA/Lipid Damage) ROS->Oxidative_Stress Apoptosis Apoptosis JNK->Apoptosis PP2C->JNK Oxidative_Stress->Apoptosis

Proposed mechanism of action for lipophilic ascorbate derivatives.
Formulation for Enhanced Delivery

The amphiphilic nature of Ascorbyl Palmitate makes it an ideal component for nanoformulations, such as liposomes and solid lipid nanoparticles (SLNs), to improve drug delivery.[2][3] These nanocarriers can enhance the stability of the compound, improve its pharmacokinetic profile, and potentially increase its accumulation in tumor tissues via the Enhanced Permeability and Retention (EPR) effect.[3]

G cluster_prep Preparation cluster_process Processing cluster_result Result & Characterization Lipid Lipid Phase (e.g., Stearic Acid, Ascorbyl Palmitate) Heat1 Heat to ~70-80°C Lipid->Heat1 Aqueous Aqueous Phase (Surfactant e.g., Pluronic F-68) Heat2 Heat to ~70-80°C Aqueous->Heat2 Homogenize Hot Homogenization (High Speed) Heat1->Homogenize Heat2->Homogenize Cool Cooling (Ice Bath) Homogenize->Cool SLN AP-Loaded SLN Suspension Cool->SLN Analysis Characterization: - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency SLN->Analysis

Workflow for preparing Ascorbyl Palmitate-loaded SLNs.
Summary of Preclinical Data

The following tables summarize quantitative data from studies on Ascorbyl Palmitate (AP) and high-dose Ascorbic Acid (AA), serving as a reference for designing experiments with novel derivatives.

Table 1: In Vitro Cytotoxicity of Ascorbate Derivatives

Compound/Formulation Cell Line Cancer Type IC₅₀ Value Reference
Ascorbyl Palmitate (PAA) GH3 Rat Pituitary Tumor 125 - 150 µM [8]
Ascorbic Acid (AA) Molt4/C8 Leukemia 3.0 ± 1.1 µM [6]
Ascorbic Acid (AA) CEM Leukemia 2.0 ± 0.3 µM [6]
Ascorbic Acid (AA) MiaPaCa-2 Pancreatic Cancer 3 ± 0.5 µM [6]
Ascorbic Acid (AA) SW 620 Colon Cancer 4 ± 0.3 µM [6]
Ascorbic Acid (AA) MCF-7 Breast Cancer 4 ± 1.4 µM [6]
Ascorbic Acid (AA) H-460 Lung Cancer 2.4 ± 0.4 µM [6]
SLN-AP (3% Pluronic) U2OS Osteosarcoma ~50 µM [2]

| SLN-AP (3% Pluronic) | HEK 293 | Normal Kidney | > 100 µM |[2] |

Table 2: In Vivo Anti-Tumor Efficacy of Ascorbate Formulations

Compound/Formulation Animal Model Cancer Type Dosage Tumor Reduction Reference
PEG-PAL Liposomes Balb/c Mice 4T1 Murine Mammary Carcinoma 20 mg/kg (PA equiv.) IV Significantly slowed tumor growth vs. free AA [4]
Ascorbic Acid (AA) Immunodeficient Mice Ovarian, Pancreatic, Glioblastoma Up to 4 g/kg daily (IP/IV) 41% to 53% reduction in tumor growth/weight [10]

| Palmitoyl Ascorbate (PA) Liposomes | 4T1 Tumor-bearing Mice | Murine Mammary Carcinoma | 20 mg/kg | Remarkable tumor growth suppression |[6] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MCF-7, MiaPaCa-2) and a normal control cell line (e.g., HEK 293).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (ASC-2P) stock solution (dissolved in DMSO, then diluted in media).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • 96-well cell culture plates.

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of ASC-2P in complete medium from the stock solution. Concentrations should range from low (e.g., 1 µM) to high (e.g., 500 µM).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of ASC-2P. Include wells with medium only (blank), and cells with vehicle control (e.g., 0.1% DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and necrosis in cancer cells following treatment with ASC-2P.

Materials:

  • Target cancer cell lines.

  • 6-well cell culture plates.

  • ASC-2P stock solution.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer (provided in the kit).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells per well in 6-well plates and allow them to attach overnight.

  • Treat the cells with ASC-2P at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated or vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. Differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Protocol 3: Preparation of Ascorbyl Palmitate-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To synthesize SLNs encapsulating a lipophilic ascorbate derivative for improved delivery, based on the hot homogenization method.[2]

Materials:

  • Lipophilic Ascorbate Derivative (e.g., Ascorbyl Palmitate).

  • Solid Lipid (e.g., Stearic acid).

  • Surfactant (e.g., Pluronic® F-68).

  • Deionized water.

  • High-speed homogenizer.

  • Water bath, magnetic stirrer, ice bath.

Procedure:

  • Preparation of Phases:

    • Lipid Phase: Dissolve the solid lipid and the lipophilic ascorbate derivative in a suitable organic solvent (if necessary, then evaporate) or melt them together by heating to approximately 10°C above the lipid's melting point (e.g., 80°C for stearic acid).

    • Aqueous Phase: Dissolve the surfactant (e.g., 1-3% w/v Pluronic F-68) in deionized water and heat to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.

  • Homogenization: Subject the resulting pre-emulsion to high-speed homogenization (e.g., 10,000-20,000 rpm) for 5-10 minutes while maintaining the temperature.

  • Nanoparticle Formation: Quickly transfer the hot nanoemulsion to an ice bath and continue stirring until it cools down to room temperature. The rapid cooling of the dispersed lipid droplets causes them to solidify, forming the SLNs.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure to assess the surface charge and stability of the nanoparticle suspension.

    • Encapsulation Efficiency (%EE): Separate the free (unencapsulated) drug from the SLNs by ultracentrifugation. Quantify the drug in the supernatant and calculate the %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100%

References

Application Notes and Protocols for Measuring the Skin Penetration of 2,6-Di-O-palmitoyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of ascorbic acid (Vitamin C) designed to enhance stability and improve penetration through the skin's lipid-rich stratum corneum. Evaluating the extent of its skin penetration is crucial for verifying its bioavailability and efficacy in topical and transdermal formulations. These application notes provide detailed protocols for quantifying the penetration and permeation of this compound using established in vitro methodologies, including Franz diffusion cell studies and tape stripping. While specific data for this compound is not extensively available in public literature, the following protocols are based on established methods for similar lipophilic Vitamin C esters, such as ascorbyl palmitate, and are fully applicable.

Key Experimental Methodologies

Two primary methods are detailed for assessing the skin penetration of lipophilic compounds:

  • In Vitro Permeation Test (IVPT) using Franz Diffusion Cells: This method measures the amount of the substance that permeates through a skin sample into a receptor fluid over time. It is the gold standard for assessing transdermal delivery.

  • Tape Stripping: This technique quantifies the amount of a substance present in the outermost layer of the skin, the stratum corneum, after topical application.

Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells

This protocol details the measurement of this compound permeation through a skin membrane from a topical formulation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare & Degas Receptor Solution prep_membrane Prepare & Mount Skin Membrane prep_cells Assemble & Equilibrate Franz Cells (32°C) apply_formulation Apply Formulation to Donor Chamber prep_cells->apply_formulation run_exp Run Experiment (e.g., 24 hours) apply_formulation->run_exp sample_receptor Sample Receptor Fluid at Time Points run_exp->sample_receptor hplc_analysis Quantify Compound via HPLC run_exp->hplc_analysis sample_receptor->hplc_analysis data_analysis Calculate Permeation Parameters hplc_analysis->data_analysis G cluster_prep Application cluster_exp Stripping cluster_analysis Analysis apply_formulation Apply Formulation to Skin Area incubation Incubate for Defined Time apply_formulation->incubation remove_excess Wipe Excess Formulation incubation->remove_excess apply_tape Apply Adhesive Tape with Uniform Pressure remove_excess->apply_tape remove_tape Remove Tape Strip apply_tape->remove_tape repeat_stripping Repeat for a Set Number of Strips remove_tape->repeat_stripping extract_compound Extract Compound from Tapes repeat_stripping->extract_compound hplc_analysis Quantify Compound via HPLC extract_compound->hplc_analysis data_analysis Plot Concentration vs. Strip Number hplc_analysis->data_analysis

Application Notes and Protocols for 2,6-Di-O-palmitoyl-L-ascorbic Acid as a Food Preservative

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature extensively covers the use of ascorbyl 6-palmitate (E304) as a lipophilic antioxidant in the food industry. However, specific research and quantitative data on the efficacy and application of its isomer, 2,6-Di-O-palmitoyl-L-ascorbic acid, are limited. The following application notes and protocols are therefore based on the established properties of lipophilic ascorbic acid esters, primarily drawing from data on ascorbyl 6-palmitate, and are intended to provide a foundational framework for research and development professionals. It is recommended that application-specific trials be conducted to determine the optimal usage levels and efficacy of this compound.

Introduction

This compound is a lipophilic derivative of L-ascorbic acid (Vitamin C). By esterifying ascorbic acid with two palmitic acid moieties, its solubility in fats and oils is significantly increased, making it an effective antioxidant for preventing lipid oxidation in various food matrices.[1][2] This property is crucial for extending the shelf-life and maintaining the quality of fat-containing food products, including processed meats, edible oils, baked goods, and snack foods.[3][4] Its primary mechanism of action is the quenching of free radicals, thereby inhibiting the auto-oxidation of lipids that leads to rancidity, off-flavors, and degradation of nutritional quality.[3][5]

Applications in Food Preservation

This compound is anticipated to be effective in a variety of food systems where lipid oxidation is a primary mode of deterioration.

  • Edible Oils and Fats: To prevent rancidity and extend shelf-life.

  • Meat and Poultry Products: To inhibit oxidative degradation of lipids and maintain color stability in processed meats.

  • Bakery Products: To maintain freshness by retarding the oxidation of fats in items like cakes, breads, and pastries.[4]

  • Confectionery: To stabilize fats and oils in products such as chocolates and candies.[4]

  • Snack Foods: To preserve the quality of fried snacks by protecting the frying oil and the product itself from oxidation.

  • Infant Formula: As a fat-soluble antioxidant to protect essential fatty acids.[3]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of ascorbyl palmitate (a close structural analog of this compound) as a food preservative. These values should be used as a reference point for initial experimental design.

Table 1: Antioxidant Efficacy of Ascorbyl Palmitate in Edible Oils

Food MatrixAntioxidant ConcentrationTest ConditionEfficacy MeasurementResultReference
Canola Oil200 ppmSchaal Oven Test (65°C, 16 days)Peroxide ValueRetarded autoxidation[6]
Sunflower OilNot specifiedStorage at 25°C and 180°CPeroxide Value, Iodine ValueComparable to BHT and TBHQ in delaying oxidation[7]
Soybean, Safflower, Sunflower, Peanut, Corn Oil0.01%Not specifiedRate of autoxidationReduced rate of autoxidation[5]

Table 2: Antimicrobial Activity of Palmitoyl (B13399708) Ascorbate (B8700270)

MicroorganismConcentration RangeTest ConditionResultReference
Helicobacter pylori0.04-0.4 mg/mL (0.1-1.0 mM)Aerobic and microaerophilicStrong antibacterial effect[8]
Bacillus cereus0.04-0.4 mg/mL (0.1-1.0 mM)Not specifiedInhibitory effect[8]
Bacillus subtilis0.04-0.4 mg/mL (0.1-1.0 mM)Not specifiedInhibitory effect[8]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a food preservative.

Protocol for Assessing Antioxidant Activity in a Meat Model System

This protocol is adapted from methodologies used to evaluate antioxidants in meat products.

Objective: To determine the effectiveness of this compound in inhibiting lipid oxidation in a model meat system (e.g., ground rabbit or pork meatballs) during frozen storage.

Materials:

  • Freshly minced rabbit or pork meat

  • This compound

  • Ethanol (B145695) (food grade) for dissolving the antioxidant

  • Control (no antioxidant)

  • Positive control (e.g., BHT/BHA)

  • Equipment for meatball preparation (mixer, former)

  • Freezer (-10°C to -20°C)

  • Spectrophotometer

  • Reagents for Thiobarbituric Acid Reactive Substances (TBARS) assay

  • Reagents for DPPH radical scavenging assay

Procedure:

  • Preparation of Antioxidant Solution: Dissolve a calculated amount of this compound in a minimal amount of food-grade ethanol to achieve the desired final concentration in the meat (e.g., 0.1% w/w).

  • Sample Preparation:

    • Divide the minced meat into three batches: Control, Test (with this compound), and Positive Control.

    • For the Test batch, add the antioxidant solution to the minced meat and mix thoroughly to ensure even distribution.

    • For the Control batch, add an equivalent amount of the solvent (ethanol) without the antioxidant.

    • For the Positive Control batch, add a solution of BHT/BHA at a standard concentration.

    • Form meatballs of uniform size and weight from each batch.

  • Storage: Package the meatballs in oxygen-permeable film and store them at -10°C.

  • Analysis: Conduct analyses at regular intervals (e.g., day 0, 20, 40, 60, and 80).

    • Lipid Oxidation (TBARS Assay): Measure the formation of malondialdehyde (MDA) as an indicator of secondary lipid oxidation. The absorbance is read at 532 nm.

    • Radical Scavenging Activity (DPPH Assay): Assess the ability of the antioxidant to scavenge the stable DPPH radical. The absorbance is measured at 515 nm.[9]

    • Color Measurement: Use a colorimeter to measure changes in color indices (L, a, b*).

    • Sensory Evaluation: (Optional) Conduct sensory panel tests to evaluate changes in odor and flavor.

Expected Outcome: Meatballs treated with this compound are expected to show significantly lower TBARS values and better color stability compared to the control group over the storage period.

Protocol for Evaluating Preservative Effect in Edible Oil

This protocol is based on standard methods for assessing the oxidative stability of oils.

Objective: To quantify the ability of this compound to extend the shelf-life of an edible oil (e.g., sunflower or canola oil) under accelerated storage conditions.

Materials:

  • Refined edible oil

  • This compound

  • Control (no antioxidant)

  • Positive control (e.g., TBHQ or BHA/BHT)

  • Schaal oven or other temperature-controlled incubator (60-65°C)

  • Reagents for Peroxide Value (PV) determination (iodometric titration)

  • Reagents for p-Anisidine Value (p-AV) determination

  • Rancimat apparatus (optional)

Procedure:

  • Sample Preparation:

    • Dissolve this compound directly into the oil at various concentrations (e.g., 100, 200, 500 ppm). Gentle heating and stirring may be required.

    • Prepare a control sample with no added antioxidant and a positive control sample with a standard antioxidant.

  • Accelerated Storage:

    • Place aliquots of each oil sample in open glass beakers in a Schaal oven at 63-65°C.

    • Withdraw samples at regular intervals (e.g., every 24 hours).

  • Analysis:

    • Peroxide Value (PV): Determine the concentration of primary oxidation products (hydroperoxides) by iodometric titration.

    • p-Anisidine Value (p-AV): Measure the secondary oxidation products (aldehydes).

    • Totox Value: Calculate as 2(PV) + p-AV to represent the total oxidation state.

    • Rancimat Test (Optional): Determine the induction period of the oil samples at an elevated temperature.

Expected Outcome: The addition of this compound is expected to significantly delay the increase in PV and p-AV, and extend the induction period in the Rancimat test, as compared to the control oil.

Visualizations

Logical Workflow for Evaluating this compound in a Food Matrix

G cluster_prep Preparation Phase cluster_storage Storage/Stress Phase cluster_analysis Analytical Phase cluster_data Data Interpretation start Define Food Matrix (e.g., Meat, Oil) determine_conc Determine Test Concentrations (e.g., 100, 200, 500 ppm) start->determine_conc prepare_samples Prepare Samples: - Control (no additive) - Test (with 2,6-DPAA) - Positive Control (e.g., BHT) determine_conc->prepare_samples storage Store under Specific Conditions (e.g., Frozen Storage, Accelerated Aging) prepare_samples->storage sampling Collect Samples at Defined Time Intervals storage->sampling chemical_tests Chemical Analyses (e.g., TBARS, Peroxide Value) sampling->chemical_tests physical_tests Physical Analyses (e.g., Color, Texture) sampling->physical_tests sensory_tests Sensory Evaluation (e.g., Odor, Flavor) sampling->sensory_tests data_analysis Statistical Analysis of Results chemical_tests->data_analysis physical_tests->data_analysis sensory_tests->data_analysis conclusion Determine Efficacy and Optimal Concentration data_analysis->conclusion

Caption: Workflow for efficacy testing of this compound.

Antioxidant Mechanism of Lipophilic Ascorbic Acid Esters

G cluster_lipid Lipid Matrix (e.g., Oil Droplet) cluster_antioxidant Antioxidant Action lipid Unsaturated Lipid (LH) lipid_radical Lipid Radical (L•) lipid->lipid_radical Initiation (Heat, Light, Metal Ions) peroxyl_radical Lipid Peroxyl Radical (LOO•) lipid_radical->peroxyl_radical + O2 peroxyl_radical->lipid_radical Propagation hydroperoxide Lipid Hydroperoxide (LOOH) (Stable, leads to rancidity) peroxyl_radical->hydroperoxide + LH ascorbyl_ester 2,6-Di-O-palmitoyl- L-ascorbic Acid (Asc-Ester-H) peroxyl_radical->ascorbyl_ester Interacts with ascorbyl_ester->hydroperoxide Terminates Chain Reaction ascorbyl_radical Ascorbyl Radical (Asc-Ester•) ascorbyl_ester->ascorbyl_radical Donates H•

Caption: Free radical scavenging mechanism of lipophilic ascorbic acid esters.

References

Application Notes and Protocols: 2,6-Di-O-palmitoyl-L-ascorbic Acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). This modification enhances its stability and allows for effective penetration into the skin, making it a valuable ingredient in dermatological and cosmetic formulations. Its antioxidant properties, coupled with its role in collagen synthesis, position it as a key active ingredient in anti-aging and skin-protective products. This document provides detailed application notes and protocols for the formulation and characterization of this compound in various pharmaceutical delivery systems. While specific data for this compound is limited, data from its mono-palmitoyl analog, ascorbyl palmitate, is included to provide a comparative reference.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₈H₆₈O₈
Molecular Weight 652.94 g/mol
Appearance White to light yellow powder/crystal
Purity >97.0%
Melting Point 112.0 to 116.0 °C
Optical Rotation +19.0 to +24.0 deg (c=0.8, EtOH)
Solubility Practically insoluble in water. Soluble in ethanol.[1]

Pharmaceutical Formulations & Characterization

Due to its lipophilic nature, this compound is well-suited for incorporation into lipid-based delivery systems such as liposomes, nanostructured lipid carriers (NLCs), and emulsions. These formulations can enhance its stability, solubility, and bioavailability.

Quantitative Data on Formulations

The following table summarizes typical characterization data for lipophilic ascorbic acid derivatives in nanoformulations. Note that much of the available data is for ascorbyl palmitate (AP), which can be used as a starting point for formulating this compound.

Formulation TypeActive IngredientParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
LiposomesAscorbyl Palmitate & Ascorbic Acid1610.215-31.779 (for AP)[2][3]
Nanostructured Lipid Carriers (NLCs)Ascorbyl Palmitate170-250< 0.3> |-30|~100[4]
NLCsL-ascorbic acid139.9 ± 15.8-->75[5]
Palmitoyl-Chitosan NanoparticlesL-ascorbic acid247.7 ± 24.00.348 ± 0.043+19.60 ± 1.2790.0 ± 0[6]
Solid Lipid Nanoparticles (SLNs)Ascorbic Acid< 250--High[7]

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes

This protocol is a general guideline for the preparation of liposomes using the thin-film hydration method.

Materials:

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove the unencapsulated this compound by centrifugation or size exclusion chromatography.

Protocol 2: Preparation of Nanostructured Lipid Carriers (NLCs)

This protocol describes the preparation of NLCs using the hot homogenization technique.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate)

  • Liquid lipid (e.g., oleic acid)

  • Surfactant (e.g., Polysorbate 80)

  • Purified water

Procedure:

  • Lipid Phase Preparation:

    • Melt the solid lipid and liquid lipid together at a temperature approximately 5-10°C above the melting point of the solid lipid.

    • Dissolve the this compound in the molten lipid mixture.

  • Aqueous Phase Preparation:

    • Heat the purified water containing the surfactant to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.

    • Subject the pre-emulsion to high-pressure homogenization for several cycles to form the NLC dispersion.

  • Cooling and Crystallization:

    • Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form the NLCs.

Protocol 3: Characterization of Formulations

1. Particle Size and Zeta Potential Analysis:

  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute the formulation with an appropriate solvent (e.g., deionized water or PBS) and analyze using a Zetasizer. The particle size, polydispersity index (PDI), and zeta potential will be determined. A PDI value below 0.3 indicates a homogenous population of nanoparticles. A zeta potential above +30 mV or below -30 mV suggests good colloidal stability.

2. Encapsulation Efficiency (EE%):

  • Method: Centrifugation or dialysis followed by quantification.

  • Procedure:

    • Separate the unencapsulated drug from the formulation by ultracentrifugation or dialysis.

    • Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method (e.g., HPLC).

    • Calculate the EE% using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method

  • Procedure:

    • Place a known amount of the formulation in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

    • Analyze the drug concentration in the withdrawn samples by HPLC.

4. Stability Studies:

  • Procedure: Store the formulations at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3 months).

  • Analysis: At regular intervals, evaluate the physical stability (particle size, PDI, zeta potential, visual appearance) and chemical stability (drug content) of the formulations.

Signaling Pathways

Ascorbic acid and its derivatives are known to influence key cellular pathways related to skin health, primarily through their antioxidant and collagen-boosting effects.

Collagen Synthesis and the TGF-β1 Pathway

Ascorbic acid is a crucial cofactor for enzymes involved in collagen synthesis. Furthermore, it has been shown to synergize with Transforming Growth Factor-beta 1 (TGF-β1) to enhance the expression of collagen genes (COL1A1, COL4A1) and other extracellular matrix components.[8][9][10] This action appears to be independent of the Smad2/3 signaling pathway, suggesting a distinct mechanism of action for ascorbic acid in promoting a myofibroblast phenotype.[8][10]

TGF_beta_pathway TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad4 Smad4 Smad_complex Smad Complex Smad2_3->Smad_complex Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_expression Gene Expression (COL1A1, ACTA2, etc.) Nucleus->Gene_expression Induces Ascorbic_Acid 2,6-Di-O-palmitoyl- L-ascorbic acid Ascorbic_Acid->Gene_expression Enhances

TGF-β1 signaling pathway and the influence of ascorbic acid.

Antioxidant and Pro-apoptotic Signaling

As a potent antioxidant, 6-O-palmitoyl-L-ascorbic acid (a related compound) has been shown to induce apoptosis in tumor cells at higher concentrations. This effect is associated with the activation of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, and the inhibition of Mg2+-dependent protein phosphatase (PP2C).[11]

JNK_pathway Ascorbyl_Palmitate 6-O-palmitoyl-L-ascorbic acid PP2C Protein Phosphatase 2C Ascorbyl_Palmitate->PP2C Inhibits JNK JNK Ascorbyl_Palmitate->JNK Activates (Phosphorylation) PP2C->JNK Dephosphorylates Caspase3 Caspase-3 JNK->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Pro-apoptotic signaling of ascorbyl palmitate via the JNK pathway.

Experimental Workflow for Formulation and Characterization

The following diagram illustrates a typical workflow for the development and testing of a this compound formulation.

workflow start Start: Define Formulation Goals formulation Formulation (e.g., Liposomes, NLCs) start->formulation physchem Physicochemical Characterization (Size, PDI, Zeta, EE%) formulation->physchem invitro In Vitro Studies (Release, Permeation) physchem->invitro stability Stability Assessment invitro->stability optimization Optimization stability->optimization optimization->formulation Refine final_product Final Product optimization->final_product Finalize

Workflow for formulation development and characterization.

References

Application Notes & Protocols: A Guide to Assessing Antioxidant Synergy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The combined effect of multiple antioxidants can often be greater than the sum of their individual effects, a phenomenon known as synergy.[1][2][3] This principle is of significant interest in the fields of nutrition, pharmacology, and drug development, as synergistic combinations can lead to enhanced efficacy and potentially lower required dosages, thereby reducing side effects.[4] Conversely, some combinations may exhibit additive (effect equals the sum of individual effects) or antagonistic (combined effect is less than the sum) interactions.[5][6]

These application notes provide a comprehensive overview of the experimental protocols required to quantitatively assess antioxidant interactions. The guide covers common in vitro antioxidant capacity assays, methodologies for calculating synergy, and the underlying cellular signaling pathways involved in antioxidant defense.

Part 1: In Vitro Antioxidant Capacity Assays

To evaluate synergy, the antioxidant capacity of individual compounds and their combinations must first be determined.[5] Several spectrophotometric methods are commonly employed due to their simplicity, reliability, and low cost.[7] It is recommended to use more than one assay, as different methods reflect different mechanisms of antioxidant action (e.g., Hydrogen Atom Transfer vs. Electron Transfer).[8][9]

Key Assays and Methodologies

Here are detailed protocols for four standard antioxidant assays:

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.[10] The reduction of the purple DPPH solution to a yellow-colored non-radical form is monitored spectrophotometrically.[10]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.4 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.[11]

    • Test Samples: Prepare a dilution series of the individual antioxidants and their combinations in methanol.

    • Control: A standard antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control. Methanol serves as the blank.[10]

  • Experimental Protocol:

    • Pipette 1.0 mL of each sample dilution (or control) into a test tube.

    • Add 2.0 mL of the 0.4 mM DPPH solution to each tube.[10]

    • Vortex the mixture and incubate for 30 minutes in the dark at room temperature.

    • Measure the absorbance at 517 nm using a spectrophotometer.[10]

  • Data Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The results are often expressed as the EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.[11]

  • Reagent Preparation:

    • ABTS Radical Solution: Prepare a 7.0 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.[11]

    • Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Experimental Protocol:

    • Add 1.0 mL of the diluted ABTS•+ working solution to 10 µL of the test sample (or standard).

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Calculation: The calculation is similar to the DPPH assay. Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

3. FRAP (Ferric Reducing Antioxidant Power) Assay The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored at 593 nm.[12]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Experimental Protocol:

    • Add 100 µL of the test sample to 3.0 mL of the prepared FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Data Calculation: A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the sample is expressed as mmol Fe²⁺ equivalents per gram of sample.[12]

4. ORAC (Oxygen Radical Absorbance Capacity) Assay The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, AAPH. The decay of fluorescence is monitored over time.[13] It is considered a HAT-based (Hydrogen Atom Transfer) assay.[8]

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution: Prepare in 75 mM phosphate buffer (pH 7.4).

    • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride): Prepare fresh in phosphate buffer.

    • Trolox Standard: Used as the control standard.

  • Experimental Protocol (96-well plate format):

    • Pipette 25 µL of the sample, blank, or Trolox standard into the wells.

    • Add 150 µL of the fluorescein working solution to all wells and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the AAPH solution.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence every minute for at least 60 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Data Calculation: The Area Under the Curve (AUC) is calculated for each sample. The net AUC is determined by subtracting the AUC of the blank. Results are expressed as Trolox Equivalents (TE).

Part 2: Experimental Workflow and Synergy Determination

Once the antioxidant capacity (typically as EC50 values) of individual agents and their mixtures are determined, the nature of their interaction can be quantified.

Experimental Workflow Diagram

The overall process for assessing antioxidant synergy follows a structured workflow.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assays cluster_analysis Phase 3: Synergy Analysis A Select Antioxidants (A and B) B Prepare Stock Solutions (Individual & Combinations) A->B C Perform Antioxidant Assays (e.g., DPPH, FRAP, ABTS) B->C D Generate Dose-Response Curves C->D E Calculate EC50 Values (for A, B, and A+B mixtures) D->E F Calculate Combination Index (CI) or Perform Isobolographic Analysis E->F G Determine Interaction Type (Synergy, Additivity, Antagonism) F->G

Caption: Workflow for assessing antioxidant synergy.

Methods for Synergy Quantification

1. Combination Index (CI) Method The Chou-Talalay method is a widely accepted approach that uses the Combination Index (CI) to quantify drug or antioxidant interactions.[14][15] It is based on the median-effect equation and provides a quantitative measure of synergy, additivity, or antagonism.[14]

  • Formula: For two compounds (A and B), the CI is calculated as: CI = (D)A / (Dx)A + (D)B / (Dx)B Where:

    • (Dx)A and (Dx)B are the concentrations of compound A and compound B alone that are required to produce a certain effect (e.g., 50% inhibition, EC50).

    • (D)A and (D)B are the concentrations of compounds A and B in combination that produce the same effect.

  • Interpretation of CI Values:

    • CI < 1: Synergism[14][15]

    • CI = 1: Additive effect[14][15]

    • CI > 1: Antagonism[14][15]

A similar concept is the sum of the Fractional Inhibitory Concentration Index (ΣFIC), where a value of ≤ 0.5 is often interpreted as synergy.[5]

G cluster_input Input Data cluster_calc Calculation cluster_output Interpretation EC50_A EC50 of Antioxidant A CI_Calc Calculate Combination Index (CI) EC50_A->CI_Calc EC50_B EC50 of Antioxidant B EC50_B->CI_Calc EC50_Mix EC50 of Mixture (A+B) EC50_Mix->CI_Calc Synergy Synergy (CI < 1) CI_Calc->Synergy Additive Additivity (CI = 1) CI_Calc->Additive Antagonism Antagonism (CI > 1) CI_Calc->Antagonism

Caption: Logical flow for Combination Index analysis.

2. Isobolographic Analysis Isobolographic analysis is a graphical method used to visualize and assess the interactions between two components.[3][16]

  • Methodology:

    • Determine the EC50 values for compound A and compound B individually.

    • Plot these EC50 values on the x- and y-axes of a graph, respectively.

    • Draw a straight line connecting these two points. This is the "line of additivity" or isobola.[6]

    • Determine the EC50 value for a fixed-ratio combination of A and B. Plot the concentrations of A and B that constitute this combination EC50 as a point on the graph.

  • Interpretation:

    • Synergism: The point representing the combination's EC50 falls below the line of additivity.[6][16]

    • Additivity: The point falls on the line of additivity.[16]

    • Antagonism: The point falls above the line of additivity.[6][16]

Part 3: Data Presentation

Clear presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Antioxidant Capacity of Individual Compounds and Combinations This table should summarize the EC50 values (or equivalent) obtained from the different in vitro assays.

SampleAssayEC50 (µg/mL) ± SD
Antioxidant A DPPH15.2 ± 1.1
ABTS8.5 ± 0.7
FRAP22.1 ± 1.8
Antioxidant B DPPH35.8 ± 2.5
ABTS21.3 ± 1.9
FRAP45.6 ± 3.1
Combination (1:1) DPPH9.8 ± 0.9
ABTS4.1 ± 0.4
FRAP12.5 ± 1.0

Data are hypothetical examples.

Table 2: Synergy Analysis Results This table should present the calculated Combination Index (CI) values and the resulting interpretation for each assay.

AssayCombination Ratio (A:B)Combination Index (CI)Interpretation
DPPH1:10.85Synergy
ABTS1:10.68Synergy
FRAP1:11.12Antagonism

Data are hypothetical examples.

Part 4: Relevance to Cellular Signaling Pathways

Understanding how antioxidants function within a biological context is critical for drug development. At physiological levels, reactive oxygen species (ROS) act as signaling molecules.[17] An imbalance between ROS production and antioxidant defenses leads to oxidative stress.[17] Antioxidants can exert their effects by modulating key cellular signaling pathways to bolster endogenous defense mechanisms.

The Keap1-Nrf2-ARE Signaling Pathway The Keap1-Nrf2-ARE pathway is a primary regulator of cellular resistance to oxidative stress.[17]

  • Mechanism: Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound by Keap1, which targets it for degradation.

  • Activation: In the presence of oxidative stress or electrophiles (including many antioxidant compounds), Keap1 is modified, releasing Nrf2.

  • Response: Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This activates the transcription of a suite of protective genes, including antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidases.[17][18][19]

Synergistic antioxidant combinations may be particularly effective at activating this pathway, leading to a more robust and sustained cellular defense against oxidative damage.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ROS Oxidative Stress (ROS / Antioxidants) ROS->Keap1_Nrf2 inactivates Keap1 ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (SOD, GPx, etc.) ARE->Genes activates transcription

References

Application Notes and Protocols: 2,6-Di-O-palmitoyl-L-ascorbic Acid in Nutraceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-O-palmitoyl-L-ascorbic acid is a lipophilic derivative of L-ascorbic acid (Vitamin C). This modification, involving the esterification of two hydroxyl groups with palmitic acid, a 16-carbon saturated fatty acid, significantly increases its solubility in fats and lipids. This enhanced lipophilicity is hypothesized to improve its incorporation into cell membranes and lipid-based formulations, potentially increasing its bioavailability and efficacy in various nutraceutical applications. This document provides an overview of its potential applications, supported by data from related compounds, and detailed protocols for its investigation.

Due to limited publicly available research specifically on this compound, the quantitative data and some mechanistic insights presented here are based on studies of L-ascorbic acid and other lipophilic derivatives, such as ascorbyl 6-palmitate. These should be considered as a starting point for research and development.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₃₈H₆₈O₈
Molecular Weight652.95 g/mol
AppearanceWhite to light yellow crystalline powder
Lipophilicity (XLogP3)14.1

Potential Nutraceutical Applications and Supporting Data

Antioxidant Activity

The primary function of ascorbic acid and its derivatives is their antioxidant capacity, which involves scavenging free radicals and reducing oxidative stress. The lipophilic nature of this compound suggests it may be particularly effective in protecting lipid-rich structures like cell membranes from peroxidation.

Quantitative Data on Antioxidant Activity of Ascorbic Acid and its Derivatives

CompoundAssayIC₅₀ / ActivityReference
L-Ascorbic acidDPPH Radical Scavenging~3.37 - 5.6 µg/mL
Ascorbyl 6-palmitateDPPH Radical ScavengingSimilar to L-ascorbic acid in ethanol
Lipophilic ascorbic acid analogues (4-acetylbutanolides)DPPH Radical Scavenging60.6% - 87.3% inhibition at 5 x 10⁻³ M
Lipophilic ascorbic acid analogues (4-benzoyl derivatives)Superoxide-anion scavengingIC₅₀ of 1.35 - 1.45 x 10⁻³ M
6-O-palmitoylascorbatePeroxyl radical scavengingSignificantly higher than L-ascorbic acid
Anti-Inflammatory Effects

Ascorbic acid has been shown to modulate inflammatory responses by affecting cytokine production. Lipophilic derivatives may exhibit enhanced anti-inflammatory activity due to better interaction with cell membranes where inflammatory signaling complexes are located.

Quantitative Data on Anti-Inflammatory Effects of Ascorbic Acid

Cell TypeStimulantTreatmentEffect on CytokinesReference
Mouse SplenocytesLipopolysaccharide (LPS) / Concanavalin AL-Ascorbic acidSignificant downregulation of TNF-α, IL-6, and IL-12[1][2]
Human MacrophagesLipopolysaccharide (LPS)Vitamin CSignificant decrease in TNF-α and IL-6[3]
Skin Health and Collagen Synthesis

Ascorbic acid is a crucial cofactor for prolyl and lysyl hydroxylases, enzymes essential for collagen synthesis. Its derivatives are widely used in dermatology and cosmetics for their potential to improve skin elasticity and reduce wrinkles. The enhanced skin penetration of lipophilic derivatives like this compound could lead to more efficient delivery of ascorbic acid to the dermis.

Quantitative Data on Collagen Synthesis Stimulation by Ascorbic Acid

Cell TypeAscorbic Acid ConcentrationDurationIncrease in Collagen SynthesisReference
Human Dermal Fibroblasts≥ 10 µM2 days (maximal)-[4]
Human Dermal Fibroblasts30 µM4 days4-fold[5][6]
Human Dermal Fibroblasts (elderly donors)Presence of ascorbic acid-Increased to levels similar to newborn cells[7]

Signaling Pathways

Antioxidant Mechanism of Ascorbic Acid

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS->Cellular_Damage causes AA Ascorbic Acid AA->ROS donates electron to neutralize DHA Dehydroascorbic Acid AA->DHA is oxidized to DHA->AA is reduced by Glutathione Glutathione Reductase Glutathione->DHA reduces Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to IkB_NFkB IκB-NF-κB (Inactive) AA Ascorbic Acid AA->IKK inhibits Genes Pro-inflammatory Genes NFkB_active->Genes binds to Cytokines TNF-α, IL-6 Genes->Cytokines induces transcription of Synthesis_Workflow Reactants L-ascorbic acid + Palmitic acid + Immobilized Lipase + Solvent Reaction Enzymatic Esterification (55-65°C, 24-72h) Reactants->Reaction Monitoring Reaction Monitoring (TLC/HPLC) Reaction->Monitoring Filtration Filtration (Remove Enzyme) Monitoring->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification (Extraction or Chromatography) Evaporation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product Bioactivity_Workflow Compound This compound Antioxidant_Assay Antioxidant Assay (DPPH, ABTS) Compound->Antioxidant_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (LPS-stimulated macrophages) Compound->Anti_Inflammatory_Assay Collagen_Assay Collagen Synthesis Assay (Human Dermal Fibroblasts) Compound->Collagen_Assay Data_Analysis1 Determine IC₅₀ Antioxidant_Assay->Data_Analysis1 Data_Analysis2 Measure TNF-α & IL-6 Inhibition Anti_Inflammatory_Assay->Data_Analysis2 Data_Analysis3 Quantify Collagen Production Collagen_Assay->Data_Analysis3 Results Bioactivity Profile Data_Analysis1->Results Data_Analysis2->Results Data_Analysis3->Results

References

Troubleshooting & Optimization

Improving the solubility of 2,6-Di-O-palmitoyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Di-O-palmitoyl-L-ascorbic acid. The information is designed to address common challenges related to the solubility of this lipophilic vitamin C derivative.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve?

This compound is a highly lipophilic molecule. The addition of two palmitoyl (B13399708) chains to the ascorbic acid backbone significantly increases its fat-soluble nature and reduces its affinity for aqueous solvents. This makes it practically insoluble in water and challenging to dissolve in many common laboratory solvents.

Q2: What are the most common solvents for dissolving this compound?

Q3: Can I improve the aqueous dispersibility of this compound?

Yes, several formulation strategies can be employed to improve its dispersibility in aqueous systems. These include the use of co-solvents, creating nanoemulsions, or formulating solid lipid nanoparticles (SLNs). These techniques encapsulate the lipophilic molecule in a manner that allows for a more stable suspension in a water-based medium.

Q4: Is heating recommended to aid in dissolving this compound?

Gentle heating can be used to increase the solubility of this compound in organic solvents and oils. However, it is crucial to avoid excessive temperatures, as high heat can lead to the degradation of the ascorbic acid moiety.[3] When preparing formulations, it is often recommended to heat the oil phase containing the dissolved compound.

Q5: How does pH affect the solubility and stability of this compound?

While specific data on the effect of pH on the solubility of the di-palmitoyl derivative is limited, for the related ascorbyl palmitate, formulations are often effective up to a pH of 6.[2] It is important to note that the stability of ascorbic acid and its derivatives can be pH-dependent, with degradation often accelerated at higher pH values.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and formulation of this compound.

Issue 1: The compound is not dissolving in the chosen solvent.
  • Possible Cause: The solvent may not be appropriate for the highly lipophilic nature of the compound.

  • Solution:

    • Switch to a more suitable solvent. Try solvents such as ethanol (B145695), DMSO, or DMF. For oil-based formulations, consider warming the oil to aid dissolution.

    • Use a co-solvent system. For applications requiring an aqueous medium, first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before slowly adding it to the aqueous phase with continuous stirring.[1]

    • Apply gentle heat. Warm the solvent while stirring to increase the rate and extent of dissolution. Avoid temperatures above 65°C to minimize degradation.

Issue 2: The compound precipitates out of solution after cooling or upon addition to an aqueous phase.
  • Possible Cause: The solution has become supersaturated upon cooling, or the compound is crashing out of the organic solvent when introduced to the aqueous phase.

  • Solution:

    • Maintain a slightly elevated temperature. If the experimental parameters allow, keeping the solution at a moderately elevated temperature can prevent precipitation.

    • Formulate a stable emulsion or nanoemulsion. This involves using surfactants and high-energy mixing to create a stable dispersion of the oil phase (containing the dissolved compound) in the aqueous phase.

    • Prepare solid lipid nanoparticles (SLNs). This encapsulates the compound in a solid lipid matrix, which can then be dispersed in an aqueous medium.

Issue 3: The solution appears cloudy or hazy.
  • Possible Cause: The compound is not fully dissolved and is present as a fine suspension.

  • Solution:

    • Increase sonication time or stirring speed. This can help to break down smaller agglomerates and improve dissolution.

    • Filter the solution. If a clear solution is required and you suspect undissolved particulates, filtration through a compatible filter may be necessary, although this will reduce the final concentration.

    • Consider a different formulation approach. If a true solution cannot be achieved at the desired concentration, a nanoemulsion or nanoparticle suspension may be a more appropriate formulation.

Data Presentation

Table 1: Solubility of Ascorbyl Palmitate (a related, less lipophilic derivative) in Various Solvents.

Note: Specific quantitative solubility data for this compound is limited. The data for ascorbyl palmitate is provided as a reference. It is anticipated that this compound will exhibit lower solubility in polar solvents and higher solubility in non-polar solvents compared to ascorbyl palmitate.

SolventApproximate Solubility (mg/mL)Reference
Ethanol~10[1]
DMSO~30[1]
Dimethylformamide (DMF)~30[1]
DMSO:PBS (1:1, pH 7.2)~0.5[1]
WaterVery slightly soluble (~0.0744 mg/L at 25°C)[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent System

This protocol is adapted from methods used for ascorbyl palmitate and is suitable for preparing a concentrated stock solution for further dilution in aqueous media.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound into a sterile microcentrifuge tube.

  • Add a sufficient volume of DMSO to achieve a high concentration stock solution (e.g., 30 mg/mL, based on ascorbyl palmitate solubility).[1]

  • Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • For use in aqueous systems, this stock solution can be diluted with the aqueous buffer of choice (e.g., PBS). Add the DMSO stock solution dropwise to the buffer while vortexing to minimize precipitation. Note that the final concentration in the aqueous buffer will be significantly lower.

Protocol 2: Formulation of Solid Lipid Nanoparticles (SLNs)

This protocol is based on the preparation of ascorbyl palmitate-loaded SLNs and can be adapted for this compound.

Materials:

  • This compound

  • Glyceryl monostearate (GMS) as the solid lipid

  • A suitable surfactant (e.g., Polysorbate 80)

  • Purified water

  • Water bath

  • High-shear homogenizer or sonicator

Procedure:

  • Prepare the lipid phase: Weigh the GMS and this compound and heat them in a beaker to a temperature about 5-10°C above the melting point of the lipid, until a clear lipid melt is obtained.

  • Prepare the aqueous phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Form a pre-emulsion: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed for a few minutes.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication at the elevated temperature for a specified duration to form the nano-sized particles.

  • Cooling: Cool the resulting nanoemulsion down to room temperature to allow the lipid to recrystallize and form the SLNs.

Visualizations

experimental_workflow Experimental Workflow for Improving Solubility cluster_solubilization Initial Solubilization cluster_formulation Formulation Strategies cluster_outcome Desired Outcome start This compound Powder solvent Select Appropriate Solvent (e.g., Ethanol, DMSO, Oil) start->solvent dissolve Dissolve with Stirring (Gentle Heating Optional) solvent->dissolve cosolvent Co-solvent Dilution in Aqueous Buffer dissolve->cosolvent For direct use in aqueous systems nanoemulsion Nanoemulsion Formation (with Surfactant & Homogenization) dissolve->nanoemulsion For stable oil-in-water dispersions sln Solid Lipid Nanoparticle (SLN) Formulation dissolve->sln For controlled release/delivery outcome Improved Aqueous Dispersibility/Bioavailability cosolvent->outcome nanoemulsion->outcome sln->outcome

Caption: Workflow for enhancing the solubility of this compound.

troubleshooting_logic Troubleshooting Dissolution Issues cluster_solutions Potential Solutions cluster_verification Verification cluster_outcome Outcome issue Issue: Compound Not Dissolving solution1 Change Solvent (e.g., DMSO, Ethanol) issue->solution1 Check solvent polarity solution2 Apply Gentle Heat (e.g., up to 65°C) issue->solution2 Increase kinetic energy solution3 Use Co-solvent Method issue->solution3 For aqueous systems solution4 Formulate as Nanoemulsion/SLN issue->solution4 For stable dispersion verify Visually inspect for clarity and particulates solution1->verify solution2->verify solution3->verify solution4->verify success Successful Dissolution/ Dispersion verify->success Clear solution/stable dispersion failure Re-evaluate Approach verify->failure Precipitation/Cloudiness persists

Caption: Logical steps for troubleshooting dissolution problems.

References

Preventing degradation of 2,6-Di-O-palmitoyl-L-ascorbic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2,6-Di-O-palmitoyl-L-ascorbic acid during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: this compound, a lipophilic derivative of ascorbic acid, is susceptible to degradation primarily through oxidation. The main factors accelerating this process are:

  • Exposure to Light: Particularly UV radiation, can catalyze oxidative degradation.[1]

  • Presence of Oxygen: Molecular oxygen is a key reactant in the oxidative degradation pathway.[2][3]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[2][3]

  • pH of the Solution: The stability of the ascorbyl moiety is pH-dependent. While specific data for the 2,6-dipalmitoyl derivative is limited, L-ascorbic acid's aerobic degradation is faster at higher pH values.[1][3]

  • Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts of ascorbic acid oxidation.[4][5]

Q2: How can I visually identify if my this compound has started to degrade?

A2: A common sign of degradation for ascorbic acid and its derivatives is a color change in the solution. A freshly prepared solution should be colorless. The development of a yellowish or brownish tint indicates the formation of degradation products.[6] For powdered forms, any deviation from a white or light-yellow crystalline powder may suggest degradation.

Q3: What are the best practices for storing this compound?

A3: To ensure the long-term stability of this compound, it should be stored as a dry powder in a tightly sealed container, protected from light and moisture. For optimal shelf-life, store at refrigerated temperatures (2-8°C). If in solution, it should be prepared fresh for each experiment. If short-term storage of a stock solution is necessary, it should be aliquoted into amber vials, purged with an inert gas like argon or nitrogen, and stored at -20°C or below.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • Noticeable yellowing of the solution shortly after preparation.

  • Inconsistent or lower-than-expected activity in experimental assays.

  • Appearance of unexpected peaks during analytical analysis (e.g., HPLC).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Oxygen Exposure Prepare solutions using deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes prior to use. Prepare solutions under an inert atmosphere if possible (e.g., in a glove box).
Light Exposure Use amber-colored glassware or wrap containers in aluminum foil to protect the solution from light. Minimize exposure to ambient light during experimental procedures.
Contamination with Metal Ions Use high-purity, metal-free reagents and solvents. Consider adding a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.05%), to sequester any contaminating metal ions.[7]
Inappropriate pH For general use, maintain the pH of the solution in the slightly acidic range (pH 5-6), where ascorbic acid has shown greater stability.[6] The optimal pH may vary depending on the specific experimental system.
High Temperature Prepare and handle solutions on ice or at reduced temperatures whenever possible. Avoid heating solutions containing the compound unless absolutely necessary for the experimental protocol.
Issue 2: Inconsistent Results in Cell Culture Experiments

Symptoms:

  • High variability in cell viability or functional assay results between experiments.

  • Observed cytotoxicity at concentrations expected to be non-toxic.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Degradation in Culture Media L-ascorbic acid is known to be unstable in standard cell culture media at 37°C and neutral pH.[8] Prepare fresh media supplemented with this compound immediately before each experiment. Consider using more stable derivatives like 2-phospho-L-ascorbate (AA2P) if the experimental design allows, as it has a longer half-life in culture.[9]
Pro-oxidant Activity At high concentrations or in the presence of transition metals, ascorbic acid derivatives can exhibit pro-oxidant effects, leading to cytotoxicity.[10] Ensure that the working concentration is appropriate for the cell type and that the culture medium is free of catalytic metal ions.
Interaction with Media Components Components in the cell culture media or serum may interact with and accelerate the degradation of the compound. Perform pilot studies to assess the stability of the compound in your specific culture medium over the time course of your experiment.

Quantitative Data Summary

The following tables summarize the degradation kinetics of L-ascorbic acid, the parent compound of this compound. This data provides a general guideline for understanding the stability of its derivatives.

Table 1: Effect of Temperature and pH on L-Ascorbic Acid Degradation

Temperature (°C)pHMolar Ratio (Ascorbic Acid:Oxygen)Degradation PathwayReference
80 - 1005.0~0.28 mM : 0.25 mMPrimarily Aerobic[3]
80 - 1005.0>0.57 mM : 0.25 mMAerobic followed by Anaerobic[3]
80 - 1007.0~0.28 mM : 0.25 mMPrimarily Aerobic[3]
80 - 1007.0>0.57 mM : 0.25 mMAerobic followed by Anaerobic[3]

Table 2: Influence of Metal Ions on L-Ascorbic Acid Oxidation at 25°C

Metal Ion (0.263 mmol/L)Fold Acceleration of OxidationReference
Na⁺/K⁺/Ca²⁺/Mg²⁺~0.36[4]
Zn²⁺~2[4]
Fe³⁺/Fe²⁺~14[4]
Cu⁺/Cu²⁺~88[4]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Materials:

    • This compound powder

    • High-purity, deoxygenated solvent (e.g., ethanol, DMSO)

    • Amber glass vials with Teflon-lined caps

    • Inert gas (argon or nitrogen)

    • Pipettes and sterile tips

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microfuge tube inside a chemical hood.

    • Add the deoxygenated solvent to the powder to achieve the desired stock concentration.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into amber glass vials to minimize headspace and avoid repeated freeze-thaw cycles.

    • Before sealing, gently flush the headspace of each vial with argon or nitrogen gas.

    • Seal the vials tightly and label them with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Supplementation in Cell Culture Medium
  • Materials:

    • Prepared stock solution of this compound

    • Pre-warmed, complete cell culture medium

    • Sterile pipettes and tips

  • Procedure:

    • Thaw one aliquot of the stock solution on ice, protected from light.

    • Immediately before adding to the cells, dilute the stock solution to the final working concentration in pre-warmed complete cell culture medium.

    • Mix gently by inverting the tube. Do not vortex vigorously to avoid introducing oxygen.

    • Remove the old medium from the cell culture plates and replace it with the freshly prepared medium containing this compound.

    • Return the plates to the incubator immediately.

Visualizations

degradation_pathway cluster_main Factors Leading to Degradation cluster_factors Accelerating Factors 2_6_Di_O_palmitoyl_L_ascorbic_acid This compound (Stable Form) Oxidized_Degradation_Products Oxidized Degradation Products (Inactive) 2_6_Di_O_palmitoyl_L_ascorbic_acid->Oxidized_Degradation_Products Oxidation Light Light (UV) Light->Oxidized_Degradation_Products Oxygen Oxygen Oxygen->Oxidized_Degradation_Products Heat High Temperature Heat->Oxidized_Degradation_Products Metal_Ions Metal Ions (Cu²⁺, Fe³⁺) Metal_Ions->Oxidized_Degradation_Products pH High pH pH->Oxidized_Degradation_Products

Caption: Factors accelerating the degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_exp Experimentation cluster_control Quality Control prep Prepare Solution (Deoxygenated Solvent, Amber Vial) storage Store Aliquots (-20°C to -80°C, Inert Gas) prep->storage exp_setup Set up Experiment (Minimize Light/Heat Exposure) storage->exp_setup analysis Analysis (e.g., HPLC, Cell-based Assay) exp_setup->analysis qc Monitor for Degradation (Color Change, Purity Check) analysis->qc qc->prep Optimize Protocol

Caption: General experimental workflow for minimizing degradation.

signaling_pathway cluster_collagen Collagen Synthesis Pathway cluster_apoptosis Apoptosis Induction Pathway ascorbate_collagen This compound (Intracellular Ascorbate) prolyl_hydroxylase Prolyl & Lysyl Hydroxylases ascorbate_collagen->prolyl_hydroxylase Cofactor procollagen Procollagen prolyl_hydroxylase->procollagen Hydroxylation collagen Mature Collagen procollagen->collagen Secretion & Processing ascorbate_apoptosis 6-O-Palmitoyl-L-ascorbic acid (High Concentration) pp2c PP2C Inhibition ascorbate_apoptosis->pp2c jnk JNK Phosphorylation pp2c->jnk caspase3 Caspase-3 Activation jnk->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Known signaling pathways involving ascorbyl palmitate derivatives.

References

Technical Support Center: Optimizing Concentration of 2,6-Di-O-palmitoyl-L-ascorbic acid for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of 2,6-Di-O-palmitoyl-L-ascorbic acid in cell culture experiments. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help optimize your studies and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other forms of Vitamin C?

This compound is a lipophilic derivative of L-ascorbic acid (Vitamin C). Unlike the water-soluble L-ascorbic acid, this compound has two palmitoyl (B13399708) chains attached at the 2 and 6 positions, which significantly increases its stability and fat solubility. This modification allows for better incorporation into the lipid bilayers of cell membranes.

Q2: What is the expected effect of this compound on cell viability?

Current research indicates that this compound is largely non-toxic to cells. Studies on malignant cell lines have shown that it does not inhibit cell growth even at high concentrations. This is in contrast to other ascorbic acid derivatives, such as 6-O-palmitoyl-L-ascorbic acid, which can exhibit cytotoxic effects.

Q3: At what concentration should I start my experiments?

Based on available data, you can begin with a wide range of concentrations. It has been reported to be non-toxic up to 1000 µg/mL in P388 leukemia cells and showed no inhibition of DNA synthesis in Ehrlich ascites tumor cells at 100 µM. A sensible starting point for your experiments could be in the range of 10-100 µM, with the option to escalate the dose as needed for your specific cell line and experimental goals.

Q4: How does the cytotoxicity of this compound compare to 6-O-palmitoyl-L-ascorbic acid?

These two derivatives exhibit markedly different effects on cell viability. While this compound is reported to be non-toxic, 6-O-palmitoyl-L-ascorbic acid has been shown to be cytotoxic at concentrations exceeding 100 µM in rat GH3 tumor cells, with an LC50 between 125 and 150 µM.[1] The cytotoxic mechanism of the 6-O-palmitoyl derivative involves the induction of apoptosis.[1]

Data Presentation

Table 1: Cytotoxicity of Ascorbic Acid Derivatives on Various Cell Lines

CompoundCell LineConcentrationEffect on Cell ViabilityReference
This compound P388 (malignant leukemia)Up to 1000 µg/mLNon-toxic, ineffective in preventing cell growth[1]
2,6-O-dipalmitoyl ascorbate Ehrlich ascites tumor cells100 µMNo inhibition of DNA synthesis
6-O-palmitoyl-L-ascorbic acidRat GH3 tumor cells> 100 µMCytotoxic effects observed[1]
6-O-palmitoyl-L-ascorbic acidRat GH3 tumor cells125-150 µMLC50[1]
6-O-palmitoyl-L-ascorbic acidRat GH3 tumor cells> 125 µMInduction of apoptosis[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Determine the desired stock concentration. A 10 mM stock solution is a common starting point for many cell culture experiments.

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Once fully dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary, though dissolving in sterile DMSO under aseptic conditions is often sufficient.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C , protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (prepared as in Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium.

    • Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5% (v/v), as higher concentrations can be toxic to some cell lines.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Troubleshooting Guides

Issue 1: Compound Precipitates in Cell Culture Medium

  • Possible Cause: The aqueous solubility of this compound is low. Adding a concentrated DMSO stock directly to the aqueous medium can cause it to "crash out" of solution.

  • Solution:

    • Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C.

    • Use a serial dilution approach: Instead of adding the concentrated stock directly to a large volume of medium, create intermediate dilutions in the medium.

    • Add the compound slowly while mixing: Add the compound stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

    • Check the final DMSO concentration: Ensure the final concentration of DMSO is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental conditions.

Issue 2: Inconsistent or Unexpected Cell Viability Results

  • Possible Cause 1: Uneven cell seeding.

  • Solution 1: Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each row of the 96-well plate.

  • Possible Cause 2: Edge effects in the 96-well plate due to evaporation.

  • Solution 2: Avoid using the outer wells of the 96-well plate for experimental conditions. Instead, fill them with sterile PBS or medium to maintain humidity.

  • Possible Cause 3: Instability of the compound in the medium over long incubation periods.

  • Solution 3: While this compound is more stable than L-ascorbic acid, its long-term stability in your specific culture medium should be considered. For very long experiments, consider replenishing the medium with a fresh preparation of the compound at regular intervals.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO serial_dil Serial Dilutions in Culture Medium prep_stock->serial_dil add_compound Add Compound to Cells serial_dil->add_compound seed_cells Seed Cells in 96-well Plate seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_abs Read Absorbance (570 nm) mtt_assay->read_abs calc_viability Calculate Cell Viability read_abs->calc_viability

Caption: Experimental workflow for assessing cell viability.

Troubleshooting_Logic cluster_solutions Solutions start Precipitate Observed in Culture Medium? warm_media Use Pre-warmed (37°C) Medium start->warm_media Yes end Clear Solution start->end No serial_dil Perform Serial Dilutions in Medium warm_media->serial_dil slow_add Add Compound Slowly While Mixing serial_dil->slow_add check_dmso Lower Final DMSO Concentration slow_add->check_dmso check_dmso->end

Caption: Troubleshooting logic for compound precipitation.

Signaling_Pathway_Comparison cluster_26 This compound cluster_6 6-O-palmitoyl-L-ascorbic acid c26 This compound c26_effect Cell Membrane Interaction (Lipophilic) c26->c26_effect c26_viability Maintains Cell Viability c26_effect->c26_viability c6 6-O-palmitoyl-L-ascorbic acid (>100 µM) ros Increased ROS Production c6->ros jnk JNK Pathway Activation ros->jnk apoptosis Apoptosis jnk->apoptosis

Caption: Comparative signaling effects on cell fate.

References

Technical Support Center: In Vivo Delivery of 2,6-Di-O-palmitoyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo delivery of 2,6-Di-O-palmitoyl-L-ascorbic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Ascorbic Acid and Ascorbyl Palmitate?

This compound is a lipophilic derivative of L-ascorbic acid (Vitamin C). It is an ester formed by the attachment of two palmitic acid molecules to the ascorbic acid backbone. This modification significantly increases its fat solubility compared to the water-soluble L-ascorbic acid. It is also more lipophilic than ascorbyl palmitate, which has only one palmitic acid chain. This increased lipophilicity is intended to improve stability and enhance its ability to be incorporated into lipid-based delivery systems.[1][2]

Q2: What are the main challenges in the in vivo delivery of this compound?

The primary challenge stems from its high lipophilicity and consequently poor water solubility.[3][4][5][6] This makes it difficult to formulate for parenteral administration, which often requires a soluble form for injection. Key challenges include:

  • Low Aqueous Solubility: Difficulty in preparing solutions for intravenous, intramuscular, or subcutaneous administration.

  • Potential for Precipitation: Risk of the compound precipitating out of solution upon administration into the aqueous environment of the bloodstream, potentially leading to embolism.

  • Limited Bioavailability Data: A lack of extensive research on the in vivo bioavailability and pharmacokinetics of the 2,6-dipalmitoyl form specifically.

Q3: Is this compound stable in vivo?

One study suggests that 2,6-disubstituted ascorbic acid derivatives, including the dipalmitate form, are stable compounds that are resistant to hydrolysis.[7] This stability may render them less biologically active in their intact form if the goal is to deliver ascorbic acid. The study found that while 6-substituted derivatives were cytotoxic, the 2,6-dipalmitate was non-toxic and did not inhibit cell growth, suggesting it remains intact.[7]

Q4: What are the potential advantages of using a liposomal formulation for this compound?

Liposomal formulations are a promising approach for delivering lipophilic compounds like this compound.[8][9] Potential benefits include:

  • Enhanced Solubilization: The lipid bilayer of liposomes can effectively encapsulate the lipophilic drug, allowing for its dispersion in aqueous media.

  • Improved Bioavailability: Liposomes can protect the drug from degradation and facilitate its uptake by cells. Studies on other forms of vitamin C have shown that liposomal delivery can significantly increase bioavailability.[8][9]

  • Reduced Toxicity: By encapsulating the drug, potential irritation or toxicity at the injection site may be minimized.

Troubleshooting Guides

Problem 1: Difficulty dissolving this compound for in vivo administration.

Cause: High lipophilicity and poor aqueous solubility.

Solutions:

  • Co-solvent Systems:

    • Approach: Use a mixture of a biocompatible organic solvent and an aqueous buffer.

    • Protocol: Start by dissolving the this compound in a small amount of a solvent like ethanol (B145695) or DMSO. Then, slowly add the aqueous phase (e.g., saline or PBS) while vortexing to prevent precipitation.

    • Caution: Be mindful of the final concentration of the organic solvent, as high levels can be toxic to animals. It is crucial to perform a vehicle toxicity study.

  • Lipid-Based Formulations:

    • Approach: Formulate the compound in a lipid-based vehicle such as a microemulsion or a self-emulsifying drug delivery system (SEDDS).[10]

    • Protocol: This involves dissolving the compound in a mixture of oils, surfactants, and co-surfactants that will form a fine emulsion upon gentle agitation in an aqueous medium.

  • Nanoparticle Encapsulation:

    • Approach: Encapsulate the compound in liposomes or solid lipid nanoparticles (SLNs).

    • Protocol: This is a more advanced technique that requires specialized equipment for nanoparticle preparation and characterization (e.g., homogenization, sonication, and particle size analysis).

Problem 2: Precipitation of the compound observed upon injection or in the stock solution.

Cause: The compound is coming out of solution due to a change in solvent composition or temperature.

Solutions:

  • Optimize Solvent Ratio: If using a co-solvent system, you may need to increase the proportion of the organic solvent. However, always consider the potential for vehicle toxicity.

  • Maintain Temperature: Ensure that the stock solution and the injection vehicle are at a consistent temperature. Some compounds are less soluble at lower temperatures.

  • pH Adjustment: Although less likely to have a major effect on this non-ionizable compound, ensuring the pH of your formulation is within a stable range can sometimes help.

  • Filtration: Always filter your final formulation through a sterile syringe filter (e.g., 0.22 µm) before injection to remove any precipitates.

Problem 3: Inconsistent or low bioavailability in animal studies.

Cause: Poor absorption from the administration site or rapid clearance.

Solutions:

  • Formulation Enhancement: As discussed above, utilizing advanced formulations like liposomes or nanoemulsions can significantly improve bioavailability by enhancing absorption and protecting the compound from premature metabolism.[8][9]

  • Route of Administration: If subcutaneous or intramuscular injections result in poor absorption, consider intravenous administration to ensure 100% of the compound reaches the systemic circulation. Be aware of the increased risk of precipitation with IV injection of poorly soluble drugs.

  • Dose-Response Study: Conduct a dose-response study to determine if the observed effect is dose-dependent. It's possible that higher concentrations are needed to achieve a therapeutic effect.

Quantitative Data Summary

Due to the limited publicly available data specifically for this compound, the following table provides a comparative overview of properties for L-ascorbic acid and its palmitoyl (B13399708) derivatives to guide formulation development.

PropertyL-Ascorbic AcidAscorbyl-6-palmitateThis compound
Molecular Weight 176.12 g/mol 414.53 g/mol 652.95 g/mol [11]
Solubility Water-solubleLipophilic, poorly water-solubleHighly lipophilic, very poorly water-soluble
In Vitro Stability Unstable in aqueous solutions, sensitive to oxidationMore stable than L-ascorbic acid, but can still hydrolyze[12][13]Reported to be stable and resistant to hydrolysis[7]
In Vitro Cytotoxicity Generally non-toxic at physiological concentrationsCan be cytotoxic at higher concentrationsReported to be non-toxic and inactive in preventing cell growth[7]

Experimental Protocols

Protocol 1: Preparation of a Simple Co-Solvent Formulation for In Vivo Screening
  • Materials:

    • This compound

    • Ethanol (100%, sterile)

    • Sterile Saline (0.9% NaCl)

    • Sterile vials

    • Vortex mixer

    • Sterile syringe filters (0.22 µm)

  • Procedure:

    • Weigh the desired amount of this compound in a sterile vial.

    • Add a minimal amount of 100% ethanol to completely dissolve the compound. For example, start with 100 µL for every 10 mg of the compound.

    • Vortex until the solution is clear.

    • Slowly add sterile saline drop-wise while continuously vortexing. The final concentration of ethanol should be kept as low as possible (ideally below 10% v/v).

    • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

    • Filter the final solution through a 0.22 µm sterile syringe filter before administration.

    • Crucially, a vehicle control group (ethanol in saline at the same final concentration) must be included in your animal study.

Protocol 2: Assessment of In Vivo Toxicity of the Formulation
  • Objective: To determine the maximum tolerated dose (MTD) of the formulation vehicle and the formulated drug.

  • Animals: Use the same species and strain of animals as in your planned efficacy studies.

  • Groups:

    • Group 1: Naive (no treatment)

    • Group 2: Vehicle control (e.g., co-solvent mixture)

    • Group 3-5: Increasing doses of the this compound formulation.

  • Administration: Administer the formulation via the intended route (e.g., intravenous, intraperitoneal).

  • Monitoring:

    • Observe the animals for any signs of distress, changes in behavior, or adverse reactions for at least 24-48 hours post-injection.

    • Record body weight daily for a week.

    • At the end of the observation period, a full necropsy and histopathological analysis of major organs can be performed to look for signs of toxicity.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Delivery cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_analysis Data Analysis solubility Solubility Testing formulation Formulation Strategy (Co-solvent, Liposomes, etc.) solubility->formulation characterization Physicochemical Characterization formulation->characterization toxicity Vehicle & Drug Toxicity characterization->toxicity pk_study Pharmacokinetic Study (Bioavailability) toxicity->pk_study efficacy Efficacy Study pk_study->efficacy data_analysis Data Interpretation efficacy->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: A typical workflow for developing and testing a formulation for in vivo delivery.

Caption: A decision tree for troubleshooting poor in vivo experimental outcomes.

References

Technical Support Center: Overcoming Instability of Ascorbyl Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with ascorbyl esters in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why are my ascorbyl ester solutions turning yellow or brown?

A1: The discoloration of your ascorbyl ester solution is a common indicator of degradation, specifically oxidation.[1] Ascorbyl esters, like ascorbic acid, are susceptible to oxidation when exposed to light, oxygen, high temperatures, and high pH.[1] This process involves the loss of electrons from the enediol group of the ascorbic acid moiety, leading to the formation of dehydroascorbic acid and subsequent irreversible degradation products that are often colored.[2] The presence of metal ions, such as copper and iron, can also catalyze this oxidative degradation.[3][4]

Q2: Which ascorbyl ester is the most stable in an aqueous solution?

A2: The stability of ascorbyl esters in aqueous solutions varies significantly depending on their chemical structure. Generally, derivatives where the unstable enediol system of ascorbic acid is protected show enhanced stability. For instance, magnesium ascorbyl phosphate (B84403) (MAP) and sodium ascorbyl phosphate (SAP) are considered more stable than ascorbyl palmitate.[2][5][6] Esterification at the 2-position, as in MAP and SAP, protects the molecule from the breakup of the enediol system.[4][5][7] Ascorbyl glucoside is also known for its high stability against factors like high temperature, pH, and metal ions.[8] Ascorbyl palmitate, an ester at the 6-position, is less stable and can undergo hydrolysis.[4][5][7]

Q3: What is the optimal pH for maintaining the stability of my ascorbyl ester solution?

A3: The optimal pH for stability depends on the specific ascorbyl ester you are using. L-ascorbic acid itself is most stable at a pH below 3.5.[1] For its derivatives, the optimal pH can be different. For example, sodium ascorbyl phosphate and magnesium ascorbyl phosphate are more stable at a pH above 7.[1] Ascorbyl palmitate is effective up to a pH of 6.[6] It is crucial to consult the supplier's technical data sheet for the specific ascorbyl ester to determine its optimal pH range for formulation.

Q4: Can I autoclave my aqueous solution containing an ascorbyl ester?

A4: Autoclaving is generally not recommended for solutions containing ascorbyl esters. High temperatures significantly accelerate the degradation of these compounds.[1][9] The stability of all vitamin C derivatives decreases with increasing temperature.[9] For instance, even a more stable derivative like ascorbyl glucoside will show some degradation at very high temperatures.[8] It is advisable to use sterile filtration for sterilization or to prepare the solution fresh under aseptic conditions.

Troubleshooting Guides

Issue 1: Rapid Degradation of Ascorbyl Palmitate in an Emulsion

Symptoms:

  • The emulsion changes color (yellowing/browning) within a short period.

  • Loss of antioxidant activity, as measured by assays like DPPH.

  • Phase separation or changes in viscosity.

Possible Causes and Solutions:

CauseSolution
Oxidation Incorporate co-antioxidants into your formulation. Vitamin E (α-tocopherol) and ferulic acid are known to have a synergistic effect with vitamin C derivatives, where they can help regenerate the ascorbyl radical back to its active form.[7][9][10]
Metal Ion Contamination Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to your aqueous phase. EDTA will sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that catalyze the oxidation of ascorbyl palmitate.[3][4][11] A typical concentration for EDTA is around 0.05% w/v.[12]
Hydrolysis Ascorbyl palmitate can be prone to hydrolysis. Increasing the viscosity of the formulation can help reduce the degradation rate.[7] Consider using gelling agents or increasing the oil phase concentration.
Photodegradation Protect your formulation from light by using opaque or amber-colored containers for storage.[1][13]
Issue 2: Poor Solubility of an Ascorbyl Ester in an Aqueous Buffer

Symptoms:

  • Precipitate or cloudiness is observed in the solution.

  • Inconsistent results in bioassays due to non-uniform concentration.

Possible Causes and Solutions:

CauseSolution
Incorrect pH Adjust the pH of your buffer to the optimal range for the specific ascorbyl ester. For example, ascorbyl palmitate's solubility is pH-dependent.
Low Temperature The solubility of some ascorbyl esters, like the salts of ascorbyl palmitate, increases with temperature.[14] Gentle warming of the solution might be necessary.
Ester is Lipophilic For lipophilic esters like ascorbyl palmitate, consider preparing a microemulsion or a liposomal formulation to improve its dispersion in an aqueous system.[3][15]

Quantitative Data on Ascorbyl Ester Stability

Table 1: Comparative Stability of Ascorbic Acid and its Derivatives in Standard Solution at Room Temperature (after 60 days)

CompoundRemaining Concentration (%)Reference
L-Ascorbic Acid~35%[6]
Ascorbyl Palmitate~75%[6]
Magnesium Ascorbyl Phosphate>90%[6]

Table 2: Effect of pH on the Stability of Ascorbic Acid and Ascorbyl Glucoside in Aqueous Solution (stored at 50°C for 20 days)

pHAscorbic Acid (% Remaining)Ascorbyl Glucoside (% Remaining)Reference
4.0UnstableStable[8]
7.0UnstableStable[8]

Table 3: Influence of Metal Ions on the Stability of Ascorbyl Palmitate in an o/w Microemulsion

ConditionUnchanged Ascorbyl Palmitate (%)Reference
Control (Double-distilled water)High[4]
0.001 mM FeSO₄·7H₂OAlmost eliminated[4]
0.003 mM EDTAHigh (Reduced transformation)[4]

Experimental Protocols

Protocol 1: Stability Testing of Ascorbyl Esters by RP-HPLC

This protocol is adapted from a study on the stability of vitamin C derivatives.[5][7]

Objective: To quantify the concentration of an ascorbyl ester in an aqueous solution over time to determine its stability.

Materials:

  • Ascorbyl ester of interest (e.g., ascorbyl palmitate, magnesium ascorbyl phosphate)

  • High-purity water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (e.g., 0.02 M, pH 3.5)

  • RP-HPLC system with a C18 column (e.g., 125 x 4 mm ID, 5 µm) and UV detector

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of the ascorbyl ester in a suitable solvent (e.g., methanol for ascorbyl palmitate, water for magnesium ascorbyl phosphate). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare your aqueous solution of the ascorbyl ester at the desired concentration and in the desired buffer/formulation.

  • Storage Conditions: Store the sample solutions under controlled conditions (e.g., specific temperature, light exposure).

  • Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), withdraw an aliquot of the sample solution.

  • Sample Dilution: Dilute the aliquot with a suitable solvent mixture (e.g., 1:100 v/v with methanol) to bring the concentration within the range of the calibration curve.[4]

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • The mobile phase can be a mixture of methanol, acetonitrile, and phosphate buffer (e.g., 75:10:15 v/v/v).[4]

    • Set the flow rate (e.g., 1.5 ml/min) and the UV detection wavelength (e.g., 254 nm).[4]

    • Inject the diluted standards and samples.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the ascorbyl ester in your samples at each time point using the calibration curve.

    • Plot the percentage of the remaining ascorbyl ester against time to evaluate its stability.

Protocol 2: Encapsulation of Ascorbyl Palmitate in Liposomes

This protocol provides a general method for encapsulating a lipophilic ascorbyl ester.

Objective: To encapsulate ascorbyl palmitate within liposomes to improve its stability and dispersion in aqueous systems.

Materials:

  • Ascorbyl palmitate

  • Phospholipids (e.g., egg phosphatidylcholine)

  • Cholesterol (optional, for membrane rigidity)

  • Organic solvent (e.g., chloroform, ethanol)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Lipid Film Hydration Method:

    • Dissolve ascorbyl palmitate, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Hydrate the lipid film by adding the aqueous buffer and agitating (e.g., vortexing) above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Removal of Unencapsulated Ascorbyl Palmitate:

    • Separate the liposomes containing the encapsulated ascorbyl palmitate from the unencapsulated material by methods such as centrifugation, dialysis, or gel filtration.[15]

  • Characterization:

    • Determine the encapsulation efficiency by quantifying the amount of ascorbyl palmitate in the liposomes versus the initial amount used.[15] This can be done by disrupting the liposomes with a solvent like methanol and then using HPLC for quantification.[15]

    • Characterize the liposome (B1194612) size and distribution using dynamic light scattering (DLS).

Visualizations

Signaling Pathway: Ascorbic Acid Regeneration

Ascorbic_Acid_Regeneration cluster_redox Redox Cycling cluster_inputs Inputs Ascorbate Ascorbate (Reduced) MDHA Monodehydroascorbate (Radical) Ascorbate->MDHA Oxidation (e.g., by ROS) MDHA->Ascorbate MDHAR (NAD(P)H-dependent) DHA Dehydroascorbate (Oxidized) MDHA->DHA Further Oxidation DHA->Ascorbate DHAR (GSH-dependent) ROS Reactive Oxygen Species (ROS) ROS->Ascorbate GSH Glutathione (GSH) GSH->DHA NADPH NAD(P)H NADPH->MDHA

Caption: The Ascorbate-Glutathione cycle showing the regeneration of ascorbic acid.

Experimental Workflow: Stabilization of Ascorbyl Palmitate in an Emulsion

AP_Stabilization_Workflow cluster_prep Preparation cluster_emulsify Emulsification cluster_analysis Analysis Aqueous_Phase Prepare Aqueous Phase (Water, Buffer) Chelator Add Chelating Agent (e.g., EDTA) to Aqueous Phase Aqueous_Phase->Chelator Oil_Phase Prepare Oil Phase (Oil, Emulsifier) AP Dissolve Ascorbyl Palmitate in Oil Phase Oil_Phase->AP Antioxidant Add Co-Antioxidant (e.g., Vitamin E) to Oil Phase AP->Antioxidant Homogenize Homogenize Oil and Aqueous Phases Chelator->Homogenize Antioxidant->Homogenize Stability_Test Conduct Stability Testing (e.g., HPLC, Colorimetry) Homogenize->Stability_Test Characterize Characterize Emulsion (Droplet Size, Viscosity) Homogenize->Characterize

Caption: Workflow for preparing a stabilized ascorbyl palmitate emulsion.

Logical Relationship: Factors Affecting Ascorbyl Ester Stability

Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Strategies center_node Ascorbyl Ester Stability Low_pH Optimal pH center_node->Low_pH Antioxidants Co-Antioxidants center_node->Antioxidants Chelators Chelating Agents center_node->Chelators Encapsulation Encapsulation center_node->Encapsulation Viscosity Increased Viscosity center_node->Viscosity High_pH High pH High_pH->center_node High_Temp High Temperature High_Temp->center_node Oxygen Oxygen Oxygen->center_node Light Light Light->center_node Metal_Ions Metal Ions Metal_Ions->center_node

Caption: Factors influencing the stability of ascorbyl esters in aqueous solutions.

References

How to increase the bioavailability of 2,6-Di-O-palmitoyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Di-O-palmitoyl-L-ascorbic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound characteristically low?

A1: The low oral bioavailability of intact this compound is primarily due to two factors. First, as a lipophilic (fat-soluble) molecule, it has very poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][2] Second, and more significantly, it is an ester that is susceptible to extensive presystemic hydrolysis by digestive enzymes, particularly esterases and lipases, in the intestinal lumen.[3][4] This enzymatic action cleaves the molecule into ascorbic acid and palmitic acid before it can be absorbed in its intact form.[3]

Q2: My in vivo experiment shows a rise in plasma ascorbic acid after oral administration of this compound, but I cannot detect the parent compound. Is my experiment flawed?

A2: This is an expected and commonly observed outcome.[4] The detection of increased plasma ascorbic acid confirms that the compound has reached the GI tract and its vitamin C moiety has been successfully cleaved and absorbed.[4][5] However, it also indicates that the parent ester, this compound, was likely hydrolyzed in the gut rather than being absorbed intact.[3] Therefore, your experiment is not necessarily flawed but rather confirms the primary bioavailability challenge of this molecule.

Q3: What are the most effective strategies to increase the systemic bioavailability of intact this compound?

A3: To enhance the oral bioavailability of the intact ester, the core strategy is to protect it from the harsh, enzyme-rich environment of the GI tract.[4] Advanced drug delivery systems are the most promising approach. These systems encapsulate the lipophilic compound, shielding it from hydrolysis and improving its absorption.[1] Key strategies are summarized in the table below.

Table 1: Comparison of Formulation Strategies to Enhance Bioavailability

Formulation Strategy Mechanism of Action Advantages Disadvantages
Nanoemulsions The compound is dissolved in the oil phase of an oil-in-water emulsion with very small droplet sizes (nanometer range).[6][7] High drug-loading capacity; enhances solubility and absorption rate.[6] Can be complex to formulate; potential for physical instability over time.[6]
Solid Lipid Nanoparticles (SLNs) / Nanostructured Lipid Carriers (NLCs) The compound is encapsulated within a solid lipid matrix. NLCs are a modified version with a less-ordered lipid core, allowing for higher drug loading. Provides controlled release; protects the drug from chemical and enzymatic degradation. Lower drug-loading capacity compared to nanoemulsions; potential for drug expulsion during storage.

| Liposomes | The compound is encapsulated within a vesicle composed of one or more phospholipid bilayers.[8] | Biocompatible and biodegradable; can encapsulate both hydrophilic and lipophilic compounds; enhances cellular uptake.[8][9] | Relatively complex and costly manufacturing process; potential for stability issues such as drug leakage.[9] |

Q4: What are the critical quality parameters I should monitor when developing a nanoformulation?

A4: When developing a nanoformulation for this compound, it is crucial to characterize several key parameters to ensure efficacy, stability, and reproducibility. These attributes are critical for predicting the in vivo performance of the formulation.

Table 2: Key Quality Attributes of Nanoformulations | Parameter | Definition | Significance for Bioavailability | | :--- | :--- | :--- | | Particle Size | The mean hydrodynamic diameter of the nanoparticles. | Directly influences the absorption pathway and rate. Smaller particles generally have a larger surface area, leading to enhanced absorption.[6] | | Polydispersity Index (PDI) | A measure of the heterogeneity of particle sizes in the formulation. | A PDI value below 0.3 is generally considered acceptable and indicates a narrow, uniform size distribution, which is important for consistent performance. | | Zeta Potential | The measure of the magnitude of the electrostatic charge at the particle surface. | Indicates the physical stability of the nano-suspension. High absolute zeta potential values (e.g., > |30| mV) prevent particle aggregation. | | Encapsulation Efficiency (EE%) | The percentage of the initial drug that has been successfully entrapped within the nanoparticles. | High EE% is crucial for an effective formulation, ensuring a sufficient amount of the drug is protected and delivered. | | Drug Loading (DL%) | The percentage of the drug's weight relative to the total weight of the nanoparticle. | Determines the amount of nanoparticles required to deliver a specific dose of the drug. |

Troubleshooting Guides

Issue: Poor Solubility and Formulation Instability

If you are experiencing difficulty dissolving this compound or if your formulation (e.g., an emulsion) is unstable, consider the following:

  • Solubility: This compound is lipophilic and practically insoluble in water. It is soluble in fats, oils, and some organic solvents like ethanol (B145695) and DMSO.[10][11] Ensure you are using an appropriate oil-based or lipidic vehicle.

  • Emulsion Stability: For oil-in-water nanoemulsions, the choice and concentration of surfactants and co-surfactants are critical.[7] Experiment with different hydrophilic-lipophilic balance (HLB) values to find the optimal system for stability.

  • Antioxidant Synergy: The stability of the compound itself can be an issue. Consider incorporating co-antioxidants, such as tocopherols (B72186) (Vitamin E), into your formulation.[12][13] Ascorbyl palmitate can help regenerate oxidized Vitamin E, creating a more robust antioxidant network.[13]

Issue: Low Encapsulation Efficiency

If your encapsulation efficiency is lower than desired, try these optimization steps:

  • Lipid Selection (for SLNs/NLCs): The solubility of this compound in the solid lipid matrix is key. Screen various lipids (e.g., glyceryl monostearate, tristearin) to find one in which the compound has high solubility.

  • Optimize Homogenization: For methods involving homogenization, parameters such as pressure, temperature, and the number of cycles can significantly impact encapsulation. Systematically optimize these conditions.

  • Adjust Drug-to-Lipid Ratio: Increasing the proportion of lipid relative to the drug can sometimes improve encapsulation, although this will decrease the overall drug loading.

Experimental Protocols

Protocol 1: Preparation of SLNs via Hot Homogenization

This protocol provides a general method for encapsulating this compound in Solid Lipid Nanoparticles (SLNs).

Materials:

  • This compound

  • Solid Lipid (e.g., Glyceryl behenate (B1239552) - Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188 or Polysorbate 80)

  • Purified water

Procedure:

  • Prepare the Lipid Phase: Melt the solid lipid by heating it to approximately 10°C above its melting point. Dissolve the pre-weighed this compound in the molten lipid with continuous stirring until a clear, homogenous solution is formed.

  • Prepare the Aqueous Phase: In a separate beaker, heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant in the hot water.

  • Create the Pre-emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under high-speed stirring (e.g., using an Ultra-Turrax® homogenizer) for 5-10 minutes. This forms a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize the mixture for several cycles (e.g., 3-5 cycles) at a high pressure (e.g., 500-1500 bar). The temperature should be maintained above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently. The rapid cooling of the liquid lipid droplets causes them to solidify, forming the SLNs with the drug encapsulated inside.

  • Characterization: Analyze the resulting SLN dispersion for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Quantification using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a starting point for developing an HPLC method to quantify this compound. Method validation is essential.[14]

Table 3: Example HPLC Parameters for Quantification

Parameter Suggested Condition Notes
Column C18 Reverse-Phase (e.g., LiChroCART® 250-4, 5 µm) A C18 column is suitable for retaining lipophilic molecules.
Mobile Phase Acetonitrile (B52724):Methanol:Water with 0.1% Phosphoric Acid (e.g., 85:10:5, v/v/v) Isocratic elution is often sufficient. The high organic content is needed to elute the highly nonpolar analyte.[14] The acid helps to ensure sharp peak shapes.
Flow Rate 0.6 - 1.0 mL/min Adjust as needed to achieve optimal separation and run time.[14][15]
Detection UV detector at ~243-250 nm This is the typical UV absorbance maximum for the ascorbyl moiety.[14][15]
Column Temperature 30 - 40 °C Maintaining a constant temperature ensures reproducible retention times.

| Sample Preparation | Biological samples (plasma, tissue homogenates) will require protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. The supernatant can then be injected. | It is critical to fully dissolve the analyte. Formulations should be dissolved in a strong organic solvent like methanol.[16] |

Visualized Workflows and Mechanisms

Bioavailability_Challenge cluster_Oral_Admin Oral Administration cluster_GITract Gastrointestinal Tract cluster_Absorption Absorption & Circulation Start Oral Ingestion of This compound Stomach Stomach Transit Start->Stomach Intestine Small Intestine Stomach->Intestine Hydrolysis Enzymatic Hydrolysis (Lipases, Esterases) Intestine->Hydrolysis Primary Metabolic Pathway NoIntact Intact Ester NOT Absorbed Intestine->NoIntact Poor Absorption of Intact Molecule Metabolites Absorption of: - Ascorbic Acid - Palmitic Acid Hydrolysis->Metabolites Cleavage Products Systemic Systemic Circulation Metabolites->Systemic

Caption: The metabolic fate of orally administered this compound.

Formulation_Workflow A 1. Strategy Selection (e.g., SLN, Liposome) B 2. Formulation - Lipid/Surfactant Screening - Process Optimization A->B C 3. Physicochemical Characterization - Size, PDI, Zeta - Encapsulation Efficiency B->C C->B Re-optimize D 4. In Vitro Studies - Stability - Drug Release Profile C->D D->B Reformulate E 5. In Vivo Bioavailability Study (Animal Model) D->E F Successful Formulation E->F

Caption: A typical workflow for developing a nano-based drug delivery system.

Protection_Mechanism cluster_Lumen Intestinal Lumen cluster_Epithelium Intestinal Epithelium Enzyme Enzyme SLN SLN Enzyme->SLN Protection Cell Epithelial Cell SLN->Cell Uptake of intact nanoparticle Drug Systemic Systemic Circulation Cell->Systemic Transport

Caption: How lipid nanoparticles protect the drug from enzymes and aid absorption.

References

Technical Support Center: Troubleshooting Low Efficacy of Topical 2,6-Di-O-palmitoyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low efficacy with topical formulations of 2,6-Di-O-palmitoyl-L-ascorbic acid. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Integrity and Formulation

Question 1: How can I be sure of the purity and integrity of my this compound starting material?

Answer: The purity of your active pharmaceutical ingredient (API) is critical. Impurities can affect stability, solubility, and biological activity.

  • Troubleshooting Steps:

    • Certificate of Analysis (CoA): Always obtain a CoA from your supplier. Key parameters to check are purity (typically >97%), identity (confirmed by techniques like NMR or Mass Spectrometry), and residual solvents.

    • Appearance: this compound should be a white to light yellow crystalline powder.[1] Any significant deviation in color may indicate degradation or impurities.

    • Independent Analysis: If in doubt, perform your own characterization using methods like High-Performance Liquid Chromatography (HPLC) to confirm purity and identity.

Question 2: My formulation containing this compound is showing signs of instability (e.g., color change, phase separation). What could be the cause?

Answer: While this compound is more stable than L-ascorbic acid, it can still degrade under certain conditions.[2][3] Formulation components and environmental factors are often the culprits.

  • Troubleshooting Steps:

    • pH of the Formulation: Although more stable at a neutral pH than L-ascorbic acid, extreme pH values can still cause hydrolysis of the ester bonds. Measure and adjust the pH of your formulation to be in the range of 4.0-6.0, which is also compatible with the skin.[4]

    • Presence of Oxidizing Agents: Avoid ingredients that can promote oxidation. This includes certain metal ions (e.g., iron, copper). Use chelating agents like EDTA in your formulation to sequester these ions.

    • Light and Air Exposure: Ascorbic acid derivatives can be sensitive to light and oxygen.[5] Prepare and store your formulations in opaque, airtight containers. Consider manufacturing under a nitrogen blanket to minimize oxygen exposure.

    • Incompatible Excipients: Some formulation excipients may be incompatible with the API. Conduct compatibility studies with your chosen excipients at elevated temperatures to identify potential issues early.

    • Formulation Type: The stability of lipophilic compounds can vary significantly between oil-in-water (O/W) and water-in-oil (W/O) emulsions. If you are using an O/W emulsion, ensure your emulsifier system is robust enough to prevent phase separation. For the related compound ascorbyl palmitate, W/O/W multiple emulsions have been shown to provide good protection.[6]

Category 2: Bioavailability and Skin Penetration

Question 3: I am not observing the expected biological effect. Could this be due to poor skin penetration?

Answer: Yes, the stratum corneum is a formidable barrier to drug delivery. Even for a lipophilic molecule like this compound, efficient penetration is not guaranteed and is highly dependent on the formulation.

  • Troubleshooting Steps:

    • Vehicle Selection: The vehicle plays a crucial role in skin penetration. For lipophilic compounds, lipid-based carriers are often preferred. Consider using penetration-enhancing vehicles such as nanoemulsions, microemulsions, or liposomes.[7][8] Liposomal encapsulation has been shown to improve the penetration of the related compound, ascorbyl palmitate.[8]

    • Inclusion of Penetration Enhancers: Chemical penetration enhancers (e.g., fatty acids, glycols) can be included in the formulation to transiently disrupt the stratum corneum and improve API delivery.

    • Hydration of the Skin: Skin hydration can increase the penetration of some compounds. Occlusive formulations that trap moisture in the skin can be beneficial.[9]

    • Particle Size of the API: If the API is suspended rather than dissolved, its particle size will significantly impact dissolution and subsequent absorption. Ensure the particle size is small and uniform.

  • Experimental Workflow for Assessing Skin Penetration:

    G A Prepare Formulation B Ex Vivo Skin Model (e.g., Franz Diffusion Cell with human or porcine skin) A->B C Apply Formulation to Skin Surface B->C D Incubate for a Defined Time Period C->D E Analyze Receptor Fluid for API Content (e.g., by HPLC) D->E F Tape Stripping of Stratum Corneum D->F H Analyze Remaining Skin for API Content D->H I Quantify Penetration and Permeation E->I G Analyze Tape Strips for API Content F->G G->I H->I

    Caption: Workflow for ex vivo skin penetration studies.

Category 3: In Vitro and In Vivo Efficacy Testing

Question 4: My in vitro antioxidant assays are giving inconsistent or low results. What could be wrong?

Answer: The choice of antioxidant assay is critical, especially for lipophilic compounds. The solubility of this compound in the assay medium is a key factor.

  • Troubleshooting Steps:

    • Assay Compatibility: Standard assays like DPPH are often conducted in alcoholic solutions where your compound should be soluble. However, for assays in aqueous buffers, the lipophilicity of your compound might lead to poor dispersibility and inaccurate results. The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

    • Solvent Selection: Ensure that the solvent used to dissolve your compound is compatible with the assay system and does not interfere with the reaction.

    • Concentration Range: You may need to work with a different concentration range compared to water-soluble antioxidants. Perform a dose-response curve to determine the optimal concentration range.

    • Reaction Kinetics: Lipophilic antioxidants may have different reaction kinetics. Ensure you are measuring the reaction endpoint correctly and not just at a single, arbitrary time point.

  • Comparison of In Vitro Antioxidant Assays for Lipophilic Compounds:

AssayPrincipleSuitability for Lipophilic CompoundsCommon Solvents
DPPH Hydrogen atom transferGoodMethanol, Ethanol (B145695)
ABTS Electron transferExcellent (soluble in both aqueous and organic solvents)Ethanol, Water
ORAC Hydrogen atom transferGood (can be adapted for lipophilic compounds)Acetone, Methanol
FRAP Electron transferModerate (can be adapted)Acetone, Methanol

Question 5: How can I design a cell-based assay to confirm the biological activity of my formulation?

Answer: Cell-based assays are crucial to bridge the gap between in vitro chemical assays and in vivo efficacy.

  • Troubleshooting Steps:

    • Cell Line Selection: Use a relevant cell line, such as human dermal fibroblasts or keratinocytes.

    • Cellular Uptake: Remember that this compound needs to be taken up by the cells and likely hydrolyzed to ascorbic acid to exert its biological effects. Cellular uptake of ascorbic acid is mediated by SVCT transporters, while its oxidized form, dehydroascorbic acid, is taken up by GLUT transporters.[11]

    • Induction of Oxidative Stress: Pre-treat cells with an inducer of oxidative stress, such as UV radiation or hydrogen peroxide, before or during treatment with your formulation.

    • Endpoint Measurement: Measure relevant endpoints such as reduction in reactive oxygen species (ROS) using probes like DCFH-DA, measurement of antioxidant enzyme expression (e.g., SOD, catalase), or assessment of collagen synthesis (e.g., by measuring procollagen (B1174764) type I C-peptide).

  • Signaling Pathway for Ascorbic Acid in Skin Cells:

    G cluster_outside Extracellular cluster_cell Intracellular cluster_hydrolysis Hydrolysis This compound This compound Ascorbic Acid Ascorbic Acid This compound->Ascorbic Acid Uptake and Enzymatic Hydrolysis ROS Reactive Oxygen Species (ROS) Ascorbic Acid->ROS Scavenges Collagen Synthesis Collagen Synthesis Ascorbic Acid->Collagen Synthesis Cofactor for prolyl and lysyl hydroxylases

    Caption: Cellular uptake and mechanism of action.

Experimental Protocols

Protocol 1: Stability Testing of a Topical Formulation
  • Objective: To assess the physical and chemical stability of a topical formulation containing this compound.

  • Materials:

    • Your topical formulation.

    • Control formulation (without the API).

    • Environmental chambers set to various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • pH meter, viscometer, microscope.

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV).

  • Method:

    • Package the formulation in the intended commercial packaging.

    • Place samples in the environmental chambers.

    • At specified time points (e.g., 0, 1, 2, 3, 6 months), withdraw samples and evaluate the following:

      • Physical Properties: Appearance, color, odor, pH, viscosity, and microscopic examination for crystal growth or phase separation.

      • Chemical Stability: Determine the concentration of this compound using a validated HPLC method. A suitable mobile phase for a related compound, ascorbyl palmitate, is acetonitrile:NaH2PO4 buffer:methanol.[12]

Protocol 2: In Vitro Antioxidant Capacity using the ABTS Assay
  • Objective: To determine the antioxidant capacity of this compound.

  • Materials:

    • This compound.

    • Trolox (standard).

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

    • Potassium persulfate.

    • Ethanol.

    • Spectrophotometer.

  • Method:

    • Prepare ABTS radical solution: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare a series of concentrations of your test compound and Trolox in ethanol.

    • Add a small volume of your test compound or standard to the diluted ABTS radical solution.

    • Record the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

    • Calculate the percentage inhibition of absorbance and compare it to the Trolox standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

This guide provides a starting point for troubleshooting issues with topical this compound formulations. A systematic approach to evaluating the API, the formulation, and the testing methods will help identify and resolve the root cause of low efficacy.

References

Avoiding pro-oxidant effects of high concentrations of vitamin C derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with vitamin C (ascorbic acid) and its derivatives. This resource provides essential information to help you avoid the common pitfall of pro-oxidant effects associated with high concentrations of these compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the "pro-oxidant effect" of vitamin C and its derivatives?

A1: While vitamin C is a well-known antioxidant, under certain conditions, it can act as a pro-oxidant, promoting the generation of reactive oxygen species (ROS) like hydroxyl radicals.[1][2][3] This paradoxical effect can lead to oxidative damage to cellular components such as DNA, lipids, and proteins, which is often the opposite of the intended experimental outcome.[4][5]

Q2: What is the underlying mechanism of this pro-oxidant activity?

A2: The primary mechanism involves the interaction of vitamin C with transition metal ions, particularly free iron (Fe³⁺) and copper (Cu²⁺).[1][4][6] Vitamin C reduces these metal ions to their more reactive forms (Fe²⁺ and Cu⁺). These reduced metals can then react with hydrogen peroxide (H₂O₂) in a process known as the Fenton reaction to produce highly reactive hydroxyl radicals (•OH).[1][7][8]

Q3: At what concentrations does vitamin C typically exhibit pro-oxidant effects?

A3: The switch from antioxidant to pro-oxidant activity is concentration-dependent. While physiological concentrations (typically in the micromolar range, ~5-100 µM in human plasma) are generally antioxidant, high concentrations (millimolar range) are more likely to induce pro-oxidant effects, especially in in vitro systems.[1][3][9] Some studies suggest that high doses, such as 1000 mg/kg of body weight, can lead to pro-oxidant activity.[7]

Q4: Are certain vitamin C derivatives more stable and less prone to pro-oxidant activity?

A4: Yes, the stability of vitamin C derivatives varies. L-ascorbic acid is notoriously unstable in solution, especially in typical cell culture media, which promotes its oxidation.[10][11][12] More stable derivatives have been developed to mitigate this. For instance, magnesium ascorbyl phosphate (B84403) (VC-PMG) and ascorbate-2-phosphate (AAP) are significantly more stable as they are protected from oxidation at key positions on the molecule.[10][13][14] These derivatives can maintain physiological intracellular ascorbate (B8700270) levels without participating in redox chemistry outside the cell.[10][11]

Q5: How can I prevent the degradation of vitamin C in my cell culture media?

A5: Vitamin C is unstable in aqueous media and can degrade rapidly.[11][12] To counteract this, you can use stabilized derivatives like ascorbate-2-phosphate (AAP).[10][11] Alternatively, frequent replenishment of L-ascorbic acid in the media can maintain its concentration, though this may also generate dehydroascorbic acid and its breakdown products.[10] Another strategy is to add other antioxidants like glutathione, which can help regenerate ascorbic acid.[15][16] Lowering the pH of the media can also improve stability.[15]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected Cell Toxicity/Death High concentrations of the vitamin C derivative may be inducing a pro-oxidant effect, leading to cellular damage.[1][17]1. Lower the Concentration: Titrate the concentration of your vitamin C derivative to determine a non-toxic, effective range. 2. Use a Stable Derivative: Switch to a more stable derivative like magnesium ascorbyl phosphate (VC-PMG) or ascorbate-2-phosphate (AAP).[10][13] 3. Chelate Metal Ions: Add a chelating agent like EDTA to the media to sequester free transition metal ions that catalyze the Fenton reaction.[15]
Inconsistent Antioxidant/Pro-oxidant Results The outcome can be influenced by three main factors: the local concentration of ascorbate, the presence of transition metals, and the overall redox potential of the cellular environment.[3][4][6]1. Control for Metals: Ensure your buffers and media are free of contaminating transition metals or use chelators. 2. Monitor Concentration: Due to its instability, the effective concentration of L-ascorbic acid can decrease over time. Measure the concentration at key experimental time points. 3. Use Co-Antioxidants: The presence of other antioxidants, like vitamin E or glutathione, can help regenerate vitamin C and maintain its antioxidant state.[18][19]
Rapid Discoloration of Media The yellowing of the solution is an indicator of ascorbic acid degradation.1. Prepare Fresh Solutions: Make fresh stock solutions of L-ascorbic acid immediately before each experiment. 2. Protect from Light and Air: Store stock solutions in amber vials and minimize exposure to oxygen. 3. Adjust pH: Maintain a slightly acidic pH (around 4.5) for stock solutions to improve stability.[15]

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of Vitamin C
Concentration RangePredominant EffectNotesReferences
5 - 100 µMAntioxidantPhysiological plasma levels in humans.[9]
> 1 mMPro-oxidantMore likely to occur in vitro, especially in the presence of metal ions.[1]
1 g/kg (in mice)Pro-oxidantIntraperitoneal injection inhibited hepatoma growth through H₂O₂ generation.[1]
500 mg (supplement)Pro-oxidant (controversial)A study suggested increased oxidative DNA damage, though these findings are debated.[8][19]
Table 2: Stability of Common Vitamin C Derivatives
DerivativeChemical NameRelative Stability in SolutionKey CharacteristicsReferences
L-Ascorbic AcidL-ascorbic acidLowHighly unstable in aqueous solutions, especially at neutral pH and in the presence of oxygen and metal ions.[11][12]
Ascorbyl Palmitate6-O-palmitoylascorbic acidModerateEsterification at the 6-position does not fully prevent hydrolysis.[13][14]
Magnesium Ascorbyl Phosphate (VC-PMG)Magnesium L-ascorbyl-2-phosphateHighThe phosphate group at the 2-position protects the unstable enediol system, making it very stable.[13][14]
Ascorbate-2-Phosphate (AAP)L-ascorbic acid 2-phosphateHighA stable derivative that can maintain intracellular ascorbate levels without extracellular redox cycling.[10][11]

Experimental Protocols & Visualizations

The Dual Role of Vitamin C: Antioxidant vs. Pro-oxidant

The function of Vitamin C is highly dependent on its environment. In the absence of free transition metals, it acts as a potent antioxidant. However, in the presence of metals like iron or copper, it can trigger a pro-oxidant cascade.

G cluster_antioxidant Antioxidant Pathway cluster_prooxidant Pro-oxidant Pathway (Fenton Reaction) VitC_anti Vitamin C (Ascorbate) Neutralized_ROS Neutralized Species DHA Dehydroascorbic Acid (DHA) VitC_anti->DHA donates electron ROS Reactive Oxygen Species (ROS) ROS->Neutralized_ROS is reduced by Vit C VitC_pro High Conc. Vitamin C Fe2 Fe²⁺ VitC_pro->Fe2 reduces Fe3 Fe³⁺ (Iron) OH_radical Hydroxyl Radical (•OH) - Highly Reactive Fe2->OH_radical reacts with H2O2 H₂O₂ H2O2->OH_radical CellDamage Cellular Damage (DNA, Lipids) OH_radical->CellDamage

Caption: Signaling pathway of Vitamin C's dual antioxidant and pro-oxidant roles.

Experimental Workflow: Assessing Pro-oxidant Effects

This workflow outlines the key steps to determine if a vitamin C derivative is exerting a pro-oxidant effect in your cell culture experiments.

G start Start: Prepare Vitamin C Derivative Solutions step1 Treat Cells with a Range of Concentrations start->step1 step2 Incubate for a Defined Period step1->step2 step3 Measure Intracellular ROS (e.g., using H2DCFDA) step2->step3 decision Is ROS level significantly increased? step3->decision pro_oxidant Conclusion: Pro-oxidant Effect is Observed decision->pro_oxidant Yes no_effect Conclusion: No Pro-oxidant Effect Detected decision->no_effect No step4 Optional: Assess Downstream Markers of Oxidative Stress (e.g., lipid peroxidation, DNA damage) pro_oxidant->step4

Caption: Experimental workflow for assessing the pro-oxidant effects of Vitamin C.

Protocol 1: Preparation of a Stabilized L-Ascorbic Acid Solution for Cell Culture

This protocol minimizes the rapid degradation of L-ascorbic acid in experimental media.

Materials:

  • L-Ascorbic acid powder

  • Cell culture grade water

  • EDTA (Ethylenediaminetetraacetic acid)

  • Sterile filters (0.22 µm)

  • pH meter

  • Sterile, amber-colored storage tubes

Procedure:

  • Prepare a stock solution of EDTA (e.g., 10 mM in cell culture grade water) and sterilize by filtration.

  • In a sterile, light-protected container, dissolve L-ascorbic acid in cell culture grade water to the desired stock concentration (e.g., 100 mM).

  • Add the sterile EDTA stock solution to a final concentration of 100 µM. EDTA will chelate trace metal ions that catalyze ascorbic acid oxidation.

  • Gently adjust the pH of the solution to ~5.5-6.0 using sterile, diluted NaOH or HCl. Do not use buffers containing phosphate, as they can precipitate with EDTA.

  • Sterilize the final solution by passing it through a 0.22 µm filter.

  • Aliquot the solution into sterile, amber-colored tubes, flush with nitrogen gas if possible to displace oxygen, and store at -80°C for long-term use or -20°C for short-term use.

  • Crucially: Thaw a fresh aliquot for each experiment and add it to the culture medium immediately before treating the cells. Do not repeatedly freeze-thaw.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the common fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) to measure general ROS levels in cells.

Materials:

  • H₂DCFDA stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cultured cells in a multi-well plate format

  • Vitamin C derivative and controls (e.g., H₂O₂ as a positive control)

  • Fluorescence microplate reader or fluorescence microscope (Ex/Em ~495/529 nm)

Procedure:

  • Seed cells in a multi-well plate (e.g., 96-well, black-walled for fluorescence) and allow them to adhere overnight.

  • Remove the culture medium and wash the cells gently with warm PBS.

  • Prepare a working solution of H₂DCFDA by diluting the stock solution in serum-free medium or PBS to a final concentration of 5-10 µM.

  • Add the H₂DCFDA working solution to each well and incubate the cells for 30-45 minutes at 37°C, protected from light.

  • Remove the H₂DCFDA solution and wash the cells twice with warm PBS.

  • Add fresh pre-warmed culture medium containing the desired concentrations of your vitamin C derivative, a positive control (e.g., 100 µM H₂O₂), and a vehicle control.

  • Incubate for the desired treatment period (e.g., 1-4 hours).

  • Measure the fluorescence intensity using a microplate reader (Ex/Em ~495/529 nm). The fluorescence is proportional to the level of intracellular ROS.[20]

Note: Several commercial kits are available for ROS detection, which may offer improved probes and protocols.[20][21][22][23]

References

Technical Support Center: Formulation Stability of 2,6-Di-O-palmitoyl-L-ascorbic acid (ASC-DP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and practical guidance on enhancing the stability of formulations containing 2,6-Di-O-palmitoyl-L-ascorbic acid (ASC-DP).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ASC-DP formulation is developing a yellow or brownish tint over time. What is causing this discoloration and how can I prevent it?

A1: Discoloration is a primary indicator of the degradation of the ascorbic acid moiety in the ASC-DP molecule. This is typically an oxidative process.

  • Root Cause:

    • Oxidation: Exposure to oxygen is a major catalyst for the degradation of ascorbic acid and its derivatives.[1] This process can be accelerated by factors such as heat, light, and the presence of metal ions. The degradation of L-ascorbic acid involves oxidation to dehydroascorbic acid (DHA), which can undergo further reactions to form 2,3-diketogulonic acid and other colored compounds.[2]

    • High pH: Alkaline conditions can accelerate the degradation of the ascorbyl moiety.[3]

    • Presence of Metal Ions: Trace metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), are potent catalysts for the oxidation of ascorbic acid.

  • Troubleshooting & Solutions:

    • Control pH: Maintain the formulation pH in the acidic range, ideally between 4.0 and 6.0, to improve the stability of the ascorbyl ester.

    • Incorporate Antioxidants: Add co-antioxidants to the formulation. Vitamin E (alpha-tocopherol) is particularly effective as it can regenerate ascorbic acid from its oxidized state. Ferulic acid can help stabilize a combination of vitamins C and E.

    • Use Chelating Agents: Include a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions and prevent them from catalyzing oxidation.

    • Optimize Packaging: Use airless and opaque packaging to minimize exposure to oxygen and light.

    • Inert Gas Blanketing: During the manufacturing process, blanket the formulation with an inert gas like nitrogen or argon to displace oxygen.

Q2: I'm observing a significant loss of potency of ASC-DP in my cream formulation during stability studies. What formulation strategies can mitigate this?

A2: Loss of potency is a direct consequence of the chemical degradation of ASC-DP. Enhancing stability requires a multi-faceted formulation approach.

  • Root Cause:

    • Hydrolysis: As an ester, ASC-DP can be susceptible to hydrolysis, breaking down into ascorbic acid and palmitic acid. This is more likely to occur at pH extremes.

    • Oxidation: As mentioned previously, oxidation is a key degradation pathway. The formulation's base and other excipients can influence the rate of oxidation.

    • Inappropriate Vehicle: The choice of emulsion type and other formulation components can impact stability.

  • Troubleshooting & Solutions:

    • Emulsion Type: For a lipophilic active like ASC-DP, consider formulating in the oil phase of an oil-in-water (O/W) emulsion or in a water-in-oil (W/O) emulsion to protect it from the aqueous environment. Multiple emulsions (W/O/W) have also been shown to provide good protection for ascorbic acid derivatives.[4]

    • Encapsulation: Encapsulating ASC-DP in delivery systems like liposomes or polymer microcapsules can create a protective barrier against environmental factors.[5]

    • High Viscosity Formulations: Formulations with high viscoelastic properties can reduce the degradation of ascorbyl esters.[6]

    • Silicone-Based Formulations: Anhydrous silicone-based serums can provide a stable environment for lipophilic vitamin C derivatives by creating a barrier to oxygen.

    • Concentration Effects: Higher concentrations of ascorbyl palmitate have been shown to reduce the relative degree of its degradation.[7] This may also apply to ASC-DP.

Q3: What are the best practices for handling and storing the raw material of this compound and its finished formulations?

A3: Proper handling and storage are critical to maintaining the stability of ASC-DP.

  • Raw Material:

    • Store in a cool, dry, and dark place.

    • Keep the container tightly sealed to prevent exposure to air and moisture.

    • Store at room temperature as recommended for the solid, crystalline powder form.[8]

  • Finished Formulations:

    • Temperature: Store finished products at controlled room temperature or, if indicated by stability testing, under refrigeration. Avoid high temperatures, as they accelerate degradation.

    • Light: Protect the formulation from direct sunlight and other sources of UV radiation.

    • Packaging: Use packaging that minimizes headspace and prevents air ingress.

Quantitative Stability Data

Table 1: Effect of Temperature on the Stability of Ascorbic Acid in Aqueous Solutions

TemperatureFormulation/VehicleStorage Duration% Ascorbic Acid RemainingReference
4°CLiposomes7 weeks67%[2]
25°CLiposomes7 weeks30%[2]
25°CGuava Juice (in the dark)7 days76.6%[2]
35°CGuava Juice (in the dark)7 days43.6%[2]

Table 2: Effect of pH on the Degradation of Ascorbic Acid

pHConditionObservationReference
3.4Aqueous SolutionMost stable pH
8.1Aqueous SolutionLeast stable pH, 39.5% loss
5.0 vs 7.0AerobicDegradation is faster at pH 7.0[9]
5.0 vs 7.0AnaerobicDegradation is slower at pH 7.0[9]

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a Topical Cream with ASC-DP

Objective: To evaluate the chemical stability of this compound in a topical cream formulation under accelerated temperature conditions.

Materials:

  • Topical cream formulation containing a known concentration of ASC-DP.

  • Stability chambers set to 40°C ± 2°C / 75% RH ± 5% RH.

  • Air-tight, opaque containers for the cream samples.

  • HPLC system with a UV detector.

  • Reference standard of this compound.

  • Appropriate solvents for extraction and mobile phase (e.g., methanol (B129727), acetonitrile (B52724), buffer).

Methodology:

  • Initial Sample Analysis (Time 0):

    • Accurately weigh a sample of the cream.

    • Extract the ASC-DP from the cream matrix using a suitable solvent system. This may involve liquid-liquid extraction or solid-phase extraction.

    • Quantify the initial concentration of ASC-DP using a validated HPLC method (see Protocol 2). This is the 100% reference point.

  • Stability Study Setup:

    • Place a sufficient number of cream samples in their final packaging into the stability chamber at 40°C / 75% RH.

    • Also, place control samples at a reference temperature (e.g., 25°C / 60% RH).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 1, 2, and 3 months), remove samples from the stability chamber.

    • Allow the samples to equilibrate to room temperature.

    • Visually inspect the samples for any changes in appearance, color, or odor.

    • Measure the pH of the formulation.

    • Extract and quantify the remaining ASC-DP concentration using the same HPLC method as in step 1.

  • Data Analysis:

    • Calculate the percentage of ASC-DP remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining ASC-DP against time to determine the degradation kinetics.

Protocol 2: HPLC Method for Quantification of ASC-DP

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in a cream formulation.

Note: This is a general method; optimization will be required based on the specific formulation matrix and available equipment.

Chromatographic Conditions:

  • HPLC System: A system with a pump, autosampler, column oven, and UV or photodiode array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic buffer (e.g., 0.02 M NaH₂PO₄ at pH 2.5). A starting point could be a mobile phase of acetonitrile:methanol:buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Approximately 243-245 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of ASC-DP reference standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a portion of the cream and dissolve it in a solvent that solubilizes ASC-DP (e.g., methanol or a mixture of methanol and chloroform).

    • Use sonication or vortexing to ensure complete dissolution.

    • Centrifuge the sample to precipitate any insoluble excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

    • Identify the ASC-DP peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the concentration of ASC-DP in the sample using the calibration curve.

Visualizations

ASCDP This compound Oxidized_ASCDP Oxidized Intermediates ASCDP->Oxidized_ASCDP Oxidation (O₂, Light, Metal Ions) Hydrolyzed_ASCDP L-Ascorbic Acid + Palmitic Acid ASCDP->Hydrolyzed_ASCDP Hydrolysis (pH extremes) DHA Dehydroascorbic Acid Derivative Oxidized_ASCDP->DHA DKG 2,3-Diketogulonic Acid Derivative DHA->DKG Colored_Products Colored Degradation Products DKG->Colored_Products cluster_dev Development Phase cluster_test Testing Phase cluster_eval Evaluation Define_Target Define Target Product Profile Select_Excipients Select Stabilizing Excipients (Antioxidants, Chelators) Define_Target->Select_Excipients Develop_Formulation Develop Prototype Formulation (e.g., W/O Emulsion) Select_Excipients->Develop_Formulation Accelerated_Stability Accelerated Stability Test (40°C / 75% RH) Develop_Formulation->Accelerated_Stability HPLC_Analysis HPLC Analysis for Potency Accelerated_Stability->HPLC_Analysis Assess_Physical Assess Physical Properties (pH, Color, Viscosity) Accelerated_Stability->Assess_Physical Analyze_Data Analyze Data HPLC_Analysis->Analyze_Data Assess_Physical->Analyze_Data Optimize Optimize Formulation Analyze_Data->Optimize Optimize->Develop_Formulation Iterate

References

Technical Support Center: Optimizing Liposomal Encapsulation of 2,6-Di-O-palmitoyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the liposomal encapsulation of 2,6-Di-O-palmitoyl-L-ascorbic acid.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and actionable solutions to specific problems that may arise during your experiments.

Issue 1: Low Encapsulation Efficiency (%EE)

Q: My encapsulation efficiency for this compound is consistently low. What are the potential causes and how can I improve it?

A: Low encapsulation efficiency for a lipophilic drug like this compound is a common issue. The primary reasons often relate to the formulation and process parameters. Here are the key factors to investigate:

  • Lipid Composition: The choice of phospholipids (B1166683) and the presence of cholesterol are critical. A more rigid lipid bilayer can enhance the retention of lipophilic drugs.[1][2] Consider using lipids with a higher phase transition temperature (Tm).

  • Drug-to-Lipid Ratio: An excessively high concentration of the drug relative to the lipid can lead to saturation of the lipid bilayer, with the excess drug being left unencapsulated.[3] It is crucial to optimize this ratio.

  • Method of Preparation: The chosen encapsulation method significantly impacts efficiency. For lipophilic drugs, methods that involve co-solubilizing the drug and lipids in an organic solvent, such as the thin-film hydration or reverse-phase evaporation methods, are generally more effective.[4][5]

  • Hydration Conditions: The temperature during the hydration step of the thin-film method should be above the Tm of the lipids to ensure proper vesicle formation.[6] Inadequate hydration can lead to incomplete film detachment and poor encapsulation.[7]

Troubleshooting Steps:

  • Optimize Lipid Composition:

    • Incorporate cholesterol into your formulation. Cholesterol is known to increase the rigidity and strength of the liposomal membrane, which can improve the retention of hydrophobic drugs.[1][2] However, be aware that very high cholesterol content can sometimes slightly decrease the initial encapsulation efficiency.[1]

    • Experiment with different phospholipids. Saturated phospholipids with longer acyl chains generally form more rigid and less permeable membranes.

  • Adjust the Drug-to-Lipid Ratio:

    • Perform a loading efficiency study by preparing several batches with varying drug-to-lipid molar ratios (e.g., 1:10, 1:20, 1:50) while keeping other parameters constant.[8] This will help identify the saturation point of the lipid bilayer.

  • Refine Your Preparation Method:

    • If using the thin-film hydration method , ensure the lipid film is thin, uniform, and completely dry before hydration.[7] Residual solvent can interfere with liposome (B1194612) formation.

    • For the reverse-phase evaporation method , ensure efficient formation of the water-in-oil emulsion, as this is critical for high encapsulation.[9]

Issue 2: Particle Size and Polydispersity

Q: The particle size of my liposomes is too large or the size distribution (Polydispersity Index - PDI) is too broad. How can I control the size and achieve a more monodisperse sample?

A: Achieving a consistent and desired particle size is crucial for many applications. Large or polydisperse liposomes can affect stability and in vivo performance.

  • Preparation Method: The initial preparation method often produces large, multilamellar vesicles (MLVs).[5]

  • Post-Formation Processing: Size reduction techniques are typically required after the initial liposome formation.

  • Lipid Composition: The lipid composition, including the presence of cholesterol, can influence the final particle size.[1]

Troubleshooting Steps:

  • Implement a Size Reduction Technique:

    • Extrusion: This is a common and effective method for producing unilamellar vesicles (LUVs) with a narrow size distribution.[10] The process involves forcing the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm, 200 nm).[10][11] Repeated extrusion cycles (typically 10-20 passes) can improve homogeneity.[7]

    • Sonication: Both bath and probe sonication can reduce the size of MLVs to form small unilamellar vesicles (SUVs). However, probe sonication can sometimes lead to lipid degradation or contamination.

  • Optimize Extrusion Parameters:

    • Pore Size: The final liposome size will be close to the pore size of the membrane used.[10]

    • Number of Passes: Increasing the number of extrusion cycles generally leads to a smaller and more uniform particle size.

    • Temperature: Extrusion should be performed at a temperature above the Tm of the lipids.

  • Adjust Lipid Composition:

    • Increasing the cholesterol content can lead to the formation of larger liposomes due to increased mechanical rigidity of the bilayer.[1]

Issue 3: Liposome Stability (Aggregation and Leakage)

Q: My liposomal formulation is unstable, showing signs of aggregation or leakage of the encapsulated drug over time. What can I do to improve stability?

A: Liposome stability is a critical quality attribute. Instability can manifest as aggregation (increase in particle size) or leakage of the encapsulated compound.

  • Surface Charge: Liposomes with a neutral surface charge are more prone to aggregation due to van der Waals forces.

  • Lipid Composition: The rigidity of the lipid bilayer, influenced by the type of phospholipid and the presence of cholesterol, affects drug retention.[2]

  • Storage Conditions: Temperature and the surrounding medium can impact stability.[12]

Troubleshooting Steps:

  • Prevent Aggregation:

    • Introduce Surface Charge: Incorporate a small percentage (e.g., 5-10 mol%) of a charged lipid, such as a cationic lipid (e.g., DOTAP) or an anionic lipid (e.g., dicetylphosphate), into your formulation. The resulting electrostatic repulsion between liposomes will prevent aggregation.[13]

    • PEGylation: Include a PEGylated lipid (e.g., DSPE-PEG2000) in the formulation. The polyethylene (B3416737) glycol (PEG) chains create a steric barrier on the liposome surface, which prevents aggregation.[14]

    • Control Ionic Strength: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in the buffer can sometimes induce aggregation of negatively charged liposomes.[15]

  • Minimize Drug Leakage:

    • Increase Membrane Rigidity: As mentioned for improving encapsulation efficiency, a more rigid membrane will also better retain the encapsulated drug. Incorporating cholesterol is a key strategy here.[2][16]

    • Optimize Storage Conditions: Store liposomal suspensions at 4°C.[12] Avoid freezing unless a suitable cryoprotectant (e.g., sucrose, trehalose) is included in the formulation, as freeze-thaw cycles can disrupt the liposome structure.[3][12]

    • Choose Appropriate Lipids: Using phospholipids with saturated acyl chains and a high Tm will result in a less permeable membrane at room and physiological temperatures.

Data Presentation

The following tables summarize quantitative data on the effects of formulation variables on key liposome properties.

Table 1: Effect of Cholesterol Content on Liposome Properties

Phospholipid CompositionCholesterol (mol%)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Drug Retention after 1 month at 4°C (%)
POPC/DSPE-PEG2000030.1 ± 0.4< 0.288Not Reported
POPC/Cholesterol/DSPE-PEG20002040.5 ± 0.2< 0.285~75
POPC/Cholesterol/DSPE-PEG20004051.6 ± 0.1< 0.272~90

Data adapted from a study on THC-loaded liposomes, demonstrating general principles applicable to hydrophobic drugs.[1]

Table 2: Representative Encapsulation Efficiencies for Ascorbyl Palmitate

Liposome FormulationPreparation MethodEncapsulation Efficiency (%)Reference
Ascorbyl palmitate-loaded liposomesNot specified92.02[17]
Co-encapsulated Ascorbic Acid and Ascorbyl PalmitateNot specified79 (for Ascorbyl Palmitate)[18]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method

This method is widely used for its simplicity and effectiveness in encapsulating lipophilic drugs.[5][19]

  • Lipid and Drug Dissolution:

    • Dissolve the phospholipids (e.g., phosphatidylcholine), cholesterol, and this compound in a suitable organic solvent (e.g., a chloroform:methanol (B129727) mixture, 2:1 v/v) in a round-bottom flask.[6] Ensure all components are fully dissolved to form a clear solution.

  • Formation of Thin Lipid Film:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the Tm of the lipids.

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.[20]

  • Drying the Lipid Film:

    • To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2-3 hours, or overnight.[7]

  • Hydration:

    • Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) pre-heated to a temperature above the lipid Tm to the flask.[7]

    • Agitate the flask by hand or using the rotary evaporator (with the vacuum off) to hydrate (B1144303) the lipid film. This process will cause the lipid film to swell and detach from the flask wall, forming multilamellar vesicles (MLVs).[19]

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes, the MLV suspension can be subjected to extrusion or sonication as described in the troubleshooting section.

Protocol 2: Determination of Encapsulation Efficiency

This protocol involves separating the unencapsulated drug from the liposomes followed by quantification of the encapsulated drug.[21][]

  • Separation of Free Drug:

    • Transfer a known volume of the liposome suspension to a centrifuge tube.

    • Centrifuge the suspension at a high speed (e.g., 15,000 x g for 30 minutes) to pellet the liposomes. The unencapsulated drug will remain in the supernatant.

    • Alternatively, size exclusion chromatography or dialysis can be used to separate the liposomes from the free drug.[8]

  • Quantification of Free Drug:

    • Carefully collect the supernatant.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[21]

  • Quantification of Total Drug:

    • Take an aliquot of the original, uncentrifuged liposome suspension.

    • Disrupt the liposomes by adding a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.

    • Quantify the total drug concentration in the disrupted sample using the same analytical method.

  • Calculation of Encapsulation Efficiency (%EE):

    • Calculate the %EE using the following formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships for troubleshooting.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_sizing Size Reduction cluster_characterization Characterization start Dissolve Lipids & Drug in Organic Solvent film Form Thin Lipid Film (Rotary Evaporation) start->film dry Dry Film under Vacuum film->dry hydrate Hydrate with Aqueous Buffer (Forms MLVs) dry->hydrate extrude Extrusion through Polycarbonate Membranes hydrate->extrude dls Particle Size & PDI (DLS) extrude->dls ee Encapsulation Efficiency (Separation + HPLC) extrude->ee

Caption: Workflow for liposome preparation by the thin-film hydration and extrusion method.

Troubleshooting_Low_EE issue Low Encapsulation Efficiency (%EE) cause1 Suboptimal Lipid Composition issue->cause1 cause2 Incorrect Drug:Lipid Ratio issue->cause2 cause3 Inefficient Preparation Method issue->cause3 solution1 Incorporate Cholesterol Use Saturated Lipids cause1->solution1 solution2 Perform Dose-Ranging Study to Find Saturation Point cause2->solution2 solution3 Ensure Complete Solvent Removal Optimize Hydration Temp. cause3->solution3

Caption: Troubleshooting guide for low encapsulation efficiency.

Troubleshooting_Stability cluster_aggregation Aggregation Issues cluster_leakage Leakage Issues issue Poor Stability (Aggregation / Leakage) cause_agg Low Surface Charge issue->cause_agg cause_leak Low Membrane Rigidity issue->cause_leak sol_agg1 Add Charged Lipids cause_agg->sol_agg1 sol_agg2 Incorporate PEG-Lipid cause_agg->sol_agg2 sol_leak1 Increase Cholesterol Content cause_leak->sol_leak1 sol_leak2 Use High-Tm Lipids cause_leak->sol_leak2

Caption: Troubleshooting guide for liposome stability issues.

References

Issues with ascorbyl palmitate crystallization in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ascorbyl palmitate crystallization in their formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ascorbyl palmitate crystallization in formulations?

A1: Ascorbyl palmitate (AP) crystallization is a common issue driven by its limited solubility and amphiphilic nature. The primary factors contributing to crystallization include:

  • Solvent Selection: AP is poorly soluble in water and vegetable oils but freely soluble in ethanol.[1][2] Using a solvent system in which AP has low solubility is the most common reason for crystallization.

  • Temperature Fluctuations: Temperature changes during formulation or storage can significantly impact AP solubility. Cooling can lead to supersaturation and subsequent crystallization. For instance, temperatures greater than 65°C should be avoided during formulation to prevent degradation, but subsequent cooling must be controlled.[3]

  • pH of the Formulation: The optimal pH for formulations containing ascorbyl palmitate is around 5.5, which is close to the skin's natural pH.[4] Significant deviations from this can affect its stability and solubility.

  • Concentration of Ascorbyl Palmitate: Using AP at concentrations exceeding its saturation point in a given solvent system will inevitably lead to crystallization. Typical concentrations in cosmetic formulations range from 0.2% to 3%.[5]

  • Interactions with Other Ingredients: The presence of other excipients can influence the solubility of AP, either by competing for the solvent or by altering the overall polarity of the formulation.

  • Improper Dispersion: Failure to completely dissolve or adequately disperse AP during the formulation process can leave seed crystals, which promote further crystallization over time.

Q2: My ascorbyl palmitate is precipitating out of my oil-based formulation. How can I resolve this?

A2: Crystallization in oil-based formulations is often due to exceeding the solubility limit of ascorbyl palmitate in the chosen oil. Here are several troubleshooting steps:

  • Optimize the Solvent System:

    • Co-solvents: Introduce a co-solvent in which AP is more soluble, such as ethanol, isopropanol, or capric/caprylic triglycerides.[6] Pre-dissolving the AP in a suitable solvent before adding it to the oil phase can prevent crystallization.

    • Ester Solvents: Consider using esters like Myritol 318 as an alternative nonpolar solvent to improve solubility.[6]

  • Controlled Heating and Cooling:

    • Gently heat the oil phase to approximately 70°C to facilitate the dissolution of AP.[6]

    • Ensure a controlled and gradual cooling process. Rapid cooling can shock the system and induce precipitation.

  • Use of Emulsifiers: If your formulation can be an emulsion, incorporating emulsifiers can help stabilize the AP.

  • Reduce Concentration: If other methods fail, the concentration of AP may be too high for the specific oil system. Consider reducing the concentration to within the solubility limits.

Q3: I am observing crystals in my emulsion after a few weeks of storage. What is causing this and how can I prevent it?

A3: Delayed crystallization in emulsions is a common stability issue. The likely causes and preventative measures are:

  • Ostwald Ripening: Smaller crystals of AP may dissolve and redeposit onto larger crystals over time, a process known as Ostwald Ripening.

  • Phase Separation: Instability in the emulsion leading to phase separation can alter the solvent environment around the AP, causing it to crystallize.

  • Temperature Cycling: Fluctuations in storage temperature can promote crystal growth.

Prevention Strategies:

  • Optimize Emulsifier System: A robust emulsifier system is crucial to maintain the stability of the emulsion and keep the AP properly dispersed within the oil phase.

  • Incorporate Stabilizers: The addition of stabilizers like tocopherol (Vitamin E) can not only enhance the antioxidant effect but also improve the overall stability of the formulation.[3]

  • Nanoparticle Encapsulation: Formulating the AP into solid lipid nanoparticles (SLN) or nanostructured lipid carriers (NLC) can significantly improve its stability and prevent crystallization.[7][8]

  • Control Particle Size: Reducing the particle size of the dispersed phase can improve the kinetic stability of the emulsion. High-pressure homogenization is a technique used to create stable nanosuspensions of AP.[9]

Troubleshooting Guides

Problem: Ascorbyl Palmitate Crystallization During Formulation Cooling

Symptoms:

  • Visible crystals or cloudiness appears as the formulation cools to room temperature.

Troubleshooting Steps:

  • Verify Solubility Limits: Ensure the concentration of AP is below its saturation point in the solvent system at room temperature.

  • Modify the Cooling Process: Implement a slower, controlled cooling rate. A rapid temperature drop can lead to supersaturation and precipitation.

  • Introduce a Co-solvent: Add a co-solvent with higher solubility for AP to the formulation.

  • Maintain Agitation: Continue gentle mixing during the cooling process to maintain a homogenous dispersion and prevent localized supersaturation.

Problem: Long-Term Storage Instability - Crystal Growth

Symptoms:

  • The formulation is clear initially but develops crystals over days or weeks.

Troubleshooting Steps:

  • Evaluate Storage Conditions: Store the formulation at a constant, controlled temperature. Avoid temperature cycling. Protect the formulation from light, as it can accelerate degradation which may be linked to instability.[3][10]

  • Enhance Formulation Stability:

    • Chelating Agents: Incorporate a chelating agent like EDTA to bind metal ions that can catalyze the degradation of AP and potentially affect stability.[11][12]

    • Antioxidant Synergy: Add other antioxidants, such as tocopherol, which can work synergistically with AP to improve stability.[3]

  • Consider Advanced Delivery Systems: For long-term stability, encapsulating AP in lipid nanoparticles (SLNs or NLCs) or liposomes is a highly effective strategy.[7][13]

Data Presentation

Table 1: Solubility of Ascorbyl Palmitate in Various Solvents

SolventSolubilityReference
WaterVery slightly soluble/Practically insoluble[2][4]
EthanolFreely soluble / ~10 mg/mL[2][14]
DMSO (Dimethyl sulfoxide)~30 mg/mL[14]
DMF (Dimethylformamide)~30 mg/mL[14]
Animal and Vegetable OilsSoluble[1]
Acetone1 in 15 at 20°C[3]
Chloroform1 in 3300 at 20°C[3]
Ether1 in 132 at 20°C[3]
Methanol1 in 9.3 at 20°C[3]

Table 2: Impact of Temperature on Ascorbyl Palmitate Solubility in Ethanol

TemperatureSolubility (1 part AP in X parts Ethanol)Reference
20°C1 in 8[3]
60°C1 in 11[3]
70°C1 in 1.7[3]

Experimental Protocols

Protocol 1: Preparation of an Ascorbyl Palmitate Oil-based Serum using a Co-solvent

Objective: To prepare a stable oil-based serum containing ascorbyl palmitate by utilizing a co-solvent to prevent crystallization.

Materials:

  • Ascorbyl Palmitate

  • Capric/Caprylic Triglycerides (Co-solvent)

  • Jojoba Oil (or other carrier oil)

  • Vitamin E (Tocopherol) (Stabilizer)

  • Beakers

  • Magnetic stirrer with hotplate

  • Weighing scale

Methodology:

  • In a beaker, weigh the required amount of capric/caprylic triglycerides.

  • While stirring, slowly add the ascorbyl palmitate to the capric/caprylic triglycerides.

  • Gently heat the mixture to 60-70°C while continuously stirring until the ascorbyl palmitate is completely dissolved.

  • In a separate beaker, weigh the carrier oil (e.g., Jojoba oil) and Vitamin E.

  • Slowly add the dissolved ascorbyl palmitate solution to the carrier oil mixture while stirring.

  • Remove from heat and continue to stir gently until the serum cools to room temperature.

  • Package in an airtight, light-resistant container.

Protocol 2: Formulation of Ascorbyl Palmitate-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare a stable aqueous dispersion of ascorbyl palmitate by encapsulation in solid lipid nanoparticles (SLNs) using the hot homogenization method.

Materials:

  • Ascorbyl Palmitate

  • Solid Lipid (e.g., Glyceryl Monostearate - GMS)

  • Surfactant (e.g., Poloxamer 188 or Tween 80)

  • Purified Water

  • High-shear homogenizer or ultrasonicator

  • Water bath

  • Beakers

Methodology:

  • Prepare the Lipid Phase: Weigh the solid lipid (e.g., GMS) and ascorbyl palmitate and melt them together in a beaker at a temperature approximately 5-10°C above the melting point of the lipid.

  • Prepare the Aqueous Phase: In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Form a Pre-emulsion: Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication for a specified time to reduce the particle size to the nanometer range.

  • Cooling and Crystallization: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index, and zeta potential.

Visualizations

FactorsInfluencingCrystallization cluster_formulation Formulation Factors cluster_process Process Parameters cluster_storage Storage Conditions Concentration High Concentration Crystallization Ascorbyl Palmitate Crystallization Concentration->Crystallization Solvent Poor Solvent Choice Solvent->Crystallization pH Suboptimal pH pH->Crystallization Excipients Incompatible Excipients Excipients->Crystallization Cooling Rapid Cooling Cooling->Crystallization Dispersion Inadequate Dispersion Dispersion->Crystallization Temperature Temperature Fluctuations Temperature->Crystallization Light Light Exposure Light->Crystallization

Caption: Factors influencing ascorbyl palmitate crystallization.

TroubleshootingWorkflow Start Crystallization Observed IdentifyPhase When did crystallization occur? Start->IdentifyPhase DuringCooling During Cooling IdentifyPhase->DuringCooling During Process AfterStorage After Storage IdentifyPhase->AfterStorage During Storage CheckConcentration Is concentration above solubility limit? DuringCooling->CheckConcentration CheckStorage Are storage conditions optimal? AfterStorage->CheckStorage ReduceConc Reduce Concentration CheckConcentration->ReduceConc Yes OptimizeSolvent Optimize Solvent System (e.g., add co-solvent) CheckConcentration->OptimizeSolvent No Resolved Crystallization Resolved ReduceConc->Resolved ControlCooling Control Cooling Rate OptimizeSolvent->ControlCooling ControlCooling->Resolved ControlStorage Control Temperature and Protect from Light CheckStorage->ControlStorage No AddStabilizers Add Stabilizers (e.g., Tocopherol, EDTA) CheckStorage->AddStabilizers Yes ControlStorage->Resolved AdvancedFormulation Consider Advanced Formulation (SLN, NLC, Liposomes) AddStabilizers->AdvancedFormulation AdvancedFormulation->Resolved

Caption: Troubleshooting workflow for ascorbyl palmitate crystallization.

References

Technical Support Center: Storage and Handling of 2,6-Di-O-palmitoyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 2,6-Di-O-palmitoyl-L-ascorbic acid during storage. Below, you will find troubleshooting advice and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.

Troubleshooting Guide: Preventing Oxidation

Oxidation of this compound can compromise experimental results. This guide will help you identify potential causes of degradation and implement effective solutions.

Observed Issue Potential Cause Recommended Solution
Discoloration (e.g., yellowing) of the solid compound Exposure to light and/or air (oxygen).Store the compound in an amber, airtight container. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Decreased potency or altered analytical results (e.g., unexpected peaks in HPLC) Thermal degradation or oxidation due to improper storage temperature.Store the compound at the recommended temperature, typically in a cool, dark place. For sensitive applications, storage at refrigerated (2-8°C) or frozen (-20°C) temperatures may be necessary.
Clumping or changes in physical appearance Exposure to moisture.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed, especially when removing it from cold storage to prevent condensation.
Inconsistent results between experimental batches Inconsistent storage and handling practices.Establish and adhere to a strict storage and handling protocol for all batches of the compound. Document storage conditions and handling procedures for each use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To minimize oxidation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and dark place. For enhanced stability, especially for long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended, along with an inert atmosphere (e.g., argon or nitrogen).

Q2: How does temperature affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes. Like many ascorbic acid derivatives, this compound is susceptible to photodegradation. Exposure to UV or ambient light can catalyze oxidative reactions. Always use amber or opaque containers and store them in the dark.

Q4: What is the role of humidity in the degradation of this compound?

A4: Moisture can facilitate oxidative degradation. It is important to store this compound in a low-humidity environment. Using a desiccator and ensuring the container is well-sealed will help protect it from moisture.

Q5: How can I monitor the stability of my stored this compound?

A5: The stability of the compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A validated HPLC method can be used to quantify the parent compound and detect the presence of degradation products over time.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited in publicly available literature, the following table provides an illustrative example of expected stability based on data for the related compound, ascorbyl palmitate, under accelerated storage conditions. These values should be used as a general guideline, and it is recommended to perform in-house stability studies for critical applications.

Table 1: Illustrative Stability of Ascorbyl Palmitate under Accelerated Storage Conditions

Storage ConditionTime (Weeks)Remaining Ascorbyl Palmitate (%)
40°C / 75% RH (in darkness)0100
4~95
8~90
12~85
40°C (exposed to UV light)0100
4~80
8~65
12~50

Note: This data is extrapolated from studies on ascorbyl monopalmitate and serves as an estimation. Actual degradation rates for this compound may vary.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol (B129727) or ethanol.

    • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the stored this compound sample.

    • Dissolve the sample in the same solvent used for the standard solutions to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is often effective. A starting gradient could be 70% acetonitrile, increasing to 95% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at approximately 245 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

    • Determine the concentration of this compound in the test sample by comparing its peak area to the calibration curve.

    • Calculate the percentage of the remaining compound relative to the initial concentration.

Visualizations

Oxidative Degradation Pathway of Ascorbyl Esters

Ascorbyl_Ester This compound Radical Ascorbyl Radical Ascorbyl_Ester->Radical - H• Dehydroascorbic_Ester Dehydroascorbic Acid Dipalmitate Radical->Dehydroascorbic_Ester - H• Diketogulonic_Ester 2,3-Diketogulonic Acid Dipalmitate Dehydroascorbic_Ester->Diketogulonic_Ester + H₂O (Hydrolysis) Further_Degradation Further Degradation Products Diketogulonic_Ester->Further_Degradation

Caption: Oxidative degradation pathway of ascorbyl esters.

Recommended Storage Workflow

Receive Receive Compound Store Store in Airtight, Amber Container Receive->Store Cool Cool, Dark, Dry Place Store->Cool Inert Optional: Flush with Inert Gas Store->Inert Use Use in Experiment Cool->Use Inert->Use Reseal Immediately Reseal and Return to Storage Use->Reseal Reseal->Cool

Caption: Recommended workflow for storing the compound.

Technical Support Center: Optimizing Topical Delivery of Vitamin C Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the skin absorption of topical vitamin C esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor skin absorption of vitamin C esters?

The primary barriers to effective skin absorption of vitamin C esters are twofold: the formidable barrier presented by the stratum corneum and the inherent chemical properties of the esters themselves. The stratum corneum, the outermost layer of the skin, is a lipid-rich structure that limits the penetration of many molecules, particularly hydrophilic ones.[1][2][3] While vitamin C esters are often more lipophilic than pure L-ascorbic acid, their efficient passage is still hindered.

Furthermore, for the vitamin C to be biologically active, the ester must be cleaved by enzymes within the skin to release the active L-ascorbic acid.[4][5][6] The efficiency of this enzymatic conversion can vary and may be a rate-limiting step in the overall delivery of active vitamin C to the target dermal layers.[7]

Q2: My vitamin C ester formulation is showing discoloration. What could be the cause?

Discoloration, typically a yellowing or browning of the formulation, is a common indicator of degradation. While vitamin C esters are generally more stable than L-ascorbic acid, they are still susceptible to hydrolysis and oxidation, especially when exposed to air, light, and heat.[7][8] The pH of the formulation also plays a critical role in the stability of certain esters.[4] For instance, some vitamin C esters are only stable at a pH above 5.[4]

Q3: I am observing inconsistent results in my in vitro skin permeation studies. What are the common pitfalls?

Inconsistent results in in vitro skin permeation studies can arise from several factors:

  • Skin Model Variability: There can be significant variation between skin samples, whether from human or animal sources, or even between different batches of reconstructed human epidermis.

  • Experimental Conditions: Maintaining consistent temperature, receptor fluid composition, and stirring speed in Franz diffusion cells is crucial.[9][10]

  • Formulation Integrity: Ensure the formulation is homogenous and that the vitamin C ester has not degraded prior to the experiment.

  • Analytical Method Sensitivity: The method used to quantify the vitamin C ester in the receptor fluid must be sensitive and validated for the specific ester and fluid being used. High-performance liquid chromatography (HPLC) is a commonly used and reliable method.[11]

Q4: How do I choose the right vitamin C ester for my formulation?

The choice of vitamin C ester depends on the specific goals of your research and the desired characteristics of the formulation. Key considerations include:

  • Stability: Some esters, like magnesium ascorbyl phosphate (B84403) (MAP) and sodium ascorbyl phosphate (SAP), are known for their superior stability compared to others like ascorbyl palmitate.[12][13]

  • Solubility: Consider whether a water-soluble (e.g., MAP, SAP, Ascorbyl Glucoside) or oil-soluble (e.g., Ascorbyl Palmitate, Tetrahexyldecyl Ascorbate) ester is more suitable for your formulation base.[4][14]

  • Penetration and Conversion: While oil-soluble esters may penetrate the stratum corneum more readily, their conversion to L-ascorbic acid within the skin may be less efficient than some water-soluble derivatives.[4][7]

Troubleshooting Guides

Issue 1: Low Bioavailability and Poor Permeation of the Vitamin C Ester

Symptoms:

  • Low or undetectable levels of the vitamin C ester or L-ascorbic acid in the receptor fluid of a Franz diffusion cell experiment.

  • Lack of expected biological effect in ex vivo or in vivo models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formulation Barrier The vehicle of the formulation may not be optimized for release of the ester. Consider reformulating with penetration enhancers.
Stratum Corneum Barrier The lipophilic nature of the stratum corneum is preventing efficient penetration.[2]
Low Ester Concentration The concentration of the vitamin C ester in the formulation may be too low to achieve a sufficient diffusion gradient. The optimal concentration is typically between 10% and 20%.[15] Concentrations above 20% may not increase efficacy and could cause irritation.[15]
Inefficient Enzymatic Conversion The ester is penetrating the skin but is not being efficiently converted to L-ascorbic acid.[4][7]

Data on Chemical Permeation Enhancers (CPEs) for Vitamin C

The following table summarizes the enhancement ratios (ER) of various CPEs on vitamin C permeation through different skin models, as reported in a systematic review.[1] A higher ER indicates a greater enhancement of permeation compared to a control without the enhancer.

CPE Category Specific CPE Skin Model Enhancement Ratio (ER)
Esters Isopropyl myristatePorcine1.83
Fatty Acids Oleic acidPorcine3.24
Non-ionic Surfactants Polysorbate 20 (Tween® 20)Rabbit5.08
Non-ionic Surfactants Polysorbate 80 (Tween® 80)Porcine2.15
Combination Isopropyl myristate, sorbitan (B8754009) monolaurate, and polyoxyethylene 80Not SpecifiedHighest Permeation Enhancement

Data synthesized from a systematic review on chemical permeation enhancers for vitamin C.[1]

Issue 2: Formulation Instability

Symptoms:

  • Changes in color, odor, or viscosity of the formulation over time.

  • Decreased concentration of the vitamin C ester when analyzed by HPLC.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidation The formulation is exposed to oxygen. Package the formulation in airless containers and consider adding antioxidants like ferulic acid and vitamin E, which can help stabilize vitamin C.[15]
Photodegradation The formulation is exposed to light. Use opaque or UV-protective packaging.
Incorrect pH The pH of the formulation is not optimal for the stability of the specific ester. Adjust the pH to the recommended range for the chosen ester. For example, Sodium Ascorbyl Phosphate is more stable around a neutral pH.[4]
Hydrolysis The ester is being hydrolyzed back to L-ascorbic acid and its fatty acid or phosphate group within the formulation. Consider using a non-aqueous vehicle or an emulsion system to protect the ester.[8]

Stability of Different Vitamin C Derivatives

Vitamin C Derivative General Stability Profile
L-Ascorbic Acid (LAA)Highly unstable, readily oxidizes.[7]
Ascorbyl Palmitate (AP)More stable than LAA, but can be prone to hydrolysis.[8][12]
Magnesium Ascorbyl Phosphate (MAP)Considered one of the most stable derivatives.[16][17]
Sodium Ascorbyl Phosphate (SAP)Also a very stable derivative.[12][13]
Ascorbyl GlucosideStable, needs to be hydrolyzed by alpha-glucosidase in the skin to release L-ascorbic acid.[4]
3-O-Ethyl Ascorbic AcidA stable derivative soluble in both water and oil.[4]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines a general procedure for assessing the skin permeation of a vitamin C ester.

1. Skin Preparation: a. Obtain full-thickness skin (e.g., human abdominoplasty, porcine ear). b. Carefully remove subcutaneous fat and dermis to a consistent thickness. c. Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment.[9][10]

2. Franz Cell Assembly: a. Fill the receptor compartment with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin.[9][10] b. Maintain the temperature at 37°C to mimic physiological conditions.[9][10] c. Stir the receptor fluid continuously.[9][10]

3. Application of Formulation: a. Apply a finite dose of the vitamin C ester formulation to the skin surface in the donor compartment.[18]

4. Sampling: a. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the receptor compartment for analysis.[9][10] b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.[9][10]

5. Quantification: a. Analyze the concentration of the vitamin C ester (and L-ascorbic acid if desired) in the collected samples using a validated HPLC method.[11]

6. Data Analysis: a. Calculate the cumulative amount of the vitamin C ester permeated per unit area over time. b. Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Protocol 2: Quantification of a Vitamin C Ester in a Topical Formulation by HPLC

This protocol provides a general framework for the HPLC analysis of a vitamin C ester.

1. Sample Preparation: a. Accurately weigh a portion of the topical formulation. b. Disperse and extract the vitamin C ester using a suitable solvent system. For low-fat formulations, an aqueous buffer may be sufficient. For high-fat formulations, an initial dispersion in a non-polar solvent followed by extraction with a polar solvent may be necessary.[11] c. Centrifuge the sample to separate excipients.[11] d. Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[11]

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of methanol (B129727) and a phosphate buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detector at a wavelength appropriate for the specific ester (e.g., 245 nm for ascorbic acid).[10]

  • Column Temperature: 25°C.[11]

3. Calibration: a. Prepare a series of standard solutions of the vitamin C ester of known concentrations. b. Generate a calibration curve by plotting the peak area against the concentration.

4. Quantification: a. Inject the prepared sample extract. b. Determine the concentration of the vitamin C ester in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis prep_skin Skin Preparation franz_cell Franz Diffusion Cell Setup prep_skin->franz_cell prep_formulation Formulation Preparation application Apply Formulation prep_formulation->application franz_cell->application sampling Receptor Fluid Sampling application->sampling hplc HPLC Quantification sampling->hplc data_analysis Data Analysis (Flux, Kp) hplc->data_analysis troubleshooting_logic cluster_formulation Formulation Issues cluster_permeation Permeation Barriers start Low Skin Permeation Observed instability Degradation/Instability? start->instability check_stability Check Stability (HPLC, pH) instability->check_stability Yes enhancer Using Enhancers? instability->enhancer No reformulate Reformulate (Antioxidants, Packaging) check_stability->reformulate add_enhancer Add Permeation Enhancers (CPEs, Liposomes) enhancer->add_enhancer No optimize_enhancer Optimize Enhancer Concentration enhancer->optimize_enhancer Yes signaling_pathway VC_Ester Vitamin C Ester (Topical Application) SC Stratum Corneum VC_Ester->SC Penetration Epidermis Viable Epidermis SC->Epidermis Enzymes Esterase Enzymes Epidermis->Enzymes LAA L-Ascorbic Acid (Active Form) Enzymes->LAA Conversion Bio_Effect Biological Effects (e.g., Collagen Synthesis) LAA->Bio_Effect

References

Optimizing experimental conditions for studying 2,6-Di-O-palmitoyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experimental conditions when working with 2,6-Di-O-palmitoyl-L-ascorbic acid.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a fat-soluble derivative of L-ascorbic acid (Vitamin C).[1][2] It is synthesized by attaching two palmitoyl (B13399708) groups to the ascorbic acid molecule, which significantly enhances its lipophilicity and stability compared to the water-soluble ascorbic acid.[1] This modification allows for better penetration into lipid-rich environments such as cell membranes, making it a valuable compound in various fields, including cosmetics, pharmaceuticals, and food preservation.[1][2]

2. What are the main applications of this compound?

Its primary applications stem from its antioxidant properties and enhanced stability. It is used in:

  • Cosmetic and dermatological formulations: For its anti-aging, skin-brightening, and antioxidant effects.[1]

  • Pharmaceutical drug delivery: As a component in formulations to improve the stability and bioavailability of active pharmaceutical ingredients.[3][4][5]

  • Food industry: As a food additive (antioxidant) to prevent spoilage in fat-containing foods.[1]

3. What is the difference between this compound and Ascorbyl Palmitate?

Ascorbyl palmitate is the common name for 6-O-palmitoyl-L-ascorbic acid, meaning it has one palmitoyl group attached. This compound has two palmitoyl groups. This difference in structure makes the di-substituted version even more lipophilic. While much of the available research has been conducted on ascorbyl palmitate, the general principles of handling, formulation, and experimental design can often be extrapolated to the di-palmitoyl derivative.

4. How should this compound be stored?

It should be stored at room temperature in a dry, dark place.[1] As with many lipophilic compounds, exposure to light and high humidity can lead to gradual oxidation and discoloration.

Data Presentation: Physicochemical Properties

PropertyValueReferences
Synonyms L-Ascorbyl 2,6-dipalmitate[6][7][8]
Molecular Formula C₃₈H₆₈O₈[1][7][9][10]
Molecular Weight 652.95 g/mol [1][9]
Appearance White to light yellow crystalline powder[1][9][10]
Melting Point 112-116 °C[1]
Optical Rotation [α]20/D = +19 to +24° (c=0.8 in EtOH)[1]

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound

Problem: this compound is not dissolving in the chosen solvent.

Cause: Due to its high lipophilicity, this compound is practically insoluble in water and aqueous buffers.[11] Its solubility in organic solvents also varies.

Solutions:

  • Solvent Selection:

    • High Solubility: Use Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Ascorbyl palmitate has a solubility of approximately 30 mg/mL in these solvents.

    • Moderate Solubility: Ethanol (B145695) is a suitable solvent, with the solubility of ascorbyl palmitate being around 10 mg/mL.

    • Low Solubility: Be cautious with less polar solvents. While it is a lipophilic compound, extensive sonication and heating might be required.

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution in 100% DMSO.

    • Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming (not exceeding 40-50°C) and brief sonication can be applied.

    • For aqueous working solutions, the DMSO stock should be added to the aqueous buffer of choice with vigorous stirring. It is recommended to first dilute the stock in DMSO to an intermediate concentration before adding to the aqueous medium to minimize precipitation.

    • Aqueous solutions of ascorbyl palmitate are not stable and should be used within a day.

SolventSolubility of Ascorbyl PalmitateNotes
DMSO ~30 mg/mLRecommended for high concentration stock solutions.
DMF ~30 mg/mLAnother option for high concentration stocks.
Ethanol ~10 mg/mLUseful for some applications, but lower solubility than DMSO.
Aqueous Buffers Sparingly soluble (~0.5 mg/mL in 1:1 DMSO:PBS)Prepare fresh and use immediately. Prone to precipitation.
Issue 2: Precipitation in Cell Culture Media

Problem: The compound precipitates when added to the cell culture medium.

Cause: This is a common issue with lipophilic compounds when a concentrated organic stock solution is diluted into an aqueous medium.[4][12]

Solutions:

  • Optimize Dilution:

    • Always use pre-warmed (37°C) cell culture medium.[4][12]

    • Add the DMSO stock solution drop-wise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[4]

    • Perform serial dilutions. First, create an intermediate dilution of your stock in a small volume of pre-warmed medium before adding it to the final volume.[12]

  • Control Final DMSO Concentration: Keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[4]

  • Use a Carrier: For problematic compounds, consider using a delivery vehicle like serum, bovine serum albumin (BSA), or formulating the compound into liposomes or nanoemulsions to improve its solubility and delivery to cells.[3]

cluster_0 Troubleshooting Workflow for Cell Culture A Compound Precipitation Observed B Check Final DMSO Concentration A->B Is it > 0.5%? C Optimize Dilution Method B->C No D Consider a Carrier Vehicle C->D Still Precipitates E Successful Delivery C->E Precipitation Resolved D->E Solution Found

Workflow for troubleshooting compound precipitation in cell culture.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh out the desired amount of this compound in a sterile, light-protected tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming at 37°C can aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Culture Treatment
  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Prepare an intermediate dilution of the stock solution in a small volume of the pre-warmed medium.

  • Add the intermediate dilution to the final volume of pre-warmed medium while gently swirling. Ensure the final DMSO concentration is below 0.5%.

  • Visually inspect the final treatment medium for any signs of precipitation before adding it to the cells.

  • Replace the existing medium in the cell culture plates with the freshly prepared treatment medium.

Protocol 3: DPPH Antioxidant Assay

This protocol is a general method for assessing antioxidant activity.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in ethanol or another suitable organic solvent.

    • Prepare a series of dilutions of the stock solution to test a range of concentrations.

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in the dark.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of each dilution of the test compound.

    • Add the DPPH solution to each well.

    • Include a control with only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on ascorbyl palmitate and ascorbic acid provides insights into potential mechanisms of action.

  • Antioxidant Activity: As a derivative of ascorbic acid, its primary role is to act as a potent antioxidant, scavenging free radicals and protecting cells from oxidative stress.[13]

  • Modulation of Inflammatory Pathways: Ascorbyl palmitate has been shown to modulate microglia M1/M2 polarization in lipopolysaccharide-stimulated BV-2 cells through the PERK/eIF2α mediated endoplasmic reticulum stress pathway.[14]

  • Induction of Apoptosis: At higher concentrations, ascorbyl palmitate has been observed to induce apoptosis in certain cell lines, which may be linked to the activation of JNK-kinases.[15]

cluster_1 Potential Signaling Involvement A This compound B Scavenging of Reactive Oxygen Species (ROS) A->B C Modulation of ER Stress (e.g., PERK/eIF2α pathway) A->C D Activation of Stress-Activated Kinases (e.g., JNK) A->D E Reduced Oxidative Stress B->E F Altered Inflammatory Response C->F G Induction of Apoptosis D->G

Potential signaling pathways influenced by lipophilic vitamin C derivatives.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Fat-Soluble Vitamin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of various fat-soluble vitamin C derivatives, focusing on their performance in key areas relevant to dermatological and cosmetic research. The information presented is supported by experimental data from peer-reviewed studies and is intended to aid in the selection of the most suitable derivative for specific research and development applications.

Executive Summary

Fat-soluble vitamin C derivatives have been developed to overcome the inherent instability and poor penetration of L-ascorbic acid, the pure form of vitamin C. These lipophilic compounds exhibit enhanced skin permeability and stability, making them attractive active ingredients in topical formulations. This guide compares the efficacy of prominent fat-soluble derivatives—Tetrahexyldecyl Ascorbate (THD Ascorbate), Ascorbyl Palmitate (AP), and Ascorbyl Tetraisopalmitate (ATIP)—across several critical parameters: skin penetration, antioxidant activity, collagen synthesis, and stability. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data available for different fat-soluble vitamin C derivatives. It is crucial to note that the data are compiled from various studies, and direct comparison may be limited due to differing experimental conditions.

Table 1: In Vitro Skin Penetration of Fat-Soluble Vitamin C Derivatives

DerivativeSkin ModelVehiclePenetration/Permeation MetricQuantitative ValueSource
Tetrahexyldecyl Ascorbate (THD Ascorbate) Human SkinAnhydrous polysilicone gelPenetrates into epidermis and dermisSuperior to L-ascorbic acid[1]
Ascorbyl Palmitate (AP) Human SkinO/W EmulsionAmount in Stratum Corneum>90% of applied dose[2]
Ascorbyl Tetraisopalmitate (ATIP) Human SkinNot SpecifiedPercutaneous AbsorptionExcellent[3]

Disclaimer: The lack of standardized testing protocols across studies makes a direct head-to-head comparison of penetration values challenging. The data presented should be interpreted as indicative of the relative lipophilicity and skin affinity of each derivative.

Table 2: Antioxidant Capacity of Fat-Soluble Vitamin C Derivatives

DerivativeAssayMetricQuantitative ValueSource
Tetrahexyldecyl Ascorbate (THD Ascorbate) H2O2 scavengingIC50850 µg/mL[4]
Ascorbyl Palmitate (AP) DPPH AssayAntioxidative PotencyLower than Ascorbic Acid[5]
Ascorbyl Tetraisopalmitate (ATIP) In vitro antioxidant activity in a lipid systemRelative EfficacyMore effective than Magnesium Ascorbyl Phosphate[6]

Disclaimer: IC50 values are highly dependent on the specific assay conditions. The data above provides a snapshot of the antioxidant potential of these derivatives.

Table 3: Collagen Synthesis Enhancement by Fat-Soluble Vitamin C Derivatives

DerivativeCell LineMetricQuantitative ResultSource
Tetrahexyldecyl Ascorbate (THD Ascorbate) Human Dermal FibroblastsCollagen SynthesisDirect stimulant of new collagen[1]
Ascorbyl Palmitate (AP) Not SpecifiedCollagen ProductionConsidered a less effective form for collagen stimulation[7]
Ascorbyl Tetraisopalmitate (ATIP) Skin CellsCollagen Synthesis50% increase compared to L-ascorbic acid[8]

Disclaimer: The methods for quantifying collagen synthesis and the cell models used can vary significantly between studies, affecting the comparability of the results.

Table 4: Stability of Fat-Soluble Vitamin C Derivatives in Formulations

| Derivative | Formulation Type | Storage Conditions | Stability Metric | Quantitative Result | Source | | :--- | :--- | :--- | :--- | :--- | | Tetrahexyldecyl Ascorbate (THD Ascorbate) | Not Specified | General | Stability | More stable than L-ascorbic acid |[9] | | Ascorbyl Palmitate (AP) | O/W Emulsion | Not Specified | Stability | Less stable than Sodium and Magnesium Ascorbyl Phosphate | | | Ascorbyl Tetraisopalmitate (ATIP) | Cosmetic Formulations | Not Specified | Stability | Good stability | |

Disclaimer: Stability is highly dependent on the complete formulation, including pH, presence of other antioxidants, and packaging.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This method is widely used to assess the percutaneous absorption of topical compounds.

  • Membrane Preparation: Excised human or animal skin is prepared by separating the epidermis from the dermis, often through heat treatment. The integrity of the skin barrier is verified.

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor chambers of a Franz diffusion cell. The receptor chamber is filled with a physiologically relevant receptor fluid (e.g., phosphate-buffered saline), which is maintained at a constant temperature (typically 32°C) and continuously stirred.

  • Compound Application: The test formulation containing the vitamin C derivative is applied to the surface of the stratum corneum in the donor chamber.

  • Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis, and replaced with fresh receptor fluid to maintain sink conditions.

  • Quantification: The concentration of the vitamin C derivative in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC). The cumulative amount of the compound that has permeated the skin over time is then calculated.

G cluster_0 Experimental Setup cluster_1 Permeation Measurement cluster_2 Data Analysis A Prepare Skin Membrane B Assemble Franz Diffusion Cell A->B C Fill Receptor Chamber B->C D Apply Test Formulation C->D E Maintain Temperature and Stirring D->E F Collect Samples at Time Intervals E->F G Analyze Samples by HPLC F->G H Calculate Cumulative Permeation G->H I Determine Permeation Flux H->I G A Prepare DPPH Solution C Mix DPPH and Test Solutions A->C B Prepare Test Compound Solutions B->C D Incubate in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G G A Culture Human Dermal Fibroblasts B Treat Cells with Vitamin C Derivative A->B C Incubate for 48-72 hours B->C D Collect Culture Supernatant C->D E Quantify Collagen via ELISA D->E F Analyze and Compare Results E->F G cluster_0 Extracellular cluster_1 Intracellular TGFB TGF-β1 Receptor TGF-β Receptor TGFB->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad Complex Smad Complex Formation Smad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nuclear Translocation Complex->Nucleus Transcription Gene Transcription (COL1A1, COL1A2) Nucleus->Transcription Procollagen Pro-collagen Synthesis Transcription->Procollagen Hydroxylation Prolyl & Lysyl Hydroxylation (Vitamin C as cofactor) Procollagen->Hydroxylation Secretion Collagen Secretion Hydroxylation->Secretion

References

A Comparative Guide to 2,6-Di-O-palmitoyl-L-ascorbic acid for Enhanced Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid (ASC-DP) and its role in collagen synthesis, placed in context with other Vitamin C derivatives. While direct quantitative comparisons for ASC-DP are limited in published literature, this document extrapolates its potential efficacy based on its chemical properties and data from structurally similar lipophilic Vitamin C analogues.

Introduction to this compound (ASC-DP)

This compound is a lipophilic derivative of L-ascorbic acid, designed for enhanced stability and skin penetration.[1] L-ascorbic acid, while a potent antioxidant and a crucial cofactor for collagen synthesis, is notoriously unstable in aqueous solutions and exhibits poor skin permeability.[2] Esterification of L-ascorbic acid with palmitic acid at the 2 and 6 positions results in a molecule with increased stability and the ability to more readily penetrate the lipid-rich stratum corneum, making it a promising candidate for topical applications aimed at boosting dermal collagen.[1][3]

Mechanism of Action: The Role of Vitamin C in Collagen Synthesis

Vitamin C is indispensable for collagen production, acting as a cofactor for prolyl and lysyl hydroxylases.[4] These enzymes are critical for the hydroxylation of proline and lysine (B10760008) residues in pro-collagen chains, a necessary step for the formation of stable, triple-helical collagen molecules. Additionally, ascorbic acid can stimulate the transcription of collagen genes, further enhancing collagen output.[4][5] Lipophilic derivatives like ASC-DP are designed to deliver ascorbic acid more efficiently to the dermal fibroblasts where collagen synthesis occurs.

Signaling Pathway for Vitamin C-Induced Collagen Synthesis

Collagen_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular (Fibroblast) ASC-DP 2,6-Di-O-palmitoyl- L-ascorbic acid (ASC-DP) L-Ascorbic_Acid L-Ascorbic Acid ASC-DP->L-Ascorbic_Acid Skin Penetration & Hydrolysis Prolyl_Hydroxylase_Active Prolyl Hydroxylase (active) L-Ascorbic_Acid->Prolyl_Hydroxylase_Active Cofactor Lysyl_Hydroxylase_Active Lysyl Hydroxylase (active) L-Ascorbic_Acid->Lysyl_Hydroxylase_Active Cofactor Prolyl_Hydroxylase Prolyl Hydroxylase (inactive) Prolyl_Hydroxylase->Prolyl_Hydroxylase_Active Lysyl_Hydroxylase Lysyl Hydroxylase (inactive) Lysyl_Hydroxylase->Lysyl_Hydroxylase_Active Hydroxylated_Pro-collagen Hydroxylated Pro-collagen Prolyl_Hydroxylase_Active->Hydroxylated_Pro-collagen Lysyl_Hydroxylase_Active->Hydroxylated_Pro-collagen Pro-collagen Pro-collagen Pro-collagen->Hydroxylated_Pro-collagen Hydroxylation Collagen_Secretion Collagen Secretion & Fibril Assembly Hydroxylated_Pro-collagen->Collagen_Secretion

Caption: Signaling pathway of ASC-DP in collagen synthesis.

Comparative Performance Insights

Due to the scarcity of direct comparative studies on ASC-DP, we present data on other lipophilic vitamin C derivatives, such as Ascorbyl Palmitate and Ascorbyl Tetraisopalmitate, to infer the potential advantages of ASC-DP over the less stable L-ascorbic acid.

Parameter L-Ascorbic Acid Ascorbyl Palmitate (AP) Ascorbyl Tetraisopalmitate (ATIP) This compound (ASC-DP)
Chemical Stability Low; prone to oxidation in aqueous solutions.[2]Higher than L-Ascorbic Acid.[6]High.High (inferred from structure).[1]
Solubility Water-soluble.Lipophilic (fat-soluble).[6]Lipophilic (oil-soluble).Lipophilic.[1]
Skin Penetration Low.Moderate; enhanced compared to L-Ascorbic Acid.[3]High.High (inferred from lipophilicity).[1]
Collagen Synthesis Potent stimulator, but efficacy is limited by stability and penetration.[4]Stimulates collagen production.[6]Potent stimulator of collagen synthesis.Expected to be a potent stimulator due to enhanced delivery of ascorbic acid.[1]
Cytotoxicity Can be cytotoxic at high concentrations in vitro, often due to pro-oxidant effects in culture media.[7][8]Can exhibit cytotoxicity, particularly with UV exposure.[9]Generally well-tolerated.Data not available, but cytotoxicity should be evaluated.

Note: The properties of ASC-DP are largely inferred from its chemical structure and data on similar lipophilic vitamin C esters. Experimental validation is required.

Experimental Protocols

To facilitate further research and validation of ASC-DP's effects on collagen synthesis, detailed protocols for key in vitro assays are provided below.

Experimental Workflow for Validating ASC-DP's Effect on Collagen Synthesis

Experimental_Workflow Cell_Culture 1. Cell Culture (Human Dermal Fibroblasts) Treatment 2. Treatment (ASC-DP, L-Ascorbic Acid, Vehicle Control) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (MTT Assay) Treatment->Viability_Assay Collagen_Quantification 4. Collagen Quantification (Sirius Red Assay) Treatment->Collagen_Quantification Western_Blot 5. Western Blot (Collagen Type I Protein Expression) Treatment->Western_Blot qPCR 6. qPCR (Collagen Type I Gene Expression) Treatment->qPCR Data_Analysis 7. Data Analysis & Comparison Viability_Assay->Data_Analysis Collagen_Quantification->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: In vitro workflow for ASC-DP validation.

Cell Culture of Human Dermal Fibroblasts (HDFs)
  • Cell Line: Normal Human Dermal Fibroblasts (NHDFs).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Treatment Protocol
  • Seed HDFs in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction).

  • Allow cells to adhere and grow for 24 hours.

  • Prepare stock solutions of ASC-DP and L-ascorbic acid in a suitable solvent (e.g., DMSO for ASC-DP, sterile water for L-ascorbic acid).

  • Treat cells with varying concentrations of ASC-DP, L-ascorbic acid, and a vehicle control for a predetermined duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)
  • Following treatment, remove the culture medium.

  • Add MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

Collagen Quantification (Sirius Red Assay)
  • After treatment, collect the cell culture supernatant and lyse the cells.

  • Add Sirius Red dye solution to both supernatant and cell lysate to precipitate collagen.

  • Incubate for 30 minutes at room temperature.

  • Centrifuge to pellet the collagen-dye complex and discard the supernatant.

  • Wash the pellet to remove unbound dye.

  • Elute the bound dye with a basic solution.

  • Measure the absorbance of the eluted dye at 540 nm.

  • Quantify collagen concentration using a standard curve prepared with known concentrations of collagen.

Western Blot for Collagen Type I
  • Lyse treated cells in RIPA buffer containing protease inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against Collagen Type I overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Use a loading control (e.g., β-actin or GAPDH) for normalization.

Quantitative Real-Time PCR (qPCR) for Collagen Type I Gene (COL1A1) Expression
  • Extract total RNA from treated cells using a suitable kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qPCR using primers specific for COL1A1 and a reference gene (e.g., GAPDH).

  • Analyze the relative gene expression using the ΔΔCt method.

Conclusion and Future Directions

This compound presents a promising advancement in the topical delivery of Vitamin C for promoting collagen synthesis due to its enhanced stability and lipophilicity. While direct quantitative evidence of its superiority is pending, the data from analogous lipophilic derivatives strongly suggest its potential for greater efficacy compared to L-ascorbic acid. The experimental protocols provided herein offer a framework for researchers to systematically validate the effects of ASC-DP and contribute valuable data to the field. Future studies should focus on direct, quantitative comparisons of ASC-DP with L-ascorbic acid and other derivatives, as well as in vivo studies to confirm its efficacy in a physiological setting.

References

A Comparative Analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid and Alpha-Tocopherol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of lipophilic antioxidants, both 2,6-Di-O-palmitoyl-L-ascorbic acid, a synthetic derivative of Vitamin C, and alpha-tocopherol (B171835), the most biologically active form of Vitamin E, present compelling options for therapeutic and research applications. This guide provides a detailed comparative study of these two compounds, focusing on their antioxidant efficacy, mechanisms of action on cellular signaling pathways, and relevant experimental protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these molecules is crucial for their application in drug delivery and formulation.

PropertyThis compoundAlpha-Tocopherol
Molecular Formula C₃₈H₆₈O₈C₂₉H₅₀O₂
Molar Mass 652.9 g/mol 430.7 g/mol
Solubility LipophilicLipophilic
Appearance White to light yellow powder/crystalYellow, viscous oil
Synonyms L-Ascorbyl 2,6-dipalmitateVitamin E

Antioxidant Performance: A Quantitative Comparison

The primary function of both molecules lies in their ability to neutralize reactive oxygen species (ROS). While direct comparative studies with quantitative data for this compound are limited, we can infer its potential from studies on related lipophilic Vitamin C derivatives and compare it with the well-documented antioxidant capacity of alpha-tocopherol.

Table 1: Radical Scavenging Activity (DPPH Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

CompoundIC₅₀ ValueReference
This compoundData not available for the 2,6-dipalmitoyl form.-
Ascorbyl Palmitate (6-O-palmitoyl-L-ascorbic acid)Varies depending on the study and solvent system.-
Alpha-TocopherolReported IC₅₀ values vary, for example, ~12.1 µM in one study.[1][1][2]
Ascorbic Acid (for comparison)IC₅₀ values are highly variable depending on assay conditions.

Table 2: Inhibition of Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is widely used to measure lipid peroxidation by quantifying malondialdehyde (MDA), a byproduct of lipid breakdown.

CompoundInhibition of Lipid PeroxidationReference
This compoundExpected to inhibit lipid peroxidation due to its lipophilic nature, but specific quantitative data is scarce.
Ascorbyl Palmitate (6-O-palmitoyl-L-ascorbic acid)Has been shown to be a potent inhibitor of lipid peroxidation.[3][3]
Alpha-TocopherolA well-established inhibitor of lipid peroxidation in biological membranes. It can inhibit oxygen uptake in microsomes by 60% at a concentration of 5 nmol/mg protein.[4][4][5][6]

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, both compounds influence key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Protein Kinase C (PKC) Signaling

Alpha-tocopherol is a known modulator of Protein Kinase C (PKC) activity. Specifically, it has been shown to inhibit the activity of PKCα by promoting its dephosphorylation, which in turn can affect downstream cellular processes like cell proliferation.[7][8][9][10][11] This effect appears to be specific to the alpha-isoform and is independent of its antioxidant properties.

PKC_Pathway cluster_alpha Alpha-Tocopherol Alpha-Tocopherol Alpha-Tocopherol PP2A PP2A Alpha-Tocopherol->PP2A activates PKC_alpha_P PKCα (active) PP2A->PKC_alpha_P dephosphorylates PKC_alpha PKCα (inactive) PKC_alpha_P->PKC_alpha Cell_Proliferation Cell Proliferation PKC_alpha_P->Cell_Proliferation promotes PKC_alpha->Cell_Proliferation inhibits

Alpha-Tocopherol's inhibition of Protein Kinase Cα signaling.
NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammation. Alpha-tocopherol has been demonstrated to inhibit NF-κB activation, thereby downregulating the expression of pro-inflammatory cytokines like IL-6.[12][13][14] This inhibition can occur through the modulation of upstream kinases and the prevention of the degradation of IκB, the inhibitory subunit of NF-κB.

Vitamin C and its derivatives are also known to inhibit NF-κB activation.[15][16][17][18][19] This effect can be mediated through various mechanisms, including the inhibition of IκB kinase (IKK) activation. The lipophilic nature of this compound may allow for its accumulation in cellular membranes, potentially influencing membrane-associated signaling events that lead to NF-κB activation.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n IkB_NFkB->NFkB releases Antioxidants Alpha-Tocopherol or This compound Antioxidants->IKK inhibit Gene_Expression Pro-inflammatory Gene Expression NFkB_n->Gene_Expression induces

Inhibition of the NF-κB signaling pathway by antioxidants.
Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Alpha-tocopherol has been shown to modulate MAPK signaling, although its effects can be cell-type and context-dependent.[20] For instance, it can attenuate the activation of ERK1/2 and p38 MAPK in response to inflammatory stimuli.[21]

The influence of Vitamin C on MAPK pathways is also complex, with reports of both activation and inhibition depending on the cellular context and dosage.[15] The specific effects of this compound on these pathways are an area for further research.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

DPPH Radical Scavenging Assay

Objective: To determine and compare the free radical scavenging activity of this compound and alpha-tocopherol.

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare stock solutions of this compound and alpha-tocopherol in a suitable solvent (e.g., ethanol (B145695) or DMSO). Prepare a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • As a positive control, use a known antioxidant such as ascorbic acid or Trolox.

    • As a blank, use the solvent without the sample.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare 0.1 mM DPPH in Methanol Start->Prepare_DPPH Prepare_Samples Prepare serial dilutions of Test Compounds & Control Start->Prepare_Samples Mix Mix DPPH solution with samples in 96-well plate Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in dark for 30 minutes Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 value Measure->Calculate End End Calculate->End

Workflow for the DPPH Radical Scavenging Assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

Objective: To assess the ability of the test compounds to inhibit lipid peroxidation in a biological sample.

Methodology:

  • Sample Preparation: Use a biological sample susceptible to lipid peroxidation, such as rat liver microsomes or a lipid emulsion.

  • Induction of Peroxidation: Induce lipid peroxidation using an initiator, for example, by adding a solution of FeSO₄ and ascorbic acid.

  • Treatment: Incubate the sample with different concentrations of this compound or alpha-tocopherol.

  • TBARS Reaction:

    • Stop the peroxidation reaction by adding a solution of trichloroacetic acid (TCA).

    • Centrifuge to pellet the precipitated proteins.

    • To the supernatant, add thiobarbituric acid (TBA) solution.

    • Heat the mixture in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm.

  • Quantification: Calculate the concentration of TBARS using a standard curve prepared with malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane. The percentage inhibition of lipid peroxidation can then be determined.[7][22][23][24][25]

Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

Objective: To measure the intracellular ROS scavenging capacity of the test compounds.

Methodology:

  • Cell Culture: Seed adherent cells (e.g., HaCaT keratinocytes or HepG2 hepatocytes) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or alpha-tocopherol for a designated period.

  • ROS Induction: Induce oxidative stress by adding a ROS-generating agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

  • Staining:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) solution (typically 10 µM in serum-free media) and incubate in the dark at 37°C for 30 minutes.[26][27]

  • Measurement: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[26][27]

  • Analysis: The reduction in fluorescence intensity in treated cells compared to untreated (but stressed) cells indicates the ROS scavenging activity of the compound.

ROS_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Pretreat Pre-treat with Test Compounds Seed_Cells->Pretreat Induce_ROS Induce Oxidative Stress (e.g., H2O2) Pretreat->Induce_ROS Stain Load cells with DCFH-DA Induce_ROS->Stain Incubate_Stain Incubate in dark at 37°C Stain->Incubate_Stain Measure_Fluorescence Measure Fluorescence (Ex/Em: 485/530 nm) Incubate_Stain->Measure_Fluorescence Analyze Analyze ROS Scavenging Activity Measure_Fluorescence->Analyze End End Analyze->End

Workflow for Cellular ROS Detection using DCFH-DA.

Conclusion

Both this compound and alpha-tocopherol are potent lipophilic antioxidants with distinct mechanisms of action. Alpha-tocopherol is extensively studied, with a well-established role in inhibiting lipid peroxidation and modulating key signaling pathways such as PKC and NF-κB. While this compound holds promise as a stable, lipophilic form of Vitamin C, a clear need exists for more quantitative research to fully elucidate its comparative efficacy and cellular effects. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for the rational design and development of novel antioxidant-based therapeutics.

References

A Comparative Guide to the Efficacy of 2,6-Di-O-palmitoyl-L-ascorbic acid and L-ascorbic acid in Cutaneous Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 2,6-Di-O-palmitoyl-L-ascorbic acid and its parent compound, L-ascorbic acid, for skin health. The information is curated for professionals in research and development, offering objective analysis supported by available experimental data.

Overview and Chemical Structures

L-ascorbic acid (Vitamin C) is a potent antioxidant and an essential cofactor in collagen synthesis, making it a cornerstone ingredient in dermatology and skincare.[1][2] However, its inherent instability and hydrophilic nature limit its formulation possibilities and skin penetration.[3][4] To overcome these limitations, various derivatives have been synthesized, including the lipophilic ester this compound. This derivative is designed for enhanced stability and improved delivery into the skin's lipid-rich layers.[5]

Comparative Efficacy Data

The following tables summarize the available data on key performance indicators for both molecules. It is important to note that while extensive quantitative data exists for L-ascorbic acid, research on this compound is less abundant in publicly accessible literature, with much of the information being qualitative.

Table 1: Skin Penetration and Stability

ParameterL-ascorbic acidThis compound
Solubility HydrophilicLipophilic
Skin Penetration Poor, due to hydrophilic and charged nature at physiological pH. Penetration is enhanced at a pH below 3.5.[6][7]Enhanced penetration through the stratum corneum is expected due to its lipophilic character.[5]
Stability in Formulations Highly unstable; readily oxidizes in the presence of air, light, and heat.[3][4]Significantly more stable than L-ascorbic acid, allowing for more versatile formulation options.[5]

Table 2: Antioxidant and Collagen Synthesis Activity

ParameterL-ascorbic acidThis compound
Antioxidant Activity Potent free radical scavenger.[1][2] IC50 values are typically low, indicating high activity (e.g., in the range of 6.1-37.3 µg/mL in DPPH assays).[8][9]Possesses antioxidant properties.[5] It is presumed to exert its primary antioxidant effect after enzymatic hydrolysis to L-ascorbic acid within the skin.
Collagen Synthesis Directly stimulates collagen synthesis in human dermal fibroblasts. A 4-fold increase in collagen production has been observed at a concentration of 30 µM over 4 days.[10][11] The stimulation is dose-dependent and appears to be independent of the donor's age.[12]Stated to stimulate collagen synthesis.[5] The mechanism is likely indirect, occurring after its conversion to L-ascorbic acid in the dermis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This method is widely used to assess the dermal absorption of topical formulations.[13][14]

  • Membrane Preparation: Excised human or animal skin is prepared, and the subcutaneous fat is removed. The skin is then mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Receptor Phase: The receptor compartment is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to mimic skin surface temperature. The solution is continuously stirred to ensure sink conditions.

  • Sample Application: A precise amount of the test formulation (containing either L-ascorbic acid or this compound) is applied to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh buffer.

  • Quantification: The concentration of the active compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Antioxidant Activity Assessment (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging activity of a compound.[8][9]

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Sample Preparation: A series of concentrations of the test compounds (L-ascorbic acid and this compound) and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • Reaction: The test sample is mixed with the DPPH solution and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm. The reduction in absorbance corresponds to the radical scavenging activity.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This in vitro assay quantifies the ability of a compound to stimulate collagen production in skin cells.[10][11]

  • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium until they reach confluence.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of the test compounds. A positive control (e.g., L-ascorbic acid at a known effective concentration) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a defined period (e.g., 24-72 hours) to allow for collagen production.

  • Collagen Quantification: The amount of newly synthesized collagen can be measured using several methods, such as:

    • Radioactive Proline Incorporation: Cells are incubated with radiolabeled proline, and the incorporation into collagenase-digestible protein is measured.[11]

    • Sircol Collagen Assay: This colorimetric assay measures the amount of soluble collagen in the cell culture supernatant.

    • ELISA: A specific enzyme-linked immunosorbent assay can quantify the amount of Type I procollagen.

  • Data Analysis: The results are typically expressed as a fold-increase in collagen production compared to the negative control.

Visualized Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and processes.

Collagen_Synthesis_Pathway cluster_extracellular Extracellular cluster_fibroblast Fibroblast Cytoplasm Procollagen Procollagen Collagen Collagen Fibrils Procollagen->Collagen Cleavage of Propeptides Procollagen_mRNA Procollagen mRNA Pro_alpha_chains Pro-α chains Procollagen_mRNA->Pro_alpha_chains Translation Hydroxylated_chains Hydroxylated Pro-α chains Pro_alpha_chains->Hydroxylated_chains Hydroxylation Triple_Helix Procollagen Triple Helix Hydroxylated_chains->Triple_Helix Assembly Triple_Helix->Procollagen Secretion L_Ascorbic_Acid L-Ascorbic Acid L_Ascorbic_Acid->Procollagen_mRNA ↑ Gene Expression Prolyl_Hydroxylase Prolyl Hydroxylase L_Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Lysyl_Hydroxylase Lysyl Hydroxylase L_Ascorbic_Acid->Lysyl_Hydroxylase Cofactor Prolyl_Hydroxylase->Hydroxylated_chains Lysyl_Hydroxylase->Hydroxylated_chains Experimental_Workflow cluster_preparation Preparation cluster_experimentation Experimentation cluster_analysis Data Analysis Formulation Prepare Formulations (L-AA vs. 2,6-Di-O-palmitoyl-L-AA) Permeation Skin Permeation Assay (Franz Cell) Formulation->Permeation Antioxidant Antioxidant Assay (DPPH) Formulation->Antioxidant Collagen Collagen Synthesis Assay (in vitro) Formulation->Collagen Cells_Membrane Prepare Skin Membranes / Fibroblast Cultures Cells_Membrane->Permeation Cells_Membrane->Collagen HPLC HPLC Quantification Permeation->HPLC Spectro Spectrophotometry Antioxidant->Spectro ELISA ELISA / Sircol Assay Collagen->ELISA Comparison Comparative Analysis HPLC->Comparison Spectro->Comparison ELISA->Comparison

References

Liposomal vs. Non-Liposomal Vitamin C: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin C, or ascorbic acid, is an essential water-soluble vitamin with a plethora of physiological roles, primarily attributed to its potent antioxidant and enzymatic cofactor activities. However, its oral bioavailability is limited by saturable intestinal transporters. Liposomal encapsulation has emerged as a promising strategy to enhance the delivery and bioavailability of vitamin C. This guide provides an objective in vivo comparison of liposomal and non-liposomal vitamin C, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.

I. Pharmacokinetic Profile: A Quantitative Comparison

The primary advantage of liposomal vitamin C lies in its enhanced pharmacokinetic profile compared to its non-liposomal counterpart. Numerous in vivo studies in humans have consistently demonstrated superior absorption and retention of liposomal vitamin C.

A scoping review of ten studies, nine of which showed higher bioavailability for the liposomal form, reported a 1.2 to 5.4-fold higher maximum plasma concentration (Cmax) and a 1.3 to 7.2-fold higher area under the curve (AUC) for liposomal preparations compared to non-liposomal vitamin C.[1][2] The doses in these studies ranged from 0.15 to 10 grams.[1][2]

One clinical study directly comparing oral delivery of 1000 mg of liposomal versus non-liposomal vitamin C found the liposomal form to be 1.77 times more bioavailable.[3][4] This study also highlighted that the liposomal formulation demonstrated significantly higher values for Cmax, AUC₀-t, and AUC₀-∞.[3][4]

The following table summarizes key pharmacokinetic parameters from representative in vivo studies:

Parameter Liposomal Vitamin C Non-Liposomal Vitamin C Fold Increase (Liposomal vs. Non-Liposomal) Study Reference
Bioavailability 1.77 times higher-1.77Gopi & Balakrishnan, 2020[3][4]
Cmax 1.2 to 5.4 times higher-1.2 - 5.4Carr, 2025[1][2]
AUC 1.3 to 7.2 times higher-1.3 - 7.2Carr, 2025[1][2]

II. Experimental Protocols

A. In Vivo Bioavailability Study Protocol (Human)

This protocol is a generalized representation based on common methodologies observed in clinical trials comparing liposomal and non-liposomal vitamin C.

  • Study Design: A randomized, double-blind, two-way crossover study is a common design.[4]

  • Subjects: Healthy adult human volunteers.

  • Procedure:

    • Subjects are administered a single oral dose of either liposomal or non-liposomal vitamin C (e.g., 1000 mg).[3]

    • Blood samples are collected at predetermined intervals (e.g., baseline, 1, 2, 4, 6, 8, and 24 hours post-administration).

    • A washout period of at least one week is implemented before the subjects receive the alternate formulation.

  • Sample Analysis: Plasma is separated from the blood samples and analyzed for ascorbic acid concentration using High-Performance Liquid Chromatography (HPLC).

B. Plasma Ascorbic Acid Analysis via HPLC

The following is a detailed protocol for the determination of total ascorbic acid in plasma samples.

  • Sample Preparation:

    • Mix 25 µL of plasma with 225 µL of 5% metaphosphoric acid containing 20 mM desferrioxamine mesylate to precipitate proteins and stabilize the vitamin C.[5]

    • Centrifuge the mixture at 3000 g for 10 minutes.[5]

    • Collect the supernatant for analysis.[5]

  • Reduction of Dehydroascorbic Acid (DHAA) for Total Vitamin C Measurement:

    • To measure total vitamin C (ascorbic acid + DHAA), mix 75 µL of the supernatant with 25 µL of 10 mM dithiothreitol (B142953) (DTT) and 25 µL of 40 mM K₂HPO₄ (to maintain a pH of 6.8).[5]

    • Incubate the mixture for 20 minutes at room temperature in the dark.[5]

    • Add 25 µL of 50% metaphosphoric acid to stop the reaction.[5]

    • Centrifuge at 3000 g for 10 minutes.[5]

    • The resulting supernatant is ready for HPLC injection.[5]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.[5]

    • Mobile Phase: 0.2 M KH₂PO₄-H₃PO₄ buffer (pH 3.0) containing 50 µM EDTA.[5]

    • Detection: Electrochemical detector (ECD) set at 700 mV.[5]

    • Injection Volume: 5 µL.[5]

C. Tissue Ascorbic Acid Analysis (Preclinical Models)
  • Animal Models: Guinea pigs are a suitable model as, like humans, they cannot synthesize their own vitamin C.

  • Tissue Homogenization:

    • Excise fresh tissue (e.g., liver, brain) and wash with ice-cold PBS (0.01 M, pH 7.4).

    • Blot the tissue dry with filter paper and weigh.

    • Homogenize the tissue in a 9:1 volume-to-weight ratio of a homogenization medium (e.g., 5% metaphosphoric acid).

    • Centrifuge the homogenate at 10,000 g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Analysis: The supernatant can be analyzed for ascorbic acid content using the HPLC method described above.

III. Mechanisms of Action and Signaling Pathways

The enhanced bioavailability of liposomal vitamin C suggests a greater potential to influence cellular processes and signaling pathways compared to its non-liposomal counterpart. While direct comparative in vivo studies on signaling pathways are limited, the established antioxidant and anti-inflammatory properties of vitamin C provide a basis for understanding its potential differential effects.

A. Oxidative Stress and Inflammation Modulation

Vitamin C is a potent antioxidant that can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6] By mitigating oxidative stress, vitamin C can influence key inflammatory signaling pathways.

One of the primary pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[7][8] Oxidative stress is a known activator of NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7] By reducing oxidative stress, vitamin C can inhibit the activation of NF-κB and consequently suppress the inflammatory cascade.[8]

Another crucial pathway is the Nrf2/Keap1 signaling pathway , a major regulator of the cellular antioxidant response.[9] Vitamin C has been shown to activate Nrf2, leading to the increased expression of antioxidant enzymes.[9]

The superior bioavailability of liposomal vitamin C suggests that it can deliver a higher concentration of ascorbic acid to tissues, potentially leading to a more pronounced effect on these signaling pathways compared to non-liposomal vitamin C at the same oral dosage.

B. Diagrams of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_human_study Human Bioavailability Study subject Healthy Adult Subjects randomization Randomization subject->randomization group_lipo Liposomal Vitamin C Group randomization->group_lipo group_nonlipo Non-Liposomal Vitamin C Group randomization->group_nonlipo blood_sampling_lipo Blood Sampling (0-24h) group_lipo->blood_sampling_lipo blood_sampling_nonlipo Blood Sampling (0-24h) group_nonlipo->blood_sampling_nonlipo washout Washout Period blood_sampling_lipo->washout analysis HPLC Analysis of Plasma blood_sampling_lipo->analysis blood_sampling_nonlipo->washout blood_sampling_nonlipo->analysis crossover Crossover washout->crossover crossover->group_lipo crossover->group_nonlipo

Caption: Experimental workflow for a human crossover bioavailability study.

signaling_pathway cluster_vitamin_c Vitamin C Action vit_c Vitamin C ros Reactive Oxygen Species (ROS) vit_c->ros Scavenges nfkb NF-κB Activation vit_c->nfkb Inhibits nrf2 Nrf2 Activation vit_c->nrf2 Activates ros->nfkb Activates inflammation Inflammation (TNF-α, IL-1β, IL-6) nfkb->inflammation Promotes antioxidant_enzymes Antioxidant Enzyme Expression nrf2->antioxidant_enzymes Promotes

Caption: Vitamin C's impact on oxidative stress and inflammatory signaling pathways.

IV. Conclusion

The in vivo evidence strongly supports the superior bioavailability of liposomal vitamin C compared to non-liposomal formulations. This enhanced delivery translates to higher and more sustained plasma concentrations of ascorbic acid, which may lead to more significant physiological effects. For researchers and drug development professionals, the choice between liposomal and non-liposomal vitamin C should be guided by the specific application, desired therapeutic concentration, and cost-effectiveness. The detailed experimental protocols provided herein offer a foundation for conducting further comparative studies to elucidate the full potential of liposomal vitamin C delivery.

References

A Comparative Guide to 2,6-Di-O-palmitoyl-L-ascorbic Acid and Other Antioxidants for UV Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating demand for effective photoprotective agents has driven extensive research into various antioxidant compounds. Among these, vitamin C (L-ascorbic acid) and its derivatives are prominent due to their ability to neutralize reactive oxygen species (ROS) generated by ultraviolet (UV) radiation. This guide provides a comparative analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid, a lipophilic vitamin C derivative, against other common antioxidants used in skin protection. The comparison is based on available experimental data to assist researchers and formulation scientists in making informed decisions.

Introduction to this compound

This compound is a diester of L-ascorbic acid and palmitic acid. This modification renders the molecule lipophilic (fat-soluble), enhancing its stability and ability to penetrate the lipid-rich stratum corneum of the skin.[1][2] It is valued in cosmetic and pharmaceutical formulations for its antioxidant properties, potential to stimulate collagen synthesis, and improved stability compared to the highly unstable L-ascorbic acid.[1][2]

Comparative Analysis of Antioxidant Efficacy

Direct comparative studies on the UV protective effects of this compound against other antioxidants are limited. However, by examining data from standardized in vitro antioxidant assays, we can draw indirect comparisons of their potential efficacy.

In Vitro Antioxidant Capacity

The following table summarizes the antioxidant capacity of this compound's related compound, 6-O-palmitoylascorbate, and other common antioxidants as measured by their ability to scavenge synthetic radicals (DPPH) and peroxyl radicals (ORAC).

AntioxidantAssayIC50 / ValueReference
6-O-palmitoylascorbate DPPH Radical ScavengingSignificantly higher than L-ascorbic acid[3]
Peroxyl Radical ScavengingSignificantly higher than L-ascorbic acid[3]
L-Ascorbic Acid DPPH Radical ScavengingIC50: 6.31 ± 0.29 mg/L[4]
ORAC--
α-Tocopherol (Vitamin E) DPPH Radical ScavengingIC50: ~11.23 µg/ml[5]
ORAC--
Ferulic Acid DPPH Radical ScavengingIC50: ~2.9 - 12.0 µg/mL[6]
ORAC~30-70 µmol TE/g[6]

Note: IC50 represents the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates higher antioxidant activity. ORAC values are expressed as Trolox equivalents (TE), with higher values indicating greater antioxidant capacity. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Cellular Antioxidant Performance

A study on the lipophilic vitamin C derivative, 6-O-palmitoylascorbate, provides insights into its cellular protective effects compared to L-ascorbic acid.

ParameterCell LineTreatmentResultsReference
Intracellular ROS Production Human Keratinocytes (HaCaT)X-ray Irradiation (15 Gy)6-O-palmitoylascorbate repressed ROS more markedly than L-ascorbic acid.[3]
Lipid Peroxidation Human Keratinocytes (HaCaT)X-ray Irradiation (15 Gy)Both repressed lipid peroxidation, with 6-O-palmitoylascorbate showing a more significant effect.[3]
Protein Carbonylation Human Keratinocytes (HaCaT)X-ray Irradiation (15 Gy)Both repressed protein carbonylation, with 6-O-palmitoylascorbate showing a more significant effect.[3]
Apoptosis (Caspase 3/7 activation) Human Keratinocytes (HaCaT)X-ray Irradiation (15 Gy)6-O-palmitoylascorbate prevented apoptosis more appreciably than L-ascorbic acid.[3]

While this data is for a mono-substituted palmitoyl (B13399708) ascorbate (B8700270) and uses X-ray instead of UV radiation, it suggests that the lipophilic nature of such derivatives can enhance cellular protection against oxidative stress. However, another study indicated that ascorbyl palmitate might promote UVB-induced lipid peroxidation and cytotoxicity in keratinocytes, highlighting the complexity of its effects.[7]

Signaling Pathways in UV-Induced Skin Damage

UV radiation triggers a cascade of signaling events in skin cells, primarily mediated by the generation of ROS. These pathways ultimately lead to inflammation, photoaging, and carcinogenesis. Antioxidants can intervene in these pathways by neutralizing ROS.

UV_Signaling_Pathway cluster_UV_Stimulus UV Radiation cluster_Cellular_Response Cellular Response cluster_Downstream_Effects Downstream Effects UV UVB / UVA ROS Reactive Oxygen Species (ROS) UV->ROS DNA_Damage DNA Damage (e.g., CPDs) UV->DNA_Damage MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Apoptosis Apoptosis DNA_Damage->Apoptosis AP1 AP-1 Activation MAPK->AP1 MAPK->Apoptosis Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Inflammation MMPs MMP Upregulation AP1->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation

Caption: UV-induced signaling pathways in keratinocytes.

Experimental Protocols

To facilitate comparative research, detailed methodologies for key in vitro antioxidant and photoprotection assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).

  • Sample Preparation: Dissolve the antioxidant compounds in the same solvent at various concentrations.

  • Reaction: Mix a fixed volume of the DPPH solution with varying concentrations of the antioxidant solutions. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the maximum wavelength of DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.

DPPH_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction & Incubation cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Antioxidant Solutions DPPH_sol->Mix Antioxidant_sol Prepare Antioxidant Solutions (Varying Concentrations) Antioxidant_sol->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure_Abs Measure Absorbance (~517 nm) Incubate->Measure_Abs Calculate_Inhibition Calculate % Inhibition Measure_Abs->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for the DPPH antioxidant assay.

Cellular Reactive Oxygen Species (ROS) Assay in Keratinocytes

This assay measures the ability of an antioxidant to reduce intracellular ROS levels in keratinocytes exposed to UV radiation.

Protocol:

  • Cell Culture: Culture human keratinocytes (e.g., HaCaT cell line) in appropriate medium until they reach a suitable confluency.

  • Antioxidant Pre-treatment: Pre-incubate the cells with various concentrations of the antioxidant for a specific duration (e.g., 1-24 hours).

  • UVB Irradiation: Wash the cells with phosphate-buffered saline (PBS) and irradiate with a specific dose of UVB radiation.

  • ROS Probe Incubation: After irradiation, incubate the cells with a fluorescent ROS probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for a defined period. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).

  • Data Analysis: Quantify the reduction in ROS levels in antioxidant-treated cells compared to the UV-irradiated control cells.

Cellular_ROS_Assay_Workflow start Culture Keratinocytes pretreatment Pre-treat with Antioxidant start->pretreatment uv_irradiation UVB Irradiation pretreatment->uv_irradiation ros_probe Incubate with ROS Probe (e.g., DCFH-DA) uv_irradiation->ros_probe measurement Measure Fluorescence ros_probe->measurement analysis Analyze ROS Reduction measurement->analysis

References

Assessing the Synergistic Antioxidant Effect of Ascorbyl Palmitate with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the synergistic antioxidant effects of ascorbyl palmitate, a fat-soluble derivative of Vitamin C, when combined with other antioxidant compounds. While the primary focus of this inquiry is 2,6-Di-O-palmitoyl-L-ascorbic acid, a comprehensive search of scientific literature has revealed a notable scarcity of specific experimental data on the synergistic antioxidant properties of this particular isomer. However, extensive research is available for the closely related and commercially prevalent isomer, 6-O-palmitoyl-L-ascorbic acid, commonly known as ascorbyl palmitate. This guide will, therefore, present data pertaining to ascorbyl palmitate as a scientifically relevant analogue, with the understanding that the fundamental principles of antioxidant synergy are likely to be similar.

Executive Summary

Ascorbyl palmitate demonstrates significant synergistic antioxidant activity when combined with other antioxidants, most notably tocopherols (B72186) (Vitamin E). This synergy is primarily attributed to the ability of the ascorbyl moiety to regenerate the tocopheryl radical, thus prolonging the antioxidant capacity of Vitamin E. This guide summarizes key quantitative data from various studies, outlines the experimental protocols used to determine these effects, and provides visual representations of the underlying mechanisms and workflows.

Data Presentation: Quantitative Analysis of Synergistic Antioxidant Effects

The following tables summarize the quantitative data from studies investigating the synergistic antioxidant effects of ascorbyl palmitate in combination with other compounds.

Table 1: Synergistic Effect of Ascorbyl Palmitate and Vitamin E on Free Radical Scavenging Activity

Antioxidant CombinationMeasurementResultSynergistic ImprovementReference
Ascorbyl Palmitate + Vitamin EAntioxidant ValueNot specified individually57.75%[1]

Table 2: Inhibition of Lipid Peroxidation in Cooked Turkey Meat by Tocopherols and Ascorbyl Palmitate

TreatmentTBARS Value (µmol malondialdehyde/kg) after 9 daysPercentage Reduction vs. ControlReference
Control (No antioxidants)270N/A[2]
Tocopherols (200 ppm)Significantly reduced (exact value not provided)-[2]
Tocopherols (200 ppm) + Ascorbyl Palmitate50 (in 1% O2 packaging)~81.5%[2]

Table 3: Synergistic Antioxidant Effect of DL-α-Tocopherol (TOH) and Ascorbyl Palmitate (AscPH) at Various Ratios

TOH ConcentrationTOH:AscPH RatioSynergism (%)Reference
1.0 mM1:142.4%[3][4]
1.0 mM1:547.6%[3][4]
1.0 mM1:1055.4%[3][4]
0.1 mM1:138.1%[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

General Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: The test compounds (individual antioxidants and their combinations) are prepared in various concentrations.

  • Reaction: A specific volume of the sample solution is mixed with a volume of the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains the solvent instead of the antioxidant sample.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation.

Principle: Malondialdehyde (MDA), a major secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex. The intensity of the color, measured spectrophotometrically, is an indicator of the extent of lipid peroxidation.

General Protocol:

  • Sample Preparation: A sample containing lipids (e.g., minced meat, oil emulsion) is subjected to conditions that induce oxidation, with and without the addition of antioxidants.

  • Reaction with TBA: An aliquot of the sample is mixed with a solution of TBA and an acid (e.g., trichloroacetic acid).

  • Heating: The mixture is heated in a water bath (e.g., at 95°C) for a specific duration (e.g., 60 minutes) to facilitate the reaction.

  • Cooling and Centrifugation: The mixture is cooled, and then centrifuged to remove any precipitate.

  • Measurement: The absorbance of the supernatant is measured at a specific wavelength (typically around 532 nm).

  • Quantification: The concentration of TBARS is determined by comparing the absorbance to a standard curve prepared using a known concentration of MDA or a standard equivalent.

Mandatory Visualization

Signaling Pathway of Synergistic Antioxidant Action

Synergistic_Antioxidant_Action cluster_lipid_phase Lipid Phase (e.g., Cell Membrane) Tocopherol Tocopherol (Vitamin E) TocopherylRadical Tocopheryl Radical Tocopherol->TocopherylRadical Oxidized AscorbylPalmitate Ascorbyl Palmitate TocopherylRadical->AscorbylPalmitate Regenerated by LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) LipidPeroxylRadical->Tocopherol Donates H• LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxylRadical->LipidHydroperoxide Reduced AscorbylRadical Ascorbyl Radical AscorbylPalmitate->AscorbylRadical Donates H•

Caption: Regeneration cycle of Tocopherol by Ascorbyl Palmitate.

Experimental Workflow for Assessing Antioxidant Synergy

Experimental_Workflow cluster_preparation Preparation cluster_assay Antioxidant Assay cluster_analysis Data Analysis A1 Prepare Antioxidant A Solution (e.g., Ascorbyl Palmitate) B1 Induce Oxidation / Add Radical Source (e.g., DPPH, Lipid Peroxidation Initiator) A1->B1 A2 Prepare Antioxidant B Solution (e.g., Tocopherol) A2->B1 A3 Prepare Mixture of A + B A3->B1 A4 Prepare Control (No Antioxidant) A4->B1 B2 Incubate under Controlled Conditions B1->B2 B3 Measure Antioxidant Activity (e.g., Spectrophotometry) B2->B3 C1 Calculate Individual Antioxidant Activities B3->C1 C2 Calculate Activity of the Mixture B3->C2 C3 Determine Synergistic Effect (Observed > Expected) C1->C3 C2->C3

References

Comparative Bioavailability of Ascorbyl Esters: A Scientific Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioavailability of different ascorbyl esters, which are fat-soluble derivatives of ascorbic acid (Vitamin C). These compounds, such as ascorbyl palmitate, ascorbyl stearate, and ascorbyl oleate, are utilized in various pharmaceutical, cosmetic, and food applications for their antioxidant properties and increased stability in lipid-rich environments. This document summarizes available data on their bioavailability, details the experimental protocols used for their assessment, and visualizes key processes involved in their in vivo evaluation.

Understanding Ascorbyl Ester Bioavailability

Ascorbyl esters are synthesized by combining ascorbic acid with a fatty acid. This modification alters the physicochemical properties of Vitamin C, making it more lipophilic. The primary mechanism of oral bioavailability for these esters involves their hydrolysis in the gastrointestinal tract by esterases, which breaks them down into ascorbic acid and the corresponding fatty acid. The liberated ascorbic acid is then absorbed into the bloodstream. Therefore, the bioavailability of ascorbyl esters is largely determined by the efficiency of this hydrolysis and the subsequent absorption of ascorbic acid.

Quantitative Data on Bioavailability

Direct comparative studies providing quantitative pharmacokinetic data (e.g., Cmax, AUC) for a range of ascorbyl esters (palmitate, stearate, oleate, laurate) are limited in publicly available scientific literature. Most research has focused on comparing the bioavailability of ascorbyl palmitate to that of ascorbic acid.

The available data indicates that oral supplementation with ascorbyl palmitate leads to an increase in plasma ascorbic acid levels. Some studies suggest that ascorbyl palmitate may result in a greater increase in plasma ascorbic acid concentration compared to an equivalent dose of ascorbic acid, though this finding is not universally consistent across all studies and experimental conditions. The general consensus is that ascorbyl esters effectively serve as a source of ascorbic acid.

Due to the lack of direct comparative data for various ascorbyl esters, a quantitative side-by-side comparison table of Cmax and AUC values cannot be definitively compiled at this time. Further research is required to establish the relative bioavailability of different ascorbyl esters.

Experimental Protocols

The assessment of ascorbyl ester bioavailability typically involves in vivo studies in animal models (e.g., rats, horses) or human clinical trials. A generalized experimental protocol is outlined below.

In Vivo Bioavailability Study Protocol
  • Subjects: Healthy adult subjects (human or animal models such as Sprague-Dawley rats).

  • Study Design: A randomized, crossover study design is often employed. Subjects are divided into groups, with each group receiving a different ascorbyl ester (e.g., ascorbyl palmitate, ascorbyl stearate) or a control (ascorbic acid or placebo). After a washout period, subjects "cross over" to the other treatment arms.

  • Test Articles:

    • Ascorbyl ester formulations (e.g., ascorbyl palmitate, ascorbyl stearate, ascorbyl oleate).

    • Positive control: L-ascorbic acid.

    • Vehicle/placebo control.

  • Administration: Test articles are administered orally (e.g., via gavage for rodents or capsules for humans) after a period of fasting.

  • Blood Sampling: Blood samples are collected from a suitable vein (e.g., tail vein in rats, antecubital vein in humans) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin or EDTA) and immediately centrifuged to separate the plasma. The plasma is then stabilized to prevent ascorbic acid degradation, often by adding a reducing agent like dithiothreitol (B142953) (DTT) or metaphosphoric acid.

  • Bioanalytical Method: The concentrations of the intact ascorbyl ester and ascorbic acid in the plasma samples are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection.

Analytical Method: HPLC for Ascorbyl Ester and Ascorbic Acid Quantification
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector (UV or MS/MS).

  • Chromatographic Column: A reversed-phase column (e.g., C18) is commonly used for separation.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with an acidic modifier like formic acid or a buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation. The supernatant is then injected into the HPLC system.

  • Detection:

    • UV Detection: Ascorbic acid and ascorbyl esters can be detected by their absorbance in the UV range (typically around 245-265 nm).

    • Mass Spectrometry (MS/MS) Detection: For higher sensitivity and selectivity, LC-MS/MS is employed. This method allows for the specific detection and quantification of the parent compound and its metabolites based on their mass-to-charge ratios.

  • Quantification: The concentration of the analytes in the samples is determined by comparing their peak areas to a standard curve prepared with known concentrations of the analytes.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual pathway of ascorbyl ester metabolism and a typical experimental workflow for assessing their bioavailability.

Ascorbyl_Ester_Metabolism Oral\nAdministration Oral Administration Stomach Stomach Oral\nAdministration->Stomach Small Intestine Small Intestine Stomach->Small Intestine Hydrolysis Hydrolysis Small Intestine->Hydrolysis Ascorbic Acid Ascorbic Acid Hydrolysis->Ascorbic Acid Fatty Acid Fatty Acid Hydrolysis->Fatty Acid Absorption Absorption Ascorbic Acid->Absorption Systemic\nCirculation Systemic Circulation Absorption->Systemic\nCirculation

Caption: Metabolic pathway of ascorbyl esters after oral administration.

Bioavailability_Workflow cluster_study_design Study Design cluster_sampling Sampling & Processing cluster_analysis Analysis cluster_results Results Subject\nSelection Subject Selection Randomization Randomization Subject\nSelection->Randomization Dosing Dosing Randomization->Dosing Blood\nSampling Blood Sampling Dosing->Blood\nSampling Plasma\nSeparation Plasma Separation Blood\nSampling->Plasma\nSeparation Sample\nStabilization Sample Stabilization Plasma\nSeparation->Sample\nStabilization HPLC-UV/MS\nAnalysis HPLC-UV/MS Analysis Sample\nStabilization->HPLC-UV/MS\nAnalysis Data\nQuantification Data Quantification HPLC-UV/MS\nAnalysis->Data\nQuantification Pharmacokinetic\nModeling Pharmacokinetic Modeling Data\nQuantification->Pharmacokinetic\nModeling Bioavailability\nComparison Bioavailability Comparison Pharmacokinetic\nModeling->Bioavailability\nComparison

Caption: Experimental workflow for assessing ascorbyl ester bioavailability.

A Comparative Guide to the Anti-inflammatory Properties of 2,6-Di-O-palmitoyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of 2,6-Di-O-palmitoyl-L-ascorbic acid against established anti-inflammatory agents: Ascorbic Acid, Indomethacin, and Dexamethasone. The information is compiled from preclinical research to assist in evaluating its potential as a therapeutic agent.

Executive Summary

This compound, a lipophilic derivative of Vitamin C, is emerging as a compound of interest for its potential anti-inflammatory effects. This guide synthesizes available data on its performance in inhibiting key inflammatory mediators and outlines the experimental protocols for these validation studies. While direct comparative studies with established drugs like Indomethacin and Dexamethasone are limited, this guide draws upon existing research on Ascorbyl Palmitate and Ascorbic Acid to provide a preliminary assessment. The primary mechanism of action appears to involve the modulation of critical inflammatory signaling pathways, including NF-κB and MAPK.

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the inhibitory effects of this compound and comparator compounds on key inflammatory markers. It is important to note that the data for this compound is primarily based on studies of its mono-palmitoylated analogue, Ascorbyl 6-palmitate, due to a lack of direct comparative studies for the di-palmitoylated form.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundConcentration% Inhibition of NO ProductionIC50
This compound Data Not AvailableData Not AvailableData Not Available
Ascorbic AcidMillimolar concentrationsPotentiates endothelial NO synthesisNot Applicable
IndomethacinMicromolar concentrationsSignificant InhibitionVaries by study
DexamethasoneNanomolar to Micromolar concentrationsSignificant InhibitionVaries by study

Note: While direct data for this compound is unavailable, lipophilic derivatives of ascorbic acid have shown anti-inflammatory potential. Ascorbic acid itself has a complex role in NO regulation, including the potential to increase its bioavailability by stabilizing its precursor, tetrahydrobiopterin[1][2][3][4][5].

Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6) in LPS-Stimulated Macrophages

CompoundCytokineConcentration% Inhibition
Ascorbyl 6-palmitate IL-662.5 µMNotable prevention of LPS-induced secretion
TNF-α62.5 µMNotable prevention of LPS-induced secretion
Ascorbic AcidIL-6500 mg/day (in vivo)Significant reduction in brain tissue
TNF-α500 mg/day (in vivo)Significant reduction in brain tissue
IndomethacinIL-6, TNF-αMicromolar concentrationsSignificant Inhibition
DexamethasoneIL-6, TNF-αNanomolar concentrationsPotent Inhibition

Note: Data for Ascorbyl 6-palmitate in LPS-stimulated BV-2 microglia is presented as a proxy for this compound. Ascorbic acid has been shown to downregulate the expression of pro-inflammatory cytokines like IL-6 and TNF-α[6].

Experimental Protocols

Cell Culture and Induction of Inflammation

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., this compound, comparators) for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubating for 18-24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the incubation period, 100 µL of the cell culture supernatant is collected.

  • Griess Reagent: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).

  • Sample Addition: Cell culture supernatants and standards are added to the wells and incubated.

  • Detection: A biotinylated detection antibody is added, followed by an enzyme-linked avidin (B1170675) (e.g., streptavidin-horseradish peroxidase).

  • Substrate and Measurement: A substrate solution is added to produce a colorimetric reaction, which is then stopped. The absorbance is read at 450 nm. Cytokine concentrations are calculated from a standard curve.

Signaling Pathway Analysis

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB_complex p65 p50 IκBα IKK->IkB_complex Phosphorylation & Degradation p65 p65 p50 p50 IkB IκBα NFkB_complex p65/p50 NFkB_nucleus p65/p50 NFkB_complex->NFkB_nucleus Translocation IkB_complex:p65->NFkB_complex:p65 IkB_complex:p50->NFkB_complex:p50 2_6_Dipalmitoyl_Ascorbic_Acid 2,6-Di-O-palmitoyl- L-ascorbic acid 2_6_Dipalmitoyl_Ascorbic_Acid->IKK Inhibition DNA DNA NFkB_nucleus->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Ascorbic acid has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκBα. This is potentially mediated through the inhibition of IκB kinase (IKK)[7][8][9]. As a lipophilic derivative, this compound may exhibit enhanced cellular uptake, potentially leading to more potent inhibition of this pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.

MAPK_Pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK JNK MKK4_7->JNK JNK->AP1 ERK ERK1/2 MEK1_2->ERK ERK->AP1 Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes 2_6_Dipalmitoyl_Ascorbic_Acid 2,6-Di-O-palmitoyl- L-ascorbic acid 2_6_Dipalmitoyl_Ascorbic_Acid->p38 Inhibition? 2_6_Dipalmitoyl_Ascorbic_Acid->JNK Activation/Inhibition?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Studies on related compounds suggest a complex interaction with the MAPK pathway. For instance, 6-O-palmitoyl-L-ascorbic acid has been shown to activate JNK[10][11]. Conversely, ascorbic acid has been found to inhibit p38 MAPK activation[7][12]. The exact effect of the di-palmitoylated form on these kinases requires further investigation to determine whether it acts as an activator or inhibitor in different cellular contexts.

Conclusion and Future Directions

This compound presents a promising profile as an anti-inflammatory agent, likely benefiting from the enhanced cellular permeability of its lipophilic structure. Preliminary evidence from related ascorbyl esters suggests it may effectively inhibit the production of key pro-inflammatory mediators such as NO, TNF-α, and IL-6, potentially through the modulation of the NF-κB and MAPK signaling pathways.

However, to fully validate its therapeutic potential, further research is imperative. Direct, head-to-head comparative studies against established anti-inflammatory drugs like Indomethacin and Dexamethasone are critically needed to quantify its relative potency. Dose-response studies to determine the IC50 values for the inhibition of various inflammatory markers will be essential for establishing its efficacy. Furthermore, detailed mechanistic studies are required to elucidate the precise interactions of this compound with the components of the NF-κB and MAPK signaling cascades. Such data will be invaluable for the rational design of future preclinical and clinical investigations.

References

Stability Under Scrutiny: A Comparative Analysis of 2,6-Di-O-palmitoyl-L-ascorbic Acid and Other Vitamin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of active pharmaceutical ingredients is a cornerstone of formulation science. This guide provides a comprehensive evaluation of the stability of 2,6-Di-O-palmitoyl-L-ascorbic acid in comparison to other widely used vitamin C derivatives. By presenting available experimental data and detailed methodologies, this document aims to facilitate informed decisions in the selection of the most suitable vitamin C derivative for various applications.

The inherent instability of L-ascorbic acid, the pure form of vitamin C, when exposed to light, heat, and oxygen, has driven the development of more robust derivatives. Among these, the lipophilic ester this compound has garnered interest for its purported enhanced stability and skin penetration. This guide delves into a comparative analysis of its stability against other common hydrophilic and lipophilic vitamin C derivatives.

Comparative Stability Data

While direct, publicly available quantitative stability studies comparing this compound against a wide array of other vitamin C derivatives under identical conditions are limited, the following table summarizes available data and qualitative stability assessments from scientific literature and technical data sheets. It is important to note that the stability of any derivative is highly dependent on the formulation's pH, temperature, light exposure, and the presence of other ingredients.

DerivativeTypeReported Stability
This compound LipophilicDescribed as having excellent stability, though specific quantitative data from comparative studies is not readily available in public literature.
Ascorbyl Palmitate LipophilicLess stable than phosphate (B84403) derivatives; degradation is accelerated by light and the presence of oxygen.[1][2] In some formulations, a remaining concentration of only 20% was observed after 6 months.[3]
Sodium Ascorbyl Phosphate (SAP) HydrophilicConsidered a very stable derivative.[2] It is most stable at a pH above 6.5.[4]
Magnesium Ascorbyl Phosphate (MAP) HydrophilicKnown to be one of the most stable derivatives of ascorbic acid and is also very stable in cosmetic formulations.[5] It is stable for over 90 days under various conditions (45°C, -15°C, room temperature, and daylight).[5]
Ascorbyl Glucoside HydrophilicHighly stable at a pH of 5-7, even at high temperatures.[6][7] It is considered a gold standard of Vitamin C derivatives due to its high stability and comfortable use.[8]
Ethyl Ascorbic Acid (EAC) AmphiphilicA very stable derivative, resistant to oxidation from light, air, and heat.[3][9] It is stable for more than 90 days under various conditions including 45°C and daylight.[9]
Tetrahexyldecyl Ascorbate (THD) LipophilicA stable, oil-soluble form of vitamin C, though it can degrade under oxidative stress.[10][11]

Experimental Protocols

The stability of vitamin C derivatives is typically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the active ingredient from its degradation products over time under various stress conditions.

General Protocol for Stability Testing of Vitamin C Derivatives in a Topical Formulation (e.g., O/W Emulsion)

1. Sample Preparation:

  • Prepare the topical formulation containing a known concentration of the vitamin C derivative.

  • Package the formulation in the intended final packaging and in neutral glass containers as a control.

  • Store the samples under various conditions as per ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH) and under photostability conditions (exposure to UV and visible light).

2. Sample Analysis at Designated Time Points (e.g., 0, 1, 3, 6 months):

  • Accurately weigh a portion of the formulation.

  • Extract the vitamin C derivative using a suitable solvent system. For lipophilic derivatives like this compound, a non-polar organic solvent or a mixture of polar and non-polar solvents may be used. For hydrophilic derivatives, an aqueous buffer is typically employed.

  • Dilute the extract to a suitable concentration for HPLC analysis.

  • Filter the diluted extract through a 0.45 µm filter before injection into the HPLC system.

3. HPLC Method:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: The composition of the mobile phase depends on the polarity of the derivative. For lipophilic esters, a mixture of an organic solvent (e.g., methanol, acetonitrile) and a buffer (e.g., phosphate buffer) is typical. For hydrophilic derivatives, a more aqueous mobile phase is used.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength specific to the vitamin C derivative (e.g., around 245-260 nm).

  • Quantification: The concentration of the vitamin C derivative is determined by comparing the peak area of the sample to that of a standard of known concentration. The percentage of the initial concentration remaining at each time point is calculated to determine the stability.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of a vitamin C derivative in a cosmetic formulation.

Stability_Testing_Workflow cluster_preparation Formulation and Storage cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_results Data Evaluation Formulation Formulate Cream with Vitamin C Derivative Packaging Package in Final & Control Containers Formulation->Packaging Storage Store under ICH Conditions (Temp, Humidity, Light) Packaging->Storage Sampling Sample Formulation Storage->Sampling Extraction Extract Vitamin C Derivative Sampling->Extraction Dilution Dilute Extract Extraction->Dilution Filtration Filter Sample Dilution->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantify Remaining Derivative HPLC->Quantification Data_Analysis Calculate % Degradation Quantification->Data_Analysis Stability_Profile Generate Stability Profile Data_Analysis->Stability_Profile

Figure 1. Experimental workflow for stability testing of Vitamin C derivatives.

Discussion

The stability of a vitamin C derivative is a critical factor influencing its efficacy in a final product. While L-ascorbic acid is the most biologically active form, its rapid degradation often necessitates the use of more stable derivatives.

Lipophilic Derivatives: this compound, being a di-esterified and highly lipophilic molecule, is structurally designed for enhanced stability against oxidation compared to its mono-ester counterpart, ascorbyl palmitate. The two palmitoyl (B13399708) groups can sterically hinder the reactive dienol group of the ascorbic acid moiety. However, without direct comparative quantitative data, its stability profile relative to other advanced derivatives remains an area for further investigation. Ascorbyl palmitate has shown susceptibility to degradation, particularly in the presence of light and oxygen.[1][2]

Hydrophilic Derivatives: Sodium ascorbyl phosphate and magnesium ascorbyl phosphate are widely recognized for their excellent stability in aqueous solutions, primarily due to the phosphate group protecting the unstable enediol system.[12] Ascorbyl glucoside also demonstrates high stability, particularly within a specific pH range.[6][7]

Amphiphilic Derivatives: Ethyl ascorbic acid stands out for its stability in both aqueous and oil-based formulations, offering versatility in product development.[3][9]

Conclusion

The selection of a vitamin C derivative for product development requires a careful balance between stability, biological activity, and formulation compatibility. While this compound is positioned as a highly stable lipophilic derivative, the existing body of public scientific literature would benefit from more extensive quantitative and comparative stability studies to definitively benchmark its performance against other popular derivatives. For formulations requiring high stability, particularly in aqueous environments, derivatives such as magnesium ascorbyl phosphate, sodium ascorbyl phosphate, and ethyl ascorbic acid present well-documented and robust options. Further research providing direct, side-by-side stability data for this compound under various stress conditions will be invaluable for the scientific and drug development communities.

References

A Comparative Analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid and Other Vitamin C Formulations for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the available clinical data on the efficacy of various vitamin C formulations, with a primary focus on 2,6-Di-O-palmitoyl-L-ascorbic acid and its alternatives. Due to a notable lack of published clinical trial data for this compound, this comparison focuses on data available for L-ascorbic acid, Liposomal Vitamin C, Ester-C®, and Ascorbyl Palmitate to provide a baseline for future research and development.

Executive Summary

This compound, a lipophilic derivative of ascorbic acid, is recognized for its enhanced stability and potential for improved skin penetration, making it a compound of interest for cosmetic and pharmaceutical applications.[1] However, a thorough review of scientific literature reveals a significant gap in clinical trial data specifically evaluating its efficacy in humans. In contrast, alternative formulations such as liposomal vitamin C and Ester-C® have been the subject of clinical studies demonstrating enhanced bioavailability and retention compared to standard L-ascorbic acid. Ascorbyl palmitate has been primarily investigated for its topical benefits. This guide synthesizes the existing data on these alternatives to serve as a comparative benchmark.

Data Presentation: Comparative Bioavailability and Efficacy

The following tables summarize the quantitative data from clinical studies on various vitamin C formulations.

Table 1: Oral Bioavailability of Vitamin C Formulations

FormulationDosageKey Bioavailability ParametersStudy PopulationReference
L-Ascorbic Acid 1000 mgBaseline for comparison.Healthy Adults[2][3]
Liposomal Vitamin C 1000 mg1.77 times higher bioavailability compared to non-liposomal vitamin C.[4]Healthy Adults[4]
4 gGreater area under the curve (AUC) compared to unencapsulated vitamin C (10.3 vs 7.6 mg/dL·h).[5]Overweight/Obese Adults[5]
10 gCmax: 303 µM (vs. 180 µM for non-liposomal).[4]Healthy Participants[4]
Ester-C® (Calcium Ascorbate) 1000 mgNo significant difference in plasma concentration compared to ascorbic acid.[3]Healthy Adults (non-smokers)[3]
1000 mgSignificantly higher leukocyte vitamin C concentration at 8 and 24 hours post-dose compared to ascorbic acid.[2][3]Healthy Adults (non-smokers)[2][3]

Table 2: Efficacy of Topical Vitamin C Formulations

FormulationConcentrationKey Efficacy ParametersStudy DesignReference
Ascorbyl Palmitate Not SpecifiedDemonstrated anti-inflammatory and antioxidant properties.In vitro and clinical studies[6]
2%Liposomal encapsulation led to a 1.2 to 1.3-fold increase in penetration into the stratum corneum compared to non-liposomal formulations.In vivo, tape stripping[6]

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.

Liposomal Vitamin C Bioavailability Study
  • Study Design: A randomized, double-blind, placebo-controlled, crossover trial.[7]

  • Participants: 27 healthy adult males and females (36.0 ± 5.1 years).[7]

  • Intervention: Single oral dose of 500 mg of liposomal vitamin C, 500 mg of non-liposomal vitamin C, or a placebo.[7]

  • Blood Sampling: Venous blood samples were collected at 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-ingestion.[7]

  • Primary Endpoints: Plasma and leukocyte vitamin C concentrations were measured to determine pharmacokinetic parameters, including Cmax (maximum concentration) and AUC (area under the curve).[7]

Ester-C® Leukocyte Retention Study
  • Study Design: A double-blind, placebo-controlled, crossover trial.[2][3]

  • Participants: 36 healthy, non-smoking adults aged 18-60.[3]

  • Intervention: Participants were randomized to receive a single 1000 mg dose of Ester-C®, ascorbic acid, or a placebo, with a 7-day washout period between each treatment.[2][3]

  • Blood Sampling: Plasma and leukocyte vitamin C concentrations were measured at baseline and at 2, 4, 8, and 24 hours post-dose.[3]

  • Primary Endpoints: The primary outcome was the change in leukocyte vitamin C concentrations from baseline.[3]

Topical Ascorbyl Palmitate Penetration Study
  • Study Design: In vivo study using the tape stripping method.

  • Formulations: 2% ascorbyl palmitate in cream and emulgel formulations, both with and without liposomal encapsulation.[6]

  • Procedure: Sixteen pieces of adhesive tape were sequentially applied to and removed from the same skin site. The amount of ascorbyl palmitate in each strip was analyzed to determine the extent of penetration into the stratum corneum.[6]

  • Primary Endpoint: The total amount of ascorbyl palmitate recovered from the stratum corneum.[6]

Signaling Pathways

Vitamin C is a critical cofactor in numerous physiological pathways, primarily for its roles as an antioxidant and in collagen synthesis.

Antioxidant Signaling Pathway

Vitamin C is a potent antioxidant that can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. It donates electrons to neutralize free radicals, and the resulting ascorbyl radical is relatively stable and non-reactive. Vitamin C also plays a role in regenerating other antioxidants, such as vitamin E. The Nrf2/Keap1 pathway is a key cellular defense mechanism against oxidative stress, and vitamin C has been shown to modulate this pathway, enhancing the body's antioxidant capacity.[8]

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage causes VitaminC Vitamin C (Ascorbic Acid) VitaminC->ROS neutralizes Oxidized_VitaminC Oxidized Vitamin C (Dehydroascorbic Acid) VitaminC->Oxidized_VitaminC is oxidized to Nrf2_Keap1 Nrf2-Keap1 Complex VitaminC->Nrf2_Keap1 modulates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->ROS neutralize

Caption: Vitamin C's antioxidant signaling pathway.

Collagen Synthesis Signaling Pathway

Vitamin C is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the post-translational modification of procollagen.[9][10] These hydroxylation reactions are necessary for the formation of a stable triple-helix structure of collagen and subsequent cross-linking of collagen fibrils, which provides tensile strength to tissues.

Collagen_Synthesis_Pathway Procollagen Procollagen Hydroxylated_Procollagen Hydroxylated Procollagen Procollagen->Hydroxylated_Procollagen Hydroxylation Prolyl_Hydroxylase Prolyl Hydroxylase Prolyl_Hydroxylase->Hydroxylated_Procollagen Lysyl_Hydroxylase Lysyl Hydroxylase Lysyl_Hydroxylase->Hydroxylated_Procollagen VitaminC Vitamin C (Ascorbic Acid) VitaminC->Prolyl_Hydroxylase Cofactor VitaminC->Lysyl_Hydroxylase Cofactor Stable_Collagen Stable Collagen Triple Helix Hydroxylated_Procollagen->Stable_Collagen leads to Collagen_Fibrils Cross-linked Collagen Fibrils Stable_Collagen->Collagen_Fibrils assembles into

Caption: Role of Vitamin C in collagen synthesis.

Conclusion

While this compound presents a promising, stable alternative to L-ascorbic acid, the current body of scientific literature lacks the necessary clinical trial data to substantiate its efficacy in comparison to other formulations. The data available for liposomal vitamin C and Ester-C® suggest that modifications to the ascorbic acid molecule can significantly enhance its bioavailability and cellular retention. For topical applications, ascorbyl palmitate has shown potential, particularly when encapsulated in liposomes to improve skin penetration. Further clinical research on this compound is imperative to ascertain its therapeutic potential and establish its place among the various vitamin C derivatives available for clinical and cosmetic use. Researchers and drug development professionals are encouraged to address this data gap through well-designed clinical trials.

References

Unveiling Cellular Responses: A Comparative Analysis of Gene Expression Changes Induced by Different Vitamin C Forms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular impacts of different forms of vitamin C is critical for harnessing their full therapeutic and cosmetic potential. This guide provides a comparative analysis of the gene expression changes induced by L-Ascorbic Acid and its common derivatives: Sodium Ascorbyl Phosphate, Magnesium Ascorbyl Phosphate, and Ascorbic Acid 2-Glucoside. By examining the available experimental data, this document aims to offer an objective resource to inform research and development strategies.

Vitamin C, a potent antioxidant and essential cofactor for various enzymatic reactions, plays a pivotal role in maintaining skin health and cellular homeostasis. While L-Ascorbic Acid (L-AA) is the most biologically active form, its inherent instability has led to the development of more stable derivatives. However, the assumption that these derivatives simply convert to L-AA and exert identical effects is an oversimplification. Emerging evidence suggests that different forms of vitamin C can induce distinct gene expression profiles, leading to varied physiological outcomes. This comparison delves into the molecular signatures of these compounds, focusing on their impact on extracellular matrix remodeling, antioxidant defense mechanisms, and key signaling pathways.

Comparative Gene Expression Data

The following table summarizes the reported gene expression changes in human dermal fibroblasts and other relevant cell types upon treatment with various forms of vitamin C. It is important to note that experimental conditions, such as cell type, concentration, and treatment duration, can vary between studies, which may influence the observed gene expression changes.

GeneL-Ascorbic Acid (L-AA)Sodium Ascorbyl Phosphate (SAP)Magnesium Ascorbyl Phosphate (MAP)Ascorbic Acid 2-Glucoside (AA2G)Cell TypeReference
Extracellular Matrix & Cell Adhesion
COL1A1 (Collagen Type I Alpha 1)↑ (Transcriptional increase)[1]↑ (Stimulates synthesis)↑ (Equivalent to L-AA in stimulating synthesis)↑ (Stimulates synthesis)Human Dermal Fibroblasts[1]
COL3A1 (Collagen Type III Alpha 1)↑ (Preferentially enhances transcription)[1]No direct dataNo direct dataNo direct dataHuman Dermal Fibroblasts[1]
ELN (Elastin)↓ (in immortalized MEFs)No direct dataNo direct dataNo direct dataMouse Embryonic Fibroblasts[2]
Extracellular Matrix Genes (General)↓ (in immortalized MEFs)[2]No direct dataNo direct data↑ (Modulates morphology and collagen synthesis)[3]Mouse Embryonic Fibroblasts, Perisinusoidal Stellate Cells[2][3]
Antioxidant & Stress Response
DUOX1 (Dual Oxidase 1)↑[4]No direct dataNo direct dataNo direct dataHuman Dermal Fibroblasts (from burn patients)[4]
GPX2 (Glutathione Peroxidase 2)↑[4]No direct dataNo direct dataNo direct dataHuman Dermal Fibroblasts (from burn patients)[4]
GPX5 (Glutathione Peroxidase 5)↑[4]No direct dataNo direct dataNo direct dataHuman Dermal Fibroblasts (from burn patients)[4]
Cell Cycle & Proliferation
Cell Cycle & DNA Replication Genes↑ (AA2P, a derivative)[5][6]No direct data↑ (AA2P, a derivative)[5][6]↑ (Promotes proliferation)Human Dermal Fibroblasts, Bone Marrow Mesenchymal Stem Cells[5][6][7]
Inflammatory Response
Inflammatory Biomarkers (e.g., IL-1β, IL-8, TNF-α)No direct dataNo direct data↓[8]No direct dataCultured Sebocytes[8]

Key Observations:

  • Collagen Synthesis: All tested forms of vitamin C appear to upregulate the expression of collagen, a key component of the extracellular matrix. Notably, Magnesium Ascorbyl Phosphate was found to be equivalent to L-Ascorbic Acid in stimulating collagen synthesis, while Sodium Ascorbyl Phosphate required higher concentrations to achieve a similar effect.

  • Antioxidant Response: L-Ascorbic Acid treatment in fibroblasts from burn patients led to the upregulation of several genes involved in oxidative stress response, including dual oxidase 1 and glutathione (B108866) peroxidases.

  • Cell Cycle and Proliferation: Vitamin C derivatives like Ascorbic Acid 2-Phosphate and Ascorbic Acid 2-Glucoside have been shown to increase the expression of genes associated with DNA replication and cell cycle progression, promoting fibroblast proliferation.

  • Inflammatory Response: Magnesium Ascorbyl Phosphate has demonstrated the ability to decrease the expression of inflammatory biomarkers in cultured sebocytes.

Signaling Pathways Modulated by Different Vitamin C Forms

Vitamin C and its derivatives exert their effects on gene expression by modulating key signaling pathways, primarily the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) pathways.

Nrf2 Signaling Pathway: The Nrf2 pathway is a central regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes, which encode for a variety of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Dissociation Cul3 Cul3 Keap1->Cul3 Associates Ub Ubiquitin Cul3->Ub Recruits Ub->Nrf2 Ubiquitination ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Oxidizes Cysteine Residues VitC Vitamin C Forms VitC->ROS Scavenges Maf sMaf Nrf2_n->Maf Heterodimerizes ARE ARE Maf->ARE Binds Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Activates Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation VitC Vitamin C Forms VitC->IKK Inhibits (in some contexts) DNA DNA NFkB_n->DNA Binds to κB sites Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α, COX-2) DNA->Inflammatory_Genes Activates Transcription experimental_workflow start Start: Human Dermal Fibroblast Culture culture Cell Seeding & Growth (e.g., DMEM, 10% FBS, 37°C, 5% CO2) start->culture treatment Vitamin C Treatment (L-AA or derivative at desired concentration) culture->treatment incubation Incubation (Specific time course, e.g., 24, 48, 72 hours) treatment->incubation harvest Cell Harvesting (Trypsinization, washing) incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction end Proceed to Gene Expression Analysis rna_extraction->end

References

Validating the Neuroprotective Potential of 2,6-Di-O-palmitoyl-L-ascorbic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,6-Di-O-palmitoyl-L-ascorbic acid against its parent compound, L-ascorbic acid, and its mono-ester derivative, ascorbyl-6-palmitate, for neuroprotective applications. While direct experimental data on the neuroprotective effects of this compound is limited in publicly available literature, this document extrapolates its potential efficacy based on its chemical properties and the well-established neuroprotective mechanisms of ascorbic acid. We present this information to encourage and guide further empirical validation.

Comparative Analysis of Ascorbic Acid Derivatives

The primary challenge in leveraging the antioxidant and neuroprotective properties of L-ascorbic acid in the central nervous system (CNS) is its hydrophilic nature, which limits its ability to cross the blood-brain barrier and cellular membranes.[1] Esterification of L-ascorbic acid with fatty acids, such as palmitic acid, increases its lipophilicity, potentially enhancing its delivery to and retention in neural tissues.[1][2]

FeatureL-Ascorbic AcidAscorbyl-6-palmitateThis compound (Inferred)
Synonyms Vitamin C6-O-palmitoyl-L-ascorbic acid, Vitamin C esterL-Ascorbyl 2,6-dipalmitate
Molecular Formula C₆H₈O₆C₂₂H₃₈O₇C₃₈H₆₈O₈
Molecular Weight 176.12 g/mol 414.5 g/mol 652.9 g/mol
Solubility High in water, low in lipidsLow in water, high in lipidsVery low in water, very high in lipids
Bioavailability in CNS Limited by transport across the blood-brain barrierHigher than L-ascorbic acid due to increased lipophilicity[1][2]Potentially the highest due to greatest lipophilicity
Stability Prone to oxidationMore stable than L-ascorbic acid[3]Expected to be the most stable derivative
Mechanism of Action Direct ROS scavenging, cofactor for enzymes, neuromodulation[4][5]Acts as a carrier for ascorbic acid; antioxidant activity within membranes[1][6]Presumed to act as a pro-drug, releasing two molecules of ascorbic acid upon hydrolysis

Experimental Protocols for Evaluating Neuroprotection

To validate the neuroprotective effects of this compound, standardized in vitro and in vivo models of neurodegeneration are essential. Below are detailed methodologies for key experiments.

In Vitro Neuroprotection Assay

Objective: To assess the ability of this compound to protect cultured neurons from oxidative stress-induced cell death.

Cell Line: SH-SY5Y human neuroblastoma cells or primary cortical neurons.

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Induction of Oxidative Stress: Plate cells in 96-well plates. After 24 hours, pre-treat the cells with varying concentrations of this compound, L-ascorbic acid, and ascorbyl-6-palmitate for 2 hours. Then, introduce an oxidative insult, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Measurement of Reactive Oxygen Species (ROS):

    • Load cells with a fluorescent ROS indicator (e.g., DCFDA) for 30 minutes.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • Data Analysis: Compare the effects of the different compounds on cell viability and ROS levels.

In Vivo Neuroprotection Assay (Animal Model of Parkinson's Disease)

Objective: To evaluate the in vivo neuroprotective efficacy of this compound in a mouse model of Parkinson's disease.

Animal Model: C57BL/6 mice.

Protocol:

  • Induction of Neurodegeneration: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally to induce dopaminergic neuron loss.

  • Drug Administration: Treat groups of mice with this compound, L-ascorbic acid, or ascorbyl-6-palmitate via oral gavage or intraperitoneal injection daily for a specified period before and after MPTP administration.

  • Behavioral Assessment:

    • Rotarod Test: Assess motor coordination and balance.

    • Pole Test: Evaluate bradykinesia.

  • Neurochemical Analysis:

    • Euthanize the animals and dissect the striatum.

    • Measure dopamine (B1211576) and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry:

    • Perfuse the brains and prepare coronal sections.

    • Stain for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra.

  • Data Analysis: Compare the behavioral, neurochemical, and histological outcomes between the different treatment groups.

Visualizing Mechanisms and Workflows

Signaling Pathways of Ascorbic Acid in Neuroprotection

Ascorbic acid is known to modulate several signaling pathways to exert its neuroprotective effects. It is hypothesized that this compound, upon hydrolysis, would engage these same pathways.

G cluster_0 Extracellular cluster_1 Intracellular This compound This compound L-Ascorbic Acid_int L-Ascorbic Acid This compound->L-Ascorbic Acid_int Hydrolysis Ascorbyl-6-palmitate Ascorbyl-6-palmitate Ascorbyl-6-palmitate->L-Ascorbic Acid_int Hydrolysis L-Ascorbic Acid_ext L-Ascorbic Acid L-Ascorbic Acid_ext->L-Ascorbic Acid_int SVCT2 Transporter ROS Reactive Oxygen Species (ROS) L-Ascorbic Acid_int->ROS Scavenges Nrf2 Nrf2 L-Ascorbic Acid_int->Nrf2 Activates Apoptosis Apoptosis L-Ascorbic Acid_int->Apoptosis Inhibits ROS->Apoptosis Induces ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes

Caption: Proposed neuroprotective signaling pathways of ascorbic acid derivatives.

Experimental Workflow for In Vitro Neuroprotection Assay

The following diagram illustrates a typical workflow for assessing the neuroprotective effects of a compound in a cell-based assay.

G cluster_assays Assess Neuroprotection start Start: Seed Neuronal Cells pretreatment Pre-treat with Test Compounds (e.g., this compound) start->pretreatment stress Induce Oxidative Stress (e.g., H2O2, 6-OHDA) pretreatment->stress incubation Incubate for 24 hours stress->incubation viability Measure Cell Viability (MTT Assay) incubation->viability ros Quantify ROS Levels (DCFDA Assay) incubation->ros apoptosis Analyze Apoptosis (Caspase-3 Assay) incubation->apoptosis analysis Data Analysis and Comparison viability->analysis ros->analysis apoptosis->analysis end End: Determine Neuroprotective Efficacy analysis->end

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion and Future Directions

While this compound presents a promising theoretical advantage for neuroprotection due to its enhanced lipophilicity and stability, empirical data is critically needed for validation. The increased lipid solubility is expected to facilitate its passage across the blood-brain barrier, leading to higher concentrations of ascorbic acid in the CNS.[1] This could translate to more potent antioxidant and anti-apoptotic effects compared to L-ascorbic acid and ascorbyl-6-palmitate.

Future research should focus on direct comparative studies using the experimental protocols outlined in this guide. Key areas of investigation include:

  • Pharmacokinetic studies: To determine the brain uptake and metabolism of this compound.

  • Dose-response studies: To establish the optimal therapeutic window for neuroprotection.

  • Mechanism of action studies: To elucidate the specific signaling pathways modulated by this compound in neuronal cells.

By systematically addressing these research questions, the scientific community can fully validate the neuroprotective potential of this compound and pave the way for its potential use in the treatment of neurodegenerative diseases.

References

Safety Operating Guide

Proper Disposal of 2,6-Di-O-palmitoyl-L-ascorbic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following protocol provides essential safety and logistical information for the proper disposal of 2,6-Di-O-palmitoyl-L-ascorbic Acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. While not classified as a hazardous substance by all suppliers, some safety data sheets (SDS) indicate that it can cause serious eye irritation.[1][2] One source also notes that it can be harmful to aquatic life with long-lasting effects.[2] Therefore, personal protective equipment (PPE), including safety glasses with side shields or goggles and chemical-resistant gloves, should be worn at all times. All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[3]

Summary of Safety Information

Hazard ClassificationPrecautionary MeasuresIn Case of Exposure
Eye Irritation Wear eye protection (goggles or safety glasses with side shields).Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.
Skin Contact Wear protective gloves and clothing to prevent skin exposure.Skin: Wash off immediately with plenty of water. If skin irritation occurs, seek medical advice/attention.[3]
Inhalation Handle in a well-ventilated area to avoid dust formation.Inhalation: Move person to fresh air. If you feel unwell, seek medical advice/attention.
Environmental Hazard Prevent release to the environment. Do not let product enter drains.Spill: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.[3]

Step-by-Step Disposal Protocol

The primary and consistently recommended method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company. Adherence to all local, regional, and national regulations is mandatory.

1. Waste Collection and Storage:

  • Collect waste this compound in its original container or a clearly labeled, sealed, and suitable container.
  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

2. Contaminated Material Disposal:

  • Any materials that have come into direct contact with this compound, such as personal protective equipment (gloves, lab coats), weighing paper, or spill cleanup materials, should be considered contaminated.
  • Place all contaminated materials in a designated, sealed waste container for chemical waste.
  • Handle uncleaned containers in the same manner as the product itself.

3. Spill Management:

  • In the event of a spill, avoid creating dust.[3]
  • Carefully sweep up the solid material and place it into a suitable, closed container for disposal.[3]
  • Ensure the spill area is thoroughly cleaned after the material has been collected.

4. Arranging for Disposal:

  • Contact your institution's EHS office to schedule a pickup for the chemical waste.
  • Provide them with an accurate description of the waste, including the chemical name (this compound) and any known hazards.
  • Follow all internal procedures for waste manifest and labeling.

5. Final Disposal:

  • The licensed waste disposal company will handle the final disposal in accordance with all applicable environmental regulations. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_disposal Disposal Process cluster_spill Spill Contingency start Start: Have this compound Waste wear_ppe Wear Appropriate PPE (Gloves, Eye Protection) start->wear_ppe spill_check Is there a spill? wear_ppe->spill_check collect_waste Collect Waste in a Labeled, Sealed Container store_waste Store in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste contact_ehs Contact Institutional EHS Office for Waste Pickup store_waste->contact_ehs provide_info Provide Waste Information (Name, Hazards) contact_ehs->provide_info schedule_pickup Schedule Pickup with Licensed Disposal Company provide_info->schedule_pickup final_disposal Final Disposal by Licensed Company in Accordance with Regulations schedule_pickup->final_disposal spill_check->collect_waste No contain_spill Contain Spill & Avoid Generating Dust spill_check->contain_spill Yes collect_spill Sweep Up and Place in Sealed Container for Disposal contain_spill->collect_spill collect_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Di-O-palmitoyl-L-ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2,6-Di-O-palmitoyl-L-ascorbic Acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentSpecifications and Remarks
Eye/Face Protection Safety goggles with side protectionMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile rubber gloves are suitable.[2] Gloves should be tested according to EN 374.[3]
Skin and Body Protection Protective clothingWear appropriate clothing to prevent skin exposure.[2]
Respiratory Protection Respirator with an approved filterRequired in case of inadequate ventilation or when dust or aerosols are formed.[4]

Operational and Disposal Plans

Handling Procedures:

  • Work in a well-ventilated area, preferably with local exhaust ventilation to minimize dust dispersion.[5]

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Wash hands thoroughly after handling the substance.[5]

  • Keep the container tightly closed and store it in a cool, dry place away from direct sunlight and strong oxidizing agents.[1][6]

  • Prevent dust accumulation, as fine dust enrichment can lead to a risk of dust explosion.[3][5]

First Aid Measures:

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[1][7]

  • In case of skin contact: Wash off immediately with plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[1]

  • If inhaled: Move the person to fresh air. If you feel unwell, seek medical attention.

  • If swallowed: Rinse mouth with water and seek medical advice.[7]

Disposal Plan:

  • Dispose of waste in accordance with all applicable local, regional, and national regulations.

  • It is recommended to use a licensed waste disposal company.

  • Do not mix with other waste.[7]

  • Contaminated packaging should be disposed of in the same manner as the chemical product.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup cluster_disposal Waste Disposal prep Preparation handling Handling & Experimentation cleanup Cleanup disposal Waste Disposal ppe Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ventilation Ensure Proper Ventilation (Fume Hood/Local Exhaust) weighing Weighing and Preparation of Solution experiment Perform Experiment weighing->experiment decontaminate Decontaminate Work Area experiment->decontaminate remove_ppe Remove PPE Correctly decontaminate->remove_ppe waste_collection Collect Contaminated Waste in Labeled Container remove_ppe->waste_collection licensed_disposal Dispose Through Licensed Vendor waste_collection->licensed_disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.